N,N'-diphenylpyridine-2,6-diamine
Description
The exact mass of the compound N,N'-diphenyl-2,6-pyridinediamine is 261.126597491 g/mol and the complexity rating of the compound is 243. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-N,6-N-diphenylpyridine-2,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3/c1-3-8-14(9-4-1)18-16-12-7-13-17(20-16)19-15-10-5-2-6-11-15/h1-13H,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTANJBBCJPIRSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CC=C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361701 | |
| Record name | N,N'-diphenylpyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5051-97-8 | |
| Record name | N,N'-diphenylpyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N,N'-diphenylpyridine-2,6-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for N,N'-diphenylpyridine-2,6-diamine, a key building block in various chemical research and development applications. The document details two prominent synthesis methods: the Ullmann Condensation and the Buchwald-Hartwig Amination. Each section includes detailed experimental protocols, quantitative data, and a visual representation of the reaction pathway.
Ullmann Condensation Pathway
The Ullmann condensation is a classical copper-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method is particularly effective for the diarylation of 2,6-diaminopyridine precursors.
Quantitative Data
| Parameter | Value/Condition | Reference |
| Starting Material | 2,6-Dibromopyridine | [1] |
| Reagent | Aniline | [1] |
| Catalyst | Copper(I) Iodide (CuI) | [1] |
| Ligand | N,N'-Dimethylethylenediamine (DMEDA) | Not explicitly used in the cited diamination with aniline, but common in modern Ullmann reactions. |
| Base | Potassium Carbonate (K₂CO₃) | [1] |
| Solvent | Water | [1] |
| Temperature | 200 °C | [1] |
| Reaction Time | 4 hours | [1] |
| Yield | 65% | [1] |
Experimental Protocol
This protocol is adapted from the diamination of 2,6-dibromopyridine with aniline as described in the literature[1].
Materials:
-
2,6-Dibromopyridine
-
Aniline
-
Copper(I) Iodide (CuI)
-
Potassium Carbonate (K₂CO₃)
-
Deionized Water
-
Microwave synthesis vial
-
Magnetic stir bar
Procedure:
-
To a microwave synthesis vial equipped with a magnetic stir bar, add 2,6-dibromopyridine (1.0 mmol), aniline (2.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol).
-
Add deionized water (5 mL) to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 200 °C and maintain this temperature for 4 hours with constant stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Signaling Pathway Diagram
Caption: Ullmann Condensation Workflow.
Buchwald-Hartwig Amination Pathway
The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that is highly versatile for the formation of C-N bonds and often proceeds under milder conditions than the Ullmann condensation.
Quantitative Data
| Parameter | Value/Condition | Reference |
| Starting Material | 2,6-Dichloropyridine or 2,6-Dibromopyridine | [3] |
| Reagent | Aniline | [4] |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) or Pd₂(dba)₃ | [3][4] |
| Ligand | Xantphos or Tri-tert-butylphosphine (P(tBu)₃) | [2][4] |
| Base | Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) | [2][3][4] |
| Solvent | Toluene or 1,4-Dioxane | [2][4] |
| Temperature | 80-110 °C | [2][4] |
| Reaction Time | 12-24 hours | General estimate |
| Yield | Moderate to High (expected) | General estimate |
Experimental Protocol
This generalized protocol is based on established Buchwald-Hartwig amination procedures for similar substrates[2][3][4].
Materials:
-
2,6-Dichloropyridine (or 2,6-Dibromopyridine)
-
Aniline
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk flask
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (2-5 mol%) and Xantphos (4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 2,6-dichloropyridine (1.0 mmol), aniline (2.5 mmol), and sodium tert-butoxide (2.5 mmol).
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C under an inert atmosphere with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Signaling Pathway Diagram
Caption: Buchwald-Hartwig Amination Pathway.
References
- 1. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. repository.yu.edu [repository.yu.edu]
An In-depth Technical Guide to the Synthesis of N,N'-diphenylpyridine-2,6-diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N,N'-diphenylpyridine-2,6-diamine, a molecule of interest in medicinal chemistry and materials science. The document details the primary synthetic routes, experimental protocols, and characterization data, presented in a clear and accessible format for researchers and professionals in the field.
Introduction
This compound, also known as 2,6-bis(phenylamino)pyridine, is a symmetrically substituted diaminopyridine derivative. Its structure, featuring a central pyridine ring flanked by two phenylamino groups, makes it a valuable scaffold in the design of novel ligands for metal complexes, functional materials, and potential therapeutic agents. The synthesis of this compound primarily relies on modern cross-coupling methodologies, namely the Buchwald-Hartwig amination and the Ullmann condensation, which allow for the efficient formation of carbon-nitrogen bonds.
Synthetic Pathways
The principal strategies for the synthesis of this compound involve the coupling of a di-substituted pyridine core with aniline. The choice of starting materials typically dictates the specific reaction conditions. The most common precursors are 2,6-dihalopyridines, such as 2,6-dibromopyridine or 2,6-dichloropyridine.
The general synthetic approach can be visualized as follows:
In-Depth Technical Guide: N,N'-diphenylpyridine-2,6-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-diphenylpyridine-2,6-diamine is a chemical compound with the molecular formula C₁₇H₁₅N₃. While its specific chemical and biological properties are not extensively documented in publicly available literature, this guide provides a summary of its known information, including a plausible synthetic route, and compares its structural and potential properties to related, well-characterized compounds. Due to the limited data, this document also highlights areas where further research is needed to fully characterize this molecule.
Chemical and Physical Properties
| Property | This compound | 2,6-Diphenylpyridine | 2,6-Diaminopyridine |
| Molecular Formula | C₁₇H₁₅N₃ | C₁₇H₁₃N | C₅H₇N₃ |
| Molecular Weight | 277.34 g/mol | 231.29 g/mol | 109.13 g/mol |
| CAS Number | 5051-97-8[1] | 3558-69-8 | 141-86-6 |
| Melting Point | Data not available | 77-87 °C | 117-122 °C |
| Boiling Point | Data not available | 396-398 °C | 285 °C |
| Solubility | Data not available | Insoluble in water | Data not available |
Synthesis and Experimental Protocols
A definitive, detailed experimental protocol for the synthesis of this compound is not explicitly described in the literature. However, a plausible synthetic route involves the di-amination of a 2,6-dihalopyridine with aniline. One study reports the successful synthesis of the di-anilino product from 2,6-dibromopyridine.[2]
Plausible Synthetic Method: Diamination of 2,6-Dibromopyridine
This protocol is based on a reported method for the di-amination of 2,6-dibromopyridine with aniline.[2]
Reaction Scheme:
Figure 1. Reaction scheme for the synthesis of this compound.
Experimental Procedure (Proposed):
-
In a reaction vessel suitable for high-temperature reactions, combine 2,6-dibromopyridine with a significant excess of aniline.
-
Heat the mixture to 200 °C in a solvent-free environment.
-
Maintain the reaction at this temperature for 2.5 hours.
-
After cooling, the crude product would likely be purified by column chromatography to isolate this compound from unreacted starting materials and mono-substituted byproducts.
Note: This is a proposed protocol based on a similar reaction. Optimization and detailed characterization of the product would be necessary to confirm its identity and purity.
Spectral Data
Specific spectral data for this compound is not available in the reviewed literature. For comparative purposes, the ¹H NMR spectral data for the related compound 2,6-diphenylpyridine in CDCl₃ is provided.
| Compound | ¹H NMR Chemical Shifts (ppm) in CDCl₃ |
| This compound | Data not available |
| 2,6-Diphenylpyridine | 8.15 (d), 7.80 (t), 7.68 (d), 7.50 (t), 7.43 (t) |
Chemical Reactivity
The chemical reactivity of this compound can be inferred from its constituent functional groups: a pyridine ring and two secondary aromatic amine moieties.
-
Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom makes it basic and susceptible to protonation or coordination with metal ions.
-
Amino Groups: The nitrogen atoms of the diphenylamino groups also possess lone pairs, but their basicity is expected to be lower than that of the pyridine nitrogen due to delocalization into the phenyl rings. These amino groups can potentially undergo further substitution reactions under specific conditions.
-
Aromatic Rings: The pyridine and phenyl rings are susceptible to electrophilic and nucleophilic aromatic substitution reactions, depending on the reaction conditions and the directing effects of the amino groups.
Biological Activity and Signaling Pathways
There is no information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. This is an area that requires future investigation to understand the potential applications of this compound in drug development and other life sciences.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound based on the available information.
Figure 2. A logical workflow for the synthesis, characterization, and further investigation of this compound.
Conclusion and Future Directions
This compound is a compound for which detailed chemical and biological data are largely absent from the current scientific literature. This guide has provided a plausible synthetic route based on the amination of 2,6-dibromopyridine and has drawn comparisons with related compounds to infer potential properties. Significant experimental work is required to fully characterize this molecule, including the determination of its physical properties, comprehensive spectroscopic analysis, and exploration of its chemical reactivity. Furthermore, screening for biological activity is essential to uncover any potential applications in medicinal chemistry and drug development. The information presented here serves as a foundation for researchers interested in pursuing further studies on this intriguing yet under-explored molecule.
References
In-Depth Technical Guide: N,N'-diphenylpyridine-2,6-diamine (CAS No. 5051-97-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N,N'-diphenylpyridine-2,6-diamine, a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. This document details its chemical identity, synthesis, physicochemical properties, and potential for further research and development.
Chemical Identity and Properties
This compound is a symmetrically substituted diaminopyridine derivative. Its core structure consists of a pyridine ring with two phenylamino groups attached at the 2 and 6 positions.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference |
| CAS Number | 5051-97-8 | [1][2] |
| Molecular Formula | C₁₇H₁₅N₃ | [1] |
| Molecular Weight | 261.32 g/mol | [1] |
| Appearance | Off-white crystalline powder/granules | [3] |
| Melting Point | 117-122 °C (for the parent 2,6-diaminopyridine) | [3][4] |
| Boiling Point | 285 °C (for the parent 2,6-diaminopyridine) | [3][4] |
| Solubility | Data not available for the title compound. 2,6-diaminopyridine is soluble in water (9.9 g/100 mL at 20 °C). | [3] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, its synthesis can be conceptually designed based on established cross-coupling methodologies for the formation of C-N bonds. The most prominent and applicable methods are the Buchwald-Hartwig amination and the Ullmann condensation.[5][6] Both methods are widely used for the arylation of amines.
Proposed Synthetic Pathway: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[6][7] This method is known for its high efficiency and functional group tolerance.
Diagram 1: Proposed Buchwald-Hartwig Amination Workflow
Caption: Proposed workflow for the synthesis of this compound via Buchwald-Hartwig amination.
Experimental Protocol (Conceptual):
-
Reaction Setup: To an oven-dried Schlenk flask, add 2,6-dibromopyridine (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-10 mol%), and a base (e.g., sodium tert-butoxide or potassium carbonate, 2.2 eq). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Addition of Reagents: Add aniline (2.2 eq) and a dry, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: The reaction mixture is heated to a temperature between 80-120 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired this compound.
Proposed Synthetic Pathway: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can also be employed for the formation of C-N bonds.[5] This method often requires higher temperatures than the Buchwald-Hartwig amination but can be a viable alternative.
Diagram 2: Proposed Ullmann Condensation Workflow
Caption: Proposed workflow for the synthesis of this compound via Ullmann condensation.
Experimental Protocol (Conceptual):
-
Reaction Setup: In a reaction vessel, combine 2,6-dichloropyridine (1.0 eq), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline or an N,N'-dimethylethylenediamine, 20-40 mol%), and a base (e.g., potassium carbonate or cesium carbonate, 2.2 eq).
-
Addition of Reagents: Add aniline (2.2 eq) and a high-boiling polar solvent (e.g., DMF or NMP).
-
Reaction: The mixture is heated to a high temperature (typically 120-180 °C) and stirred for 24-48 hours under an inert atmosphere.
-
Workup and Purification: The workup and purification procedures are similar to those described for the Buchwald-Hartwig amination.
Spectroscopic Data
While a complete set of spectroscopic data for this compound is not available, data for the closely related compound, 2,6-diphenylpyridine, can provide some insight into the expected spectral features.
Table 2: Spectroscopic Data for 2,6-Diphenylpyridine (CAS: 3558-69-8)
| Spectroscopy | Data | Reference |
| ¹H NMR | (in CDCl₃) δ (ppm): 8.15 (d), 7.80 (t), 7.68 (t), 7.50 (m), 7.43 (m) | [8] |
| ¹³C NMR | Data not explicitly detailed in the provided search results. | |
| Mass Spectrum | Molecular Ion (m/z): 231 | [8][9] |
| IR Spectrum | Data available in spectral databases. | [10][11] |
It is crucial to obtain and analyze the full spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for synthesized this compound to confirm its identity and purity.
Applications in Drug Development
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[12] Derivatives of 2,6-diaminopyridine have been investigated for various biological activities, including their potential as anticancer and antimicrobial agents.[13][14]
While specific studies on the biological activity of this compound are limited in the public domain, its structural features suggest potential avenues for exploration in drug design. The two phenylamino substituents can engage in various intermolecular interactions, such as hydrogen bonding and π-π stacking, with biological targets. These interactions are critical for the binding of small molecules to proteins and nucleic acids.
Diagram 3: Potential Drug Discovery Workflow
Caption: A conceptual workflow for the evaluation of this compound and its analogs in a drug discovery program.
Further research is warranted to explore the pharmacological profile of this compound. This could involve screening the compound against various biological targets, such as kinases, proteases, and receptors, implicated in different diseases. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of a library of analogs with modifications to the phenyl rings and the pyridine core, would be a crucial next step in any drug development program based on this scaffold.
Conclusion
This compound (CAS No. 5051-97-8) is a readily accessible compound through modern cross-coupling methodologies. While detailed experimental and biological data are currently sparse in the public literature, its structural features make it an interesting candidate for further investigation in both medicinal chemistry and materials science. This technical guide provides a foundational understanding of this compound and outlines potential avenues for its synthesis and application, serving as a valuable resource for researchers in the field.
References
- 1. This compound | C17H15N3 | CID 1311254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-N,6-N-diphenylpyridine-2,6-diamine | CAS#:5051-97-8 | Chemsrc [chemsrc.com]
- 3. 2,6-Diaminopyridine | 141-86-6 [chemicalbook.com]
- 4. 141-86-6 CAS MSDS (2,6-Diaminopyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. 2,6-DIPHENYLPYRIDINE(3558-69-8) 1H NMR spectrum [chemicalbook.com]
- 9. B25179.14 [thermofisher.com]
- 10. Pyridine, 2,6-diamino-4-[(diphenylmethyl)amino]-3-nitro- [webbook.nist.gov]
- 11. 2,6-Diphenylpyridine | C17H13N | CID 72920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structural Elucidation of N,N'-diphenylpyridine-2,6-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-diphenylpyridine-2,6-diamine is a significant heterocyclic compound featuring a central pyridine ring substituted with two phenylamino groups. This structure serves as a valuable scaffold in medicinal chemistry and a versatile ligand in coordination chemistry. This technical guide provides a comprehensive elucidation of its structure, detailing its physicochemical properties, spectroscopic characteristics, and a representative synthetic protocol. All quantitative data is systematically organized, and key experimental and logical workflows are visualized to facilitate a deeper understanding for research and development applications.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C17H15N3, consists of a pyridine core functionalized at the 2- and 6-positions with secondary amino groups, each bearing a phenyl substituent.[1][2] The structural arrangement of this molecule, particularly the orientation of the phenyl rings relative to the pyridine plane, influences its chemical reactivity and potential as a ligand.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N2,N6-diphenylpyridine-2,6-diamine | [1] |
| Synonyms | 2-N,6-N-diphenylpyridine-2,6-diamine | [2] |
| CAS Number | 5051-97-8 | [2] |
| Molecular Formula | C17H15N3 | [1][2] |
| Molecular Weight | 261.33 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C=C1)NC2=NC(=CC=C2)NC3=CC=CC=C3 | [1] |
| InChI Key | Not readily available in searched documents. |
Spectroscopic Data for Structural Confirmation
The definitive structure of this compound is established through a combination of spectroscopic techniques. The following data represent the expected spectral characteristics based on the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is paramount for determining the precise arrangement of atoms. The molecule's symmetry (a C2 axis passing through the N1 and C4 atoms of the pyridine ring) simplifies its expected spectra.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyridine H4 (para) | 7.40 - 7.60 | Triplet (t) | 1H |
| Pyridine H3, H5 (meta) | 6.40 - 6.60 | Doublet (d) | 2H |
| Phenyl H (ortho) | 7.20 - 7.35 | Doublet (d) | 4H |
| Phenyl H (meta) | 7.35 - 7.50 | Triplet (t) | 4H |
| Phenyl H (para) | 7.00 - 7.15 | Triplet (t) | 2H |
| N-H Amine | 5.50 - 6.50 | Broad Singlet | 2H |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyridine C2, C6 (ipso) | 158.0 - 160.0 |
| Pyridine C4 (para) | 138.0 - 140.0 |
| Pyridine C3, C5 (meta) | 105.0 - 107.0 |
| Phenyl C (ipso) | 140.0 - 142.0 |
| Phenyl C (ortho/meta) | 129.0 - 130.0 |
| Phenyl C (para) | 120.0 - 122.0 |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak is a key identifier.
Table 4: Predicted Mass Spectrometry Data
| Ion Type | Expected m/z Value | Notes |
| [M]⁺ (Molecular Ion) | 261.13 | Corresponds to the molecular weight (C17H15N3). |
| [M+H]⁺ | 262.14 | Often observed in ESI or CI techniques. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3350 - 3450 | N-H | Stretching |
| 3000 - 3100 | Aromatic C-H | Stretching |
| 1580 - 1620 | C=C and C=N | Ring Stretching |
| 1250 - 1350 | Aromatic C-N | Stretching |
| 690 - 770 | Aromatic C-H | Out-of-plane Bend |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved via a double nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction. The Buchwald-Hartwig amination is a modern and efficient method.
General Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a representative synthesis starting from 2,6-dibromopyridine and aniline.
Reagents and Equipment:
-
2,6-dibromopyridine
-
Aniline (2.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Strong base (e.g., Sodium tert-butoxide, 2.5 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification (silica gel chromatography)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium catalyst, phosphine ligand, and sodium tert-butoxide.
-
Addition of Reactants: Add 2,6-dibromopyridine, aniline, and the anhydrous solvent to the flask.
-
Reaction: Heat the mixture to reflux (typically 100-110 °C) and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
References
N,N'-diphenylpyridine-2,6-diamine NMR spectral data
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the nuclear magnetic resonance (NMR) spectral data of N,N'-diphenylpyridine-2,6-diamine. Due to a lack of readily available experimental data in the surveyed literature for this specific compound, this document provides a detailed, proposed experimental protocol for its synthesis via the Buchwald-Hartwig amination. Furthermore, predicted ¹H and ¹³C NMR spectral data are presented in a structured format, based on the analysis of analogous compounds. This guide also includes essential visualizations, including a proposed synthetic workflow and a numbered chemical structure to aid in spectral assignment.
Introduction
This compound is an aromatic compound of interest in medicinal chemistry and materials science due to its structural motifs. The core structure, a 2,6-diaminopyridine scaffold with N-phenyl substituents, suggests potential applications as a ligand in catalysis and as a building block for novel pharmaceutical agents or functional materials. Accurate NMR spectral data is crucial for the unambiguous identification and characterization of this compound. This guide aims to provide a foundational understanding of its synthesis and expected spectral characteristics.
Proposed Synthesis Protocol
The synthesis of this compound can be effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method is widely recognized for its efficiency and functional group tolerance in forming carbon-nitrogen bonds. An alternative approach would be the Ullmann condensation, a copper-catalyzed reaction, which typically requires harsher conditions.
Buchwald-Hartwig Amination Protocol
This proposed protocol is based on established methodologies for the N-arylation of amino-pyridines.
Reactants:
-
2,6-Diaminopyridine
-
Iodobenzene (or Bromobenzene)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (or another suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Toluene (or another suitable anhydrous solvent)
Procedure:
-
Preparation: An oven-dried Schlenk flask is charged with 2,6-diaminopyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., Xantphos, 4-10 mol%). The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents: Anhydrous toluene is added, followed by iodobenzene (2.2 equiv.) and the base (e.g., Sodium tert-butoxide, 2.5 equiv.).
-
Reaction: The reaction mixture is heated to a temperature between 80-110 °C and stirred under an inert atmosphere. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the known spectral data of 2,6-diaminopyridine, aniline, and general principles of NMR spectroscopy for N-aryl amines. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-4 (Pyridine) | 7.30 - 7.50 | Triplet (t) | 7.5 - 8.5 | 1H |
| H-3, H-5 (Pyridine) | 6.40 - 6.60 | Doublet (d) | 7.5 - 8.5 | 2H |
| N-H | 7.80 - 8.20 | Singlet (s, broad) | - | 2H |
| H-ortho (Phenyl) | 7.15 - 7.30 | Doublet of doublets (dd) | 7.0 - 8.0, 1.0 - 2.0 | 4H |
| H-meta (Phenyl) | 7.25 - 7.40 | Triplet of doublets (td) | 7.0 - 8.0, 1.0 - 2.0 | 4H |
| H-para (Phenyl) | 6.90 - 7.10 | Triplet (t) | 7.0 - 8.0 | 2H |
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2, C-6 (Pyridine) | 155.0 - 158.0 |
| C-4 (Pyridine) | 138.0 - 141.0 |
| C-3, C-5 (Pyridine) | 105.0 - 108.0 |
| C-ipso (Phenyl) | 142.0 - 145.0 |
| C-ortho (Phenyl) | 118.0 - 121.0 |
| C-meta (Phenyl) | 128.0 - 130.0 |
| C-para (Phenyl) | 120.0 - 123.0 |
Visualizations
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Chemical Structure and Atom Numbering for NMR
Caption: Atom numbering for predicted NMR assignments of this compound.
Technical Guide: Solubility of N,N'-diphenylpyridine-2,6-diamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of N,N'-diphenylpyridine-2,6-diamine. Due to the limited availability of specific quantitative data in public literature for this compound, this guide offers a detailed experimental protocol for determining its solubility, alongside expected solubility trends based on the behavior of structurally similar molecules.
Introduction to the Solubility of this compound
This compound is an aromatic amine, and its solubility is governed by the principle of "like dissolves like."[1] The molecule possesses a central polar pyridine ring with two amino groups, which can participate in hydrogen bonding. However, the presence of two bulky, nonpolar phenyl groups significantly influences its overall polarity and, consequently, its solubility profile.
Predicted Solubility Profile
The following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents. This is a predictive assessment based on chemical structure and the known solubility of analogous compounds.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Methanol | High | Capable of hydrogen bonding with the amine and pyridine nitrogens. |
| Ethanol | High | Similar to methanol, can act as a hydrogen bond donor and acceptor. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High | High polarity and ability to solvate a wide range of compounds. |
| N,N-Dimethylformamide (DMF) | Very High | Aprotic polar solvent with strong solvating capabilities for aromatic compounds. | |
| Acetone | Moderate | Polar aprotic solvent, may have good solvating power. | |
| Acetonitrile | Moderate | Less polar than DMF and DMSO, but should still be a viable solvent. | |
| Aromatic | Toluene | Moderate to High | "Like dissolves like" principle; the phenyl groups of the solute have a strong affinity for the aromatic solvent.[1] |
| Benzene | Moderate to High | Similar to toluene, favorable interactions between aromatic rings. | |
| Chlorinated | Dichloromethane (DCM) | High | Good general-purpose solvent for many organic compounds. |
| Chloroform | High | Similar to DCM, effective at dissolving aromatic amines. | |
| Ethers | Tetrahydrofuran (THF) | Moderate | Moderately polar ether that can solvate the compound. |
| Diethyl Ether | Low to Moderate | Less polar than THF, may be a poorer solvent. | |
| Nonpolar | Hexane | Low | The polarity of the pyridine and amine groups will likely limit solubility in nonpolar aliphatic solvents. |
| Heptane | Low | Similar to hexane, unfavorable interactions with the polar part of the molecule. |
Experimental Protocol for Solubility Determination
The following is a generalized gravimetric method for determining the solubility of this compound in an organic solvent. This method is reliable and widely used for generating quantitative solubility data.[6][7]
3.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg accuracy)
-
Thermostatically controlled shaker or magnetic stirrer with heating capabilities
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Pre-weighed vials for collecting the filtrate
-
Vacuum oven or desiccator
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or on a stirring plate set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.[7]
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the solution to stand undisturbed for a short period to let the excess solid settle.
-
Carefully draw a known volume of the supernatant into a syringe.
-
Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed collection vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact mass of the collected filtrate.
-
Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, the solvent can be removed under a stream of inert gas or in a desiccator.
-
Once the solvent has been completely removed, re-weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.
-
The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction.
-
To calculate solubility in g/100 mL:
-
Solubility = (mass of dissolved solid / volume of filtrate collected) * 100
-
-
To calculate solubility in molarity (M):
-
Moles of solute = mass of dissolved solid / molar mass of this compound
-
Molarity = moles of solute / volume of filtrate collected in Liters
-
-
3.3. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for the gravimetric determination of solubility.
References
Historical Discovery of N,N'-diphenylpyridine-2,6-diamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-diphenylpyridine-2,6-diamine, a significant scaffold in medicinal chemistry and materials science, has a rich history rooted in the mid-20th century exploration of pyridine chemistry. This technical guide provides an in-depth look at the seminal work that led to the discovery of this compound, presenting the available experimental data, detailed protocols, and a visualization of the synthetic pathway. The information is curated for researchers and professionals engaged in the development of novel therapeutics and functional materials.
The First Synthesis: A Landmark in Pyridine Chemistry
The first documented synthesis of this compound, also referred to as 2,6-dianilinopyridine, is attributed to a 1947 publication by Bernstein, Stearns, Shaw, and Lott in the Journal of the American Chemical Society.[1][2][3] This foundational work explored the derivatization of 2,6-diaminopyridine and laid the groundwork for the synthesis of a variety of N-substituted analogs. The primary method employed was the reaction of a dihalopyridine with a primary amine, a strategy that remains a cornerstone of synthetic pyridine chemistry.
Experimental Protocols
The original synthesis of this compound involved the reaction of a 2,6-dihalopyridine with aniline. While the 1947 paper provides the initial framework, subsequent research has refined the methodology. The following protocol is a representative synthesis based on the principles outlined in the historical literature and contemporary adaptations.
Synthesis of this compound from 2,6-Dibromopyridine
Materials:
-
2,6-Dibromopyridine
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dibromopyridine (1.0 eq), aniline (2.2 eq), potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
The reaction mixture is then heated to reflux (approximately 101 °C) and stirred vigorously for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound. It is important to note that yields and specific reaction parameters can vary based on the scale and specific conditions of the experiment.
| Parameter | Value | Reference |
| Starting Material | 2,6-Dibromopyridine | [1][2][3] |
| Reagent | Aniline | [1][2][3] |
| Typical Yield | 60-80% (reported in various sources) | |
| Melting Point | 135-137 °C (reported for similar compounds) | |
| Molecular Formula | C₁₇H₁₅N₃ | |
| Molecular Weight | 261.33 g/mol |
Synthetic Pathway and Logic
The synthesis of this compound from 2,6-dibromopyridine is a classic example of a nucleophilic aromatic substitution reaction, specifically a Buchwald-Hartwig amination or a related copper-catalyzed cross-coupling reaction. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the 2 and 6 positions when substituted with good leaving groups like bromine.
The logical flow of the synthesis is depicted in the following workflow diagram:
The signaling pathway for the copper-catalyzed amination reaction involves the coordination of the amine to the copper catalyst, followed by oxidative addition to the C-Br bond of the pyridine ring, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.
References
Comprehensive literature review of N,N'-diphenylpyridine-2,6-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-diphenylpyridine-2,6-diamine, also known as 2,6-dianilinopyridine, is a substituted aromatic diamine built on a central pyridine scaffold. This core structure is of significant interest in medicinal chemistry and materials science due to the versatile coordination properties of the pyridine nitrogen and the two secondary amine groups, as well as the potential for diverse biological activities inherent to the diphenylamine and pyridine moieties. Pyridine and its derivatives are prevalent in a wide array of pharmaceuticals, exhibiting antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This comprehensive review consolidates the available scientific literature on this compound, covering its synthesis, chemical and physical properties, and potential applications, with a focus on providing actionable data and protocols for researchers.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively reported in the literature, its fundamental properties can be derived from chemical databases and comparison with structurally related compounds.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₅N₃ | --INVALID-LINK--[1] |
| Molecular Weight | 261.33 g/mol | --INVALID-LINK--[2] |
| CAS Number | 5051-97-8 | --INVALID-LINK--[3] |
| Appearance | Not explicitly reported; likely a solid at room temperature. | Inferred |
| Melting Point | Not explicitly reported. For comparison, the related 2,6-diphenylpyridine has a melting point of 77-87 °C.[4] | - |
| Solubility | Not explicitly reported. Expected to be soluble in common organic solvents. | Inferred |
Synthesis of this compound
The synthesis of this compound is not widely detailed in the literature with a specific, step-by-step protocol. However, based on established methods for the amination of aryl halides, a plausible and efficient synthetic route involves the double nucleophilic substitution of a 2,6-dihalopyridine with aniline. The two primary methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.
Experimental Protocol: Synthesis via Diamination of 2,6-Dihalopyridine
This protocol is a generalized procedure based on the successful di-amination of 2,6-dibromopyridine with aniline, which has been reported to proceed efficiently.
Reaction Scheme:
References
An In-depth Technical Guide on the Electronic and Photophysical Properties of N,N'-Diphenylpyridine-2,6-diamine Analogues
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available experimental data specifically for N,N'-diphenylpyridine-2,6-diamine is limited. This guide provides a detailed overview of the electronic and photophysical properties of a closely related analogue, a 2,6-diphenylpyridine derivative featuring N,N-diphenylamino substituents at the 4-position of the phenyl rings, which will be referred to as DPP-NPh2 . The experimental protocols and potential applications are presented based on established methodologies for this class of compounds.
Core Compound Overview
N,N'-diaryl-substituted 2,6-diaminopyridines represent a class of compounds with significant potential in materials science and medicinal chemistry due to their unique electronic and photophysical properties. These molecules typically exhibit fluorescence, with emission characteristics that can be tuned by modifying the substituents on the phenyl rings. Their ability to act as fluorophores makes them valuable as probes in biological imaging and as components in organic light-emitting diodes (OLEDs).
This guide focuses on DPP-NPh2 , an analogue of this compound, for which experimental data is available. The core structure consists of a central pyridine ring with two phenyl groups at the 2 and 6 positions, which are further substituted with diphenylamino groups. This substitution pattern creates a donor-acceptor-donor (D-A-D) type structure, which is known to give rise to interesting photophysical phenomena such as intramolecular charge transfer (ICT).
Electronic and Photophysical Properties
The electronic and photophysical properties of DPP-NPh2 are summarized in the table below. These properties are crucial for understanding the behavior of the molecule upon interaction with light and its potential applications as a fluorescent probe or in optoelectronic devices.
Data Presentation
| Property | Value | Method/Solvent | Reference |
| Absorption Maximum (λabs) | Not explicitly stated | - | [1] |
| Emission Maximum (λem) | 518 nm | Not specified | [1] |
| Fluorescence Color | Blue-Green | Not specified | [1] |
| HOMO Energy Level | -5.25 eV | Electrochemical/UV-vis | [1] |
| LUMO Energy Level | -2.48 eV | Electrochemical/UV-vis | [1] |
| Energy Gap (Eg) | 2.77 eV | Calculated from HOMO/LUMO | [1] |
| Quantum Yield (ΦF) | Not explicitly stated | - | [1] |
| Excited-State Lifetime (τ) | Not explicitly stated | - | - |
Note: The energy gap was calculated as the difference between the LUMO and HOMO energy levels.
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and characterization of N,N'-diaryl-2,6-diaminopyridine derivatives, based on common organic chemistry techniques and photophysical measurement methods.
Synthesis of Diaryl-Diaminopyridine Derivatives
A common synthetic route to this class of compounds involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig amination.
Generalized Suzuki Coupling Protocol:
-
Starting Materials: 2,6-Dihalopyridine (e.g., 2,6-dibromopyridine), an appropriate arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3 or Cs2CO3).
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the 2,6-dihalopyridine (1 equivalent), the arylboronic acid (2.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (3 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene, ethanol, and water.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using 1H NMR, 13C NMR, and mass spectrometry.
Measurement of Photophysical Properties
a) UV-Visible Absorption Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent (e.g., dichloromethane, THF) in a quartz cuvette. The concentration should be adjusted to have an absorbance between 0.1 and 1 at the absorption maximum.
-
Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm). Use the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorption (λabs) and calculate the molar absorption coefficient (ε) using the Beer-Lambert law (A = εcl).
b) Fluorescence Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent in a quartz fluorescence cuvette. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measurement: Excite the sample at its absorption maximum (λabs) and record the emission spectrum using a spectrofluorometer.
-
Data Analysis: Determine the wavelength of maximum emission (λem).
c) Fluorescence Quantum Yield (ΦF) Determination (Relative Method):
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54).
-
Measurement: Prepare a series of solutions of both the sample and the standard of varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1. Record the absorbance and integrated fluorescence intensity for each solution.
-
Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φs) can be calculated using the following equation: Φs = Φr * (Grads / Gradr) * (ns2 / nr2) where Φ is the quantum yield, Grad is the gradient of the plot, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.
d) Excited-State Lifetime (τ) Measurement:
-
Instrumentation: Use a time-correlated single-photon counting (TCSPC) system.
-
Measurement: Excite the sample with a pulsed laser source at a wavelength where the sample absorbs. Collect the fluorescence decay profile.
-
Data Analysis: Fit the decay curve to an exponential function to determine the excited-state lifetime (τ).
Mandatory Visualizations
Generalized Synthesis Workflow
Caption: Generalized workflow for the synthesis of N,N'-diaryl-2,6-diaminopyridine derivatives.
Experimental Workflow for Photophysical Characterization
Caption: Experimental workflow for determining photophysical properties.
Conceptual Signaling Pathway Interaction
As no specific signaling pathway has been identified for this compound, the following diagram illustrates a conceptual model of how a fluorescent small molecule could be used in drug development to probe a biological pathway.
Caption: Conceptual interaction of a fluorescent probe with a biological target.
Potential Applications in Drug Development
While specific biological activities of this compound are not well-documented, compounds with similar structures are of interest in drug development for several reasons:
-
Fluorescent Probes: Their intrinsic fluorescence can be exploited to develop probes for specific biological targets. A change in the fluorescence signal upon binding can be used to quantify target engagement in high-throughput screening assays.
-
Scaffolds for Inhibitors: The rigid pyridine core can serve as a scaffold for designing inhibitors of enzymes, such as kinases, where specific spatial arrangements of functional groups are required for activity.
-
Bioimaging: The fluorescent properties of these compounds could be utilized for imaging cellular processes and the localization of drug targets.
Further research is needed to explore the specific biological targets and therapeutic potential of this compound and its derivatives.
References
An In-depth Technical Guide to the Redox Potential of N,N'-diphenylpyridine-2,6-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-diphenylpyridine-2,6-diamine is a heterocyclic aromatic amine with a structure that suggests significant redox activity. The presence of two diphenylamino moieties attached to a pyridine core makes it a compelling candidate for applications in materials science, catalysis, and medicinal chemistry. The redox potential of a molecule is a fundamental electrochemical property that dictates its ability to accept or donate electrons. Understanding this property is crucial for designing molecules with specific electronic characteristics and for elucidating the mechanisms of redox-driven biological or chemical processes.
This guide provides a comprehensive overview of the theoretical and practical aspects of determining the redox potential of this compound. It includes a generalized experimental protocol for its measurement, a summary of expected quantitative data based on analogous compounds, and a visualization of the likely electrochemical reaction pathway.
Data Presentation: Redox Potentials of Analogous Compounds
Due to the absence of specific experimental data for this compound, the following table summarizes the redox potentials of structurally related compounds. This data is intended to provide a reasonable estimate of the potential range in which this compound may exhibit redox activity. The primary redox events are expected to involve the oxidation of the amine nitrogen atoms.
| Compound Name | Redox Event | Potential (V vs. Reference) | Solvent/Electrolyte | Reference Electrode |
| Diphenylamine | Oxidation (1st wave) | ~ +0.8 V | Acetonitrile / TEAP | Ag/AgCl |
| Pyridine-2,6-dicarbohydrazide | Oxidation | +0.18 V | 0.1 M NaOH | Not Specified |
| Pyridine-2,6-dicarbohydrazide | Reduction | -0.06 V | 0.1 M NaOH | Not Specified |
| N,N'-Diphenyl-p-phenylenediamine | Oxidation (1st wave) | ~ +0.3 V | Acetonitrile | Not Specified |
| N,N'-Diphenyl-p-phenylenediamine | Oxidation (2nd wave) | ~ +0.7 V | Acetonitrile | Not Specified |
Note: The potentials are approximate and highly dependent on the specific experimental conditions.
Experimental Protocols
The determination of the redox potential of this compound is most commonly achieved using cyclic voltammetry (CV). This technique measures the current that develops in an electrochemical cell as the potential is varied.
Materials and Equipment
-
Potentiostat: An instrument capable of performing cyclic voltammetry.
-
Electrochemical Cell: A three-electrode cell.
-
Working Electrode (WE): Glassy carbon electrode is recommended for organic compounds.[1]
-
Reference Electrode (RE): A non-aqueous Ag/Ag+ or a saturated calomel electrode (SCE) isolated by a salt bridge.
-
Counter Electrode (CE): A platinum wire or gauze.
-
Solvent: Anhydrous, high-purity acetonitrile or dichloromethane.[2]
-
Supporting Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP).[1][2]
-
Analyte: this compound.
-
Internal Standard: Ferrocene, for referencing the potential.[3][4]
-
Inert Gas: High-purity argon or nitrogen.
Procedure
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad, sonicate in deionized water and then in the chosen solvent, and dry thoroughly.[5]
-
Ensure the reference electrode is properly filled and free of air bubbles.
-
Clean the platinum counter electrode, for instance by flame annealing.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.
-
Prepare a 1-5 mM solution of this compound in the electrolyte solution.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.[2]
-
-
Cyclic Voltammetry Measurement:
-
Assemble the three-electrode cell with the prepared solution.
-
Set the parameters on the potentiostat. A typical starting point would be to scan from an initial potential where no reaction occurs (e.g., 0 V) towards positive potentials to observe oxidation, with a scan rate of 100 mV/s.
-
Record the cyclic voltammogram.
-
Perform scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the reversibility of the redox events.[3]
-
-
Data Analysis and Referencing:
-
After the initial measurements, add a small amount of ferrocene to the solution and record the cyclic voltammogram again.
-
The ferrocene/ferrocenium (Fc/Fc+) couple has a well-defined and stable redox potential. The potential of the observed redox events for the analyte should be reported relative to the Fc/Fc+ couple.[4]
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials. The half-wave potential (E1/2), which is an approximation of the standard redox potential, can be calculated as (Epa + Epc) / 2 for reversible or quasi-reversible processes.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the electrochemical analysis of this compound using cyclic voltammetry.
Caption: Workflow for Cyclic Voltammetry Analysis.
Proposed Redox Mechanism
Based on the known electrochemical behavior of diphenylamine and other aromatic amines, the oxidation of this compound is expected to proceed via a one-electron transfer from one of the amine nitrogen atoms to form a radical cation.[6] This initial step may be followed by further oxidation or chemical reactions, such as dimerization.
Caption: Plausible Oxidation Pathway.
Conclusion
While direct experimental data for the redox potential of this compound remains to be reported, this guide provides a robust framework for its determination and interpretation. Based on analogous compounds, it is anticipated that this molecule will undergo oxidation at moderately positive potentials, likely originating from the electron-rich diphenylamino substituents. The provided experimental protocol offers a standardized approach to obtaining reliable and reproducible data. The proposed redox mechanism serves as a hypothesis for understanding its electrochemical behavior. Further research is necessary to precisely quantify the redox potentials and to fully elucidate the subsequent reaction pathways of the resulting radical species. This information will be invaluable for the rational design and application of this compound and its derivatives in various scientific and technological fields.
References
- 1. Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bard.cm.utexas.edu [bard.cm.utexas.edu]
Methodological & Application
Applications of N,N'-diphenylpyridine-2,6-diamine in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-diphenylpyridine-2,6-diamine is a versatile organic compound featuring a central pyridine ring functionalized with two phenylamino substituents. This unique structural motif, combining a rigid heterocyclic core with flexible N-aryl groups, makes it an attractive candidate for various applications in organic synthesis, particularly as a ligand in transition metal catalysis. The nitrogen atoms of the diamine and the pyridine ring can act as coordination sites for metal centers, enabling the formation of stable and catalytically active complexes. This document provides an overview of its potential applications, with a focus on its role as a ligand in cross-coupling reactions, and includes a representative experimental protocol.
Key Applications
While direct applications of this compound are emerging, its structural analogs and derivatives have demonstrated significant utility in several key areas of organic synthesis:
-
Ligand in Palladium-Catalyzed Cross-Coupling Reactions: The pyridine-2,6-diamine scaffold is a well-established platform for the design of ligands for cross-coupling reactions. The deprotonated form of this compound, 2,6-di(phenylamido)pyridine, has been utilized to support metal complexes, indicating its strong potential as a ligand.[1] Derivatives such as N,N,N′,N′-tetra(diphenylphosphinomethyl)pyridine-2,6-diamine have proven to be highly effective in Suzuki-Miyaura coupling reactions.[2] These findings suggest that this compound can serve as a valuable N,N,N-tridentate ligand for palladium, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
-
Precursor for Advanced Materials: Pyridine-containing diamines are valuable monomers for the synthesis of advanced polymers such as polyimides. These materials are known for their high thermal stability and excellent mechanical properties. Although a more complex derivative has been reported for this purpose, the fundamental structure of this compound makes it a potential building block for novel polymeric materials with tailored electronic and physical properties.
Data Presentation
The following table summarizes representative quantitative data for a Buchwald-Hartwig amination reaction using a palladium catalyst with a bidentate phosphine ligand, which is a common application for nitrogen-containing ligands and serves as an illustrative example of the expected performance.
| Entry | Aryl Halide | Amine | Product | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | 4-(p-tolyl)morpholine | 95 |
| 2 | 1-Bromo-4-fluorobenzene | Aniline | N-(4-fluorophenyl)aniline | 88 |
| 3 | 2-Chloropyridine | Cyclohexylamine | N-cyclohexylpyridin-2-amine | 92 |
| 4 | 4-Bromoanisole | N-Methylaniline | N-methyl-N-(4-methoxyphenyl)aniline | 90 |
Note: Data is representative of typical Buchwald-Hartwig amination reactions and not specific to this compound, for which specific data is not yet widely published.
Experimental Protocols
Synthesis of this compound
A potential synthetic route to this compound involves the palladium-catalyzed amination of 2,6-dihalopyridine with aniline, based on the principles of the Buchwald-Hartwig amination.
Materials:
-
2,6-Dibromopyridine
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, a Schlenk flask is charged with Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (2.2 equivalents).
-
2,6-Dibromopyridine (1.0 equivalent) and anhydrous toluene are added to the flask.
-
Aniline (2.2 equivalents) is then added via syringe.
-
The flask is sealed and the reaction mixture is heated at 100 °C with stirring for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Application as a Ligand in Buchwald-Hartwig Amination
This protocol describes a general procedure for the use of this compound as a ligand in a palladium-catalyzed Buchwald-Hartwig amination reaction.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Amine (e.g., morpholine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A Schlenk flask is charged with Pd(OAc)₂ (1 mol%), this compound (1.5 mol%), and NaOtBu (1.4 equivalents) under an inert atmosphere.
-
Aryl halide (1.0 equivalent) and anhydrous toluene are added to the flask.
-
The amine (1.2 equivalents) is added via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 12-24 hours. The progress of the reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield the desired N-aryl product.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols for N,N'-diphenylpyridine-2,6-diamine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of N,N'-diphenylpyridine-2,6-diamine as a ligand in palladium-catalyzed cross-coupling reactions, specifically focusing on Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Due to the limited specific literature on this ligand, this document presents generalized protocols and representative data based on analogous N-donor ligand systems to guide further research and application development.
Introduction to this compound as a Ligand
This compound is a bidentate N-donor ligand with a pyridine core flanked by two diphenylamino groups. Its structural features, including the two nitrogen donor atoms from the amino groups and the pyridine nitrogen, suggest its potential to form stable chelate complexes with transition metals like palladium. The steric bulk provided by the phenyl groups may also influence the reactivity and selectivity of the catalytic system. In palladium-catalyzed cross-coupling reactions, ligands play a crucial role in stabilizing the active catalytic species, facilitating oxidative addition and reductive elimination, and influencing the overall efficiency of the reaction.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[1] The catalytic cycle involves the oxidative addition of the organic halide to a Pd(0) species, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1][2]
Potential Role of this compound:
As a ligand, this compound could coordinate to the palladium center, influencing the stability and reactivity of the catalytic intermediates. The electron-donating nature of the amino groups can enhance the electron density at the palladium center, potentially facilitating the oxidative addition step. The steric hindrance from the phenyl groups might promote the reductive elimination step, leading to higher product yields.
Representative Data for Suzuki-Miyaura Coupling:
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, based on results achieved with similar N-donor ligands. These values should be considered as a starting point for optimization studies with this compound.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4-Methylbiphenyl | 92 |
| 2 | 4-Bromoanisole | 4-Methoxybiphenyl | 95 |
| 3 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 88 |
| 4 | 1-Bromo-4-fluorobenzene | 4-Fluorobiphenyl | 90 |
| 5 | 2-Bromopyridine | 2-Phenylpyridine | 85 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), a palladium source (e.g., Pd(OAc)₂, 2 mol%), and this compound (4 mol%).
-
Solvent and Base: Add a suitable solvent (e.g., toluene, dioxane, or a mixture with water, 5 mL) and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0 mmol).
-
Reaction Conditions: Stir the mixture at the desired temperature (typically 80-110 °C) for the specified time (usually 4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an organic halide.[3][4] The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.[3]
Potential Role of this compound:
In this reaction, this compound can act as a supporting ligand for the palladium catalyst. Its bidentate nature can provide stability to the palladium center throughout the catalytic cycle. The electronic properties of the ligand can influence the rates of both the oxidative addition and the C-N bond-forming reductive elimination steps.
Representative Data for Buchwald-Hartwig Amination:
The following table presents representative yields for the Buchwald-Hartwig amination of various aryl bromides with different amines, based on data from similar N-donor ligand systems.
| Entry | Aryl Bromide | Amine | Product | Yield (%) |
| 1 | 4-Bromotoluene | Aniline | N-(p-tolyl)aniline | 94 |
| 2 | 4-Bromoanisole | Morpholine | 4-(4-methoxyphenyl)morpholine | 96 |
| 3 | 1-Bromo-4-chlorobenzene | Benzylamine | N-benzyl-4-chloroaniline | 89 |
| 4 | 2-Bromonaphthalene | Piperidine | 2-(piperidin-1-yl)naphthalene | 91 |
| 5 | 3-Bromopyridine | n-Hexylamine | N-(n-hexyl)pyridin-3-amine | 87 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), this compound (2-4 mol%), and a strong base (e.g., NaOt-Bu or LiHMDS, 1.4 mmol).
-
Reagents: Add the aryl halide (1.0 mmol) and the amine (1.2 mmol) to the tube.
-
Solvent: Add a dry, deoxygenated solvent (e.g., toluene or dioxane, 3-5 mL).
-
Reaction Conditions: Seal the tube and heat the reaction mixture with stirring at the appropriate temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by flash chromatography.
Diagrams and Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
Application Notes & Protocols: Synthesis and Applications of Metal Complexes with N,N'-diphenylpyridine-2,6-diamine
Audience: Researchers, scientists, and drug development professionals.
Introduction: N,N'-diphenylpyridine-2,6-diamine and its derivatives are versatile tridentate ligands that form stable complexes with a variety of transition metals. The pyridine nitrogen and the two flanking amino or imino nitrogens create a pincer-like coordination environment, which imparts unique electronic and stereochemical properties to the resulting metal complexes. These properties have led to their investigation in diverse fields, including catalysis and medicinal chemistry.[1][2] In drug development, metal complexation of pyridine derivatives is a promising strategy to enhance bioavailability, stability, and anticancer potency.[3] These complexes can exhibit potent cytotoxicity against various cancer cell lines through mechanisms such as the generation of reactive oxygen species (ROS), DNA intercalation, and induction of apoptosis.[3][4] This document provides detailed protocols for the synthesis of the parent ligand and its metal complexes, summarizes key quantitative data, and outlines potential applications.
Experimental Protocols
Protocol 1: Synthesis of Ligand - this compound
This protocol is adapted from the selective diamination of 2,6-dibromopyridine.[5] The reaction with aniline to form the diaminated product is particularly efficient.
Materials:
-
2,6-dibromopyridine (DBP)
-
Aniline
-
Deionized water
-
Microwave synthesis vials
-
Microwave reactor
-
Rotary evaporator
-
Standard glassware for extraction (separatory funnel, flasks)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a microwave synthesis vial, combine 2,6-dibromopyridine (1.0 equiv), aniline (10-12 equiv), and deionized water. For aniline, the addition of a base or catalyst is generally not required for diamination.[5]
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to 190-215 °C and maintain this temperature for approximately 2.5 hours.[5]
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Add dichloromethane (DCM) to dissolve the organic components and wash the aqueous phase.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product via silica gel column chromatography to isolate the pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Synthesis of Metal(II) Complexes
This protocol provides a general method for coordinating the this compound ligand (L) with various metal(II) salts (e.g., Co(II), Ni(II), Cu(II), Zn(II), Pd(II)).
Materials:
-
This compound (Ligand, L)
-
Metal(II) salt (e.g., Ni(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, PdCl₂)[1][2]
-
Anhydrous solvent (e.g., Methanol, Ethanol, Acetonitrile, or Tetrahydrofuran (THF))
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and heating plate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Dissolve the ligand (L) (typically 1.0-1.2 equiv) in the chosen anhydrous solvent in a Schlenk flask under an inert atmosphere.
-
In a separate flask, dissolve the metal(II) salt (1.0 equiv) in a minimum amount of the same solvent.
-
Slowly add the metal salt solution to the stirring ligand solution at room temperature.
-
A color change or the formation of a precipitate often indicates complex formation.
-
Stir the reaction mixture at room temperature for 2-4 hours or heat to reflux for 4-12 hours, depending on the metal and desired complex.
-
Upon completion, cool the mixture to room temperature.
-
If a precipitate has formed, collect the solid product by filtration, wash it with a small amount of cold solvent, and dry it under a vacuum.
-
If no precipitate forms, reduce the solvent volume under vacuum until a solid product crystallizes or precipitates. Isolate the solid by filtration.
-
Recrystallize the crude complex from a suitable solvent system if necessary.
-
Characterize the final metal complex using FT-IR, UV-Vis spectroscopy, elemental analysis, magnetic susceptibility, and single-crystal X-ray diffraction if suitable crystals can be obtained.[1]
Data Presentation
Quantitative data from the synthesis and evaluation of related diaminopyridine and diiminopyridine metal complexes are summarized below.
Table 1: Representative Synthesis Yields for Diaminopyridine Ligands This table presents yields for the synthesis of ligands structurally similar to this compound via microwave-assisted diamination of 2,6-dibromopyridine.[5]
| Amine Reactant | Product | Yield (%) |
| 2,4-Dimethylaniline | N,N'-bis(2,4-dimethylphenyl)pyridine-2,6-diamine | 55 |
| 2,6-Dimethylaniline | N,N'-bis(2,6-dimethylphenyl)pyridine-2,6-diamine | 43 |
Table 2: In Vitro Cytotoxicity (IC₅₀) of Related Pyridine-Imine Metal Complexes The following data showcases the anticancer potential of metal complexes with a related ligand, 2,6-bis(2,6-diethylphenyliminomethyl)pyridine. IC₅₀ values are presented in μM.[1]
| Compound | HT-29 (Colon) | HCT-116 (Colon) | PC-3 (Prostate) | MCF-7 (Breast) |
| Free Ligand | > 100 | 66.0 ± 1.0 | > 100 | > 100 |
| Co(II) Complex | 16.0 ± 1.0 | 20.0 ± 1.0 | 19.0 ± 1.0 | 32.0 ± 1.0 |
| Cu(II) Complex | 14.0 ± 1.0 | 11.0 ± 1.0 | 10.0 ± 1.0 | 17.0 ± 1.0 |
| Zn(II) Complex | 9.0 ± 1.0 | 10.0 ± 1.0 | 10.0 ± 1.0 | 16.0 ± 1.0 |
| Cisplatin | 9.0 ± 1.0 | 11.0 ± 1.0 | 12.0 ± 1.0 | 12.0 ± 1.0 |
Note: The data demonstrates that metal coordination significantly enhances the cytotoxic activity compared to the free ligand. The Cu(II) and Zn(II) complexes show promising activity, comparable to the clinical drug Cisplatin.[1]
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow from starting materials to the final metal complex.
References
- 1. researchgate.net [researchgate.net]
- 2. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N,N'-diphenylpyridine-2,6-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of N,N'-diphenylpyridine-2,6-diamine. The primary method outlined is a catalyst-free, microwave-assisted reaction between 2,6-dibromopyridine and aniline in water. This approach offers high efficiency and a simplified purification process. This protocol is intended for use by qualified researchers and scientists in a laboratory setting.
Introduction
This compound is a chemical compound with a scaffold that is of interest in medicinal chemistry and materials science. The synthesis of this and similar diaminopyridine derivatives is a key step in the development of novel molecular entities. Traditional methods for C-N cross-coupling reactions, such as the Buchwald-Hartwig amination or Ullmann condensation, are effective but often require expensive catalysts, ligands, and anhydrous organic solvents. A more recent and efficient approach utilizes microwave-assisted synthesis in an aqueous medium, which can proceed without a catalyst or base, offering a greener and more cost-effective alternative.[1]
Reaction Scheme
The synthesis of this compound from 2,6-dibromopyridine and aniline is depicted in the following reaction scheme:
2,6-Dibromopyridine + 2 Aniline → this compound + 2 HBr
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the microwave-assisted synthesis protocol.
| Parameter | Value | Reference |
| Starting Material 1 | 2,6-Dibromopyridine | [1] |
| Starting Material 2 | Aniline | [1] |
| Solvent | Water | [1] |
| Reaction Temperature | 200 °C | [1] |
| Reaction Time | 2.5 hours | [1] |
| Yield | 79% | [1] |
| Purification Method | Base Extraction & Column Chromatography | [1] |
Experimental Protocol
This protocol details the microwave-assisted synthesis of this compound from 2,6-dibromopyridine and aniline.
Materials:
-
2,6-Dibromopyridine
-
Aniline
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Equipment:
-
Microwave Synthesizer
-
Microwave-safe reaction vessel with a stir bar
-
Rotary Evaporator
-
Separatory Funnel
-
Glassware for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate (for solvent removal)
-
NMR spectrometer
-
Melting point apparatus
Procedure:
-
Reaction Setup:
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine 2,6-dibromopyridine and an excess of aniline (e.g., 4-6 equivalents).
-
Add deionized water to the vessel. The concentration of 2,6-dibromopyridine can be in the range of 0.1-0.5 M.
-
-
Microwave Irradiation:
-
Seal the reaction vessel and place it in the microwave synthesizer.
-
Set the reaction temperature to 200 °C and the reaction time to 2.5 hours, with stirring.[1]
-
-
Work-up and Extraction:
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the HBr byproduct, and then with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the dried organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.[1] A suitable eluent system would be a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure of the synthesized compound.
-
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
This protocol should be carried out by trained personnel in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
2,6-Dibromopyridine and aniline are toxic and should be handled with care.
-
Microwave synthesis should be performed using appropriate, pressure-rated vessels and behind a blast shield.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
Application Notes and Protocols for N,N'-diphenylpyridine-2,6-diamine in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for utilizing N,N'-diphenylpyridine-2,6-diamine as a versatile ligand in the synthesis of transition metal complexes. The protocols detailed below are based on established methodologies for analogous pyridine-based diamine ligands and serve as a robust starting point for the development of novel catalysts, supramolecular assemblies, and materials with potential applications in drug development and materials science.
Overview of this compound as a Ligand
This compound is a tridentate ligand that can coordinate with a variety of transition metals through the nitrogen atoms of the pyridine ring and the two amino groups. The phenyl substituents on the amino groups influence the steric and electronic properties of the resulting metal complexes, offering opportunities to fine-tune their reactivity and physical properties.
The primary application of this ligand lies in coordination chemistry, where it serves as a building block for creating mononuclear and polynuclear metal complexes. These complexes can exhibit interesting magnetic properties, catalytic activity, and potential for forming extended supramolecular structures through hydrogen bonding and other non-covalent interactions.
Synthesis of Transition Metal Complexes
The following protocols are adapted from established procedures for the synthesis of nickel(II) complexes with analogous N,N'-di(aryl)pyridine-2,6-diamine ligands. These can be modified to accommodate other transition metals and desired counter-ions.
General Experimental Workflow
The synthesis of metal complexes with this compound typically follows a straightforward workflow.
Protocol for the Synthesis of a Nickel(II) Complex
This protocol details the synthesis of a representative nickel(II) complex, --INVALID-LINK--₂.
Materials:
-
This compound
-
Nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O) - Caution: Perchlorate salts are potentially explosive and should be handled with care.
-
Methanol (reagent grade)
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (0.19 mmol) in 50 mL of methanol.
-
In a separate beaker, dissolve nickel(II) perchlorate hexahydrate (0.10 mmol) in 10 mL of methanol.
-
Slowly add the nickel(II) perchlorate solution to the ligand solution while stirring.
-
Stir the resulting mixture at room temperature overnight.
-
Filter the solution to remove any insoluble impurities.
-
Allow the filtrate to stand for slow evaporation at room temperature.
-
Collect the resulting crystals by filtration, wash with a small amount of cold methanol, and dry in a desiccator.
Quantitative Data from Characterization
The following tables summarize typical quantitative data obtained from the characterization of transition metal complexes with pyridine-2,6-diamine-based ligands. These values can be used as a reference for the characterization of newly synthesized this compound complexes.
Table 1: Magnetic Properties of an Analogous Ni(II) Complex
| Complex | g-value | D (cm⁻¹) |
| --INVALID-LINK--₂[1] | 2.14 | 3.11 |
| --INVALID-LINK--₂[1] | 2.18 | 2.19 |
Table 2: Infrared Spectroscopy Data for Analogous Schiff Base Complexes
| Complex | ν(C=N) (cm⁻¹) | ν(Pyridine) (cm⁻¹) |
| [CoL]Cl₂ (L = Schiff base from 2,6-diaminopyridine) | 1603 | 615, 422 |
| [CuL]Cl₂ (L = Schiff base from 2,6-diaminopyridine) | 1611 | 615, 435 |
Potential Applications in Catalysis
Metal complexes derived from this compound are expected to exhibit catalytic activity in a range of organic transformations. The tridentate nature of the ligand can stabilize the metal center, while the electronic properties, tunable by the phenyl groups, can influence the catalytic performance.
Logical Pathway for Catalytic Application Development
The development of catalytic applications for these complexes follows a logical progression from synthesis to mechanistic studies.
Potential catalytic reactions to explore include:
-
Oxidation Reactions: The complexes may catalyze the oxidation of alcohols, alkenes, and other organic substrates.
-
Cross-Coupling Reactions: The complexes could be active in Suzuki, Heck, and other cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and complex organic molecules.
Supramolecular Chemistry and Material Science Applications
The presence of N-H groups in the coordinated this compound ligand provides opportunities for the construction of supramolecular assemblies through hydrogen bonding. These interactions can lead to the formation of one-, two-, or three-dimensional networks with potential applications in crystal engineering and materials science.
Signaling Pathway for Supramolecular Assembly
The formation of supramolecular structures is directed by specific intermolecular interactions.
By carefully selecting the metal ion, counter-anion, and crystallization solvent, it is possible to control the dimensionality and topology of the resulting supramolecular architecture. These materials may exhibit interesting properties such as porosity, host-guest chemistry, and stimuli-responsive behavior.
References
Application Notes and Protocols: N,N'-diphenylpyridine-2,6-diamine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of N,N'-diphenylpyridine-2,6-diamine and its derivatives in materials science, with a focus on their application in optoelectronic devices. Detailed experimental protocols for the synthesis of the parent compound and the fabrication of perovskite solar cells and organic light-emitting diodes (OLEDs) are provided, along with key performance data.
Introduction to this compound
This compound is a versatile organic molecule that has garnered significant interest in materials science due to its unique electronic and structural properties. The central pyridine ring acts as an electron-accepting core, while the diphenylamino substituents are strong electron donors. This donor-acceptor-donor (D-A-D) structure facilitates intramolecular charge transfer (ICT), which is a desirable characteristic for various optoelectronic applications. The non-coplanar arrangement of the phenyl rings and the pyridine core provides good morphological stability and prevents strong intermolecular interactions that can lead to quenching of excited states. These properties make this compound and its derivatives promising candidates for use as hole-transporting materials (HTMs) in perovskite solar cells and as emitters or hosts in OLEDs.
Applications in Materials Science
The primary applications of this compound and its derivatives in materials science are in the field of organic electronics.
Hole-Transporting Material in Perovskite Solar Cells
In perovskite solar cells (PSCs), the hole-transporting material plays a crucial role in extracting holes from the perovskite absorber layer and transporting them to the electrode, while simultaneously blocking electrons. The highest occupied molecular orbital (HOMO) energy level of the HTM must be well-aligned with the valence band of the perovskite to ensure efficient hole extraction. Pyridine-based compounds, including derivatives of this compound, have been investigated as alternatives to the commonly used, but expensive and often unstable, spiro-OMeTAD. The nitrogen atom in the pyridine ring can coordinate with uncoordinated lead ions at the perovskite surface, passivating defects and improving the stability and efficiency of the solar cell.
Emitting Layer in Organic Light-Emitting Diodes (OLEDs)
The electroluminescent properties of this compound derivatives make them suitable for use as emitters in the emissive layer of OLEDs. By tuning the substituents on the phenyl rings, the emission color can be modulated across the visible spectrum. The twisted molecular structure helps to suppress aggregation-caused quenching, leading to high photoluminescence quantum yields in the solid state. These materials can be employed as dopant emitters in a host matrix or, in some cases, as the neat emitting layer.
Quantitative Data Presentation
The following tables summarize key performance parameters of devices incorporating this compound derivatives.
Table 1: Performance of Perovskite Solar Cells with Pyridine-Based Hole-Transporting Materials.
| Hole-Transporting Material | Perovskite Type | Device Architecture | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [mV] | Short-Circuit Current Density (Jsc) [mA cm-2] | Fill Factor (FF) [%] |
| PyDAnCBZ | Cs2AgBiBr6 | n-i-p | 2.92 | 1059.0 | 3.73 | 74.0 |
| PyPDAn | Cs2AgBiBr6 | n-i-p | 1.90 | 1053.2 | 2.76 | 65.4 |
Data sourced from a study on lead-free double perovskite solar cells.[1][2] PyDAnCBZ and PyPDAn are derivatives of this compound.
Table 2: Electroluminescence Data for OLEDs with Pyridine-Based Emitters.
| Emitter | Host | Device Structure | Max. External Quantum Efficiency (EQE) [%] | Maximum Luminance [cd m-2] | Emission Peak [nm] | CIE Coordinates (x, y) |
| Py-Br | CBP | ITO/NPB/HTL/CBP:Emitter/TPBi/LiF/Al | 9.0 | 17300 | - | - |
| Terpyridine Derivative | DMAC-TRZ | ITO/PEDOT:PSS/Host:Emitter/TPBi/LiF/Al | 22.35 | 19986 | - | - |
Py-Br is a pyrene-pyridine derivative.[3] The terpyridine derivative showcases the potential of related pyridine compounds in OLEDs.[4] CBP is 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl, NPB is N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine, TPBi is 2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole).
Experimental Protocols
Synthesis of this compound
This protocol describes a plausible synthesis route for this compound via a copper-catalyzed Ullmann condensation reaction.
Materials:
-
2,6-Dibromopyridine
-
Aniline
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dibromopyridine (1.0 eq), aniline (2.2 eq), copper(I) iodide (0.2 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous DMF via syringe.
-
Reaction: Heat the reaction mixture to 140-150 °C and stir vigorously for 24-48 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
-
Characterization: Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Fabrication of an Inverted Perovskite Solar Cell
This protocol outlines the fabrication of an inverted (p-i-n) perovskite solar cell using a pyridine-based derivative as the hole-transporting layer.
Materials and Equipment:
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Hole-transporting layer solution (e.g., PyDAnCBZ in chlorobenzene)[1][2]
-
Perovskite precursor solution (e.g., Cs2AgBiBr6 in DMSO)[1][2]
-
Electron-transporting layer material (e.g., C60)
-
Buffer layer material (e.g., BCP - Bathocuproine)
-
Metal for top electrode (e.g., Silver or Gold)
-
Spin coater
-
Thermal evaporator
-
UV-Ozone cleaner
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Cleaning: Clean the FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 15 minutes.
-
Hole-Transporting Layer (HTL) Deposition: Transfer the cleaned substrates into a nitrogen-filled glovebox. Spin-coat the HTL solution onto the FTO substrate. For example, spin-coat a solution of the pyridine-based HTL at 3000 rpm for 30 seconds. Anneal the substrate at the optimized temperature (e.g., 100 °C) for 10 minutes.
-
Perovskite Layer Deposition: Spin-coat the perovskite precursor solution on top of the HTL. For a two-step deposition, first spin-coat a lead halide precursor and then dip it into a solution of the organic cation. For a one-step deposition, spin-coat the combined precursor solution (e.g., at 4000 rpm for 45 seconds), and during the last few seconds, drop an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce crystallization. Anneal the film at an appropriate temperature (e.g., 100-150 °C).
-
Electron-Transporting Layer (ETL) and Buffer Layer Deposition: Transfer the substrates to a thermal evaporator. Sequentially deposit the ETL (e.g., 20 nm of C60) and a buffer layer (e.g., 8 nm of BCP) under high vacuum (<10-6 Torr).
-
Top Electrode Deposition: Without breaking the vacuum, deposit the metal top electrode (e.g., 100 nm of Ag or Au) through a shadow mask to define the active area of the device.
-
Device Characterization: Characterize the photovoltaic performance of the completed device under simulated AM 1.5G solar illumination using a solar simulator and a source meter.
Fabrication of a Small Molecule OLED
This protocol describes the fabrication of a small molecule OLED by thermal evaporation, where a derivative of this compound could be used as an emitter.
Materials and Equipment:
-
Indium tin oxide (ITO) coated glass substrates
-
Hole-injection layer (HIL) material (e.g., NPB)
-
Hole-transporting layer (HTL) material (e.g., TCTA)
-
Emitting layer host material (e.g., CBP)
-
Emitting layer dopant (e.g., a derivative of this compound)
-
Electron-transporting layer (ETL) material (e.g., TPBi)
-
Electron-injection layer (EIL) material (e.g., LiF)
-
Metal for cathode (e.g., Aluminum)
-
High-vacuum thermal evaporator with multiple sources
-
Substrate cleaning station
Procedure:
-
Substrate Preparation: Clean the patterned ITO substrates using the same procedure as for the perovskite solar cells.
-
Organic Layer Deposition: Place the cleaned ITO substrates in a high-vacuum thermal evaporator. Sequentially deposit the organic layers under a pressure of <10-6 Torr. The typical layer structure and thicknesses are:
-
HIL: 40 nm of NPB
-
HTL: 20 nm of TCTA
-
Emitting Layer (EML): 30 nm of CBP doped with the pyridine-based emitter (e.g., 6 wt%)
-
ETL: 40 nm of TPBi
-
-
Cathode Deposition: Without breaking the vacuum, deposit the EIL (e.g., 1 nm of LiF) followed by the metal cathode (e.g., 100 nm of Al) through a shadow mask.
-
Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
-
Device Characterization: Measure the electroluminescence spectrum, current-voltage-luminance (J-V-L) characteristics, and external quantum efficiency of the fabricated OLEDs using a spectroradiometer and a source meter.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Inverted Perovskite Solar Cell Architecture.
Caption: Small Molecule OLED Device Structure.
Caption: Charge transport in a perovskite solar cell with a pyridine-based HTL.
References
Synthetic Methods for N,N'-diphenylpyridine-2,6-diamine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of N,N'-diphenylpyridine-2,6-diamine derivatives. These compounds are of significant interest in medicinal chemistry, particularly as scaffolds for the development of kinase inhibitors. The primary synthetic routes highlighted are the Buchwald-Hartwig amination and the Ullmann condensation, both powerful methods for the formation of carbon-nitrogen (C-N) bonds.
Application Notes
N,N'-diarylpyridine-2,6-diamine derivatives have emerged as a promising class of compounds in drug discovery. Their rigid pyridine core and the presence of two diarylamino substituents provide a versatile scaffold for creating molecules with specific three-dimensional conformations that can interact with biological targets. A notable application of these derivatives is in the development of inhibitors for protein kinases, which are crucial regulators of cell signaling pathways.
One key target is the p38 mitogen-activated protein kinase (MAPK), a central mediator of inflammatory responses and cellular stress.[1][2] Dysregulation of the p38 MAPK signaling pathway is implicated in a variety of diseases, including chronic inflammatory conditions and cancer.[3][4][5] N,N'-diarylpyridine-2,6-diamine derivatives have shown potential as inhibitors of p38 MAPK, offering a therapeutic strategy for these conditions.[1][2] By occupying the ATP-binding pocket of the kinase, these compounds can block the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and other cellular responses.[6][7]
Synthetic Strategies
The synthesis of this compound derivatives predominantly relies on cross-coupling reactions to form the two C-N bonds between the pyridine core and the phenyl groups. The two most effective and widely used methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[8][9] It employs a palladium catalyst with a suitable phosphine ligand to couple an aryl halide (or triflate) with an amine.[10] This reaction is known for its high functional group tolerance and generally good yields.[11] For the synthesis of this compound, a dihalopyridine, such as 2,6-dichloropyridine or 2,6-dibromopyridine, is reacted with aniline in the presence of a palladium catalyst and a strong base.
Experimental Workflow: Buchwald-Hartwig Amination
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, as well as C-O and C-S bonds.[12] While it often requires higher reaction temperatures compared to the Buchwald-Hartwig amination, it provides a valuable alternative, especially for large-scale synthesis due to the lower cost of copper catalysts.[13][14] The reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base.
Logical Relationship: Key Components of Ullmann Condensation
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for the synthesis of N,N'-diarylpyridine-2,6-diamine derivatives and analogous compounds via Buchwald-Hartwig amination and Ullmann condensation.
Table 1: Buchwald-Hartwig Amination of Dihalopyridines
| Entry | Dihalopyridine | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dibromopyridine | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 16 | 85-95 (Typical) |
| 2 | 2,6-Dichloropyridine | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 80-90 (Typical) |
| 3 | 2,6-Dibromopyridine | 4-Methoxyaniline | Pd₂(dba)₃ (1.5) | DavePhos (3) | Cs₂CO₃ | Toluene | 100 | 18 | ~90 |
| 4 | 2,6-Dichloropyridine | 3,5-Dimethylaniline | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ | t-BuOH | 80 | 12 | ~88 |
Table 2: Ullmann Condensation of Dihalopyridines
| Entry | Dihalopyridine | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dibromopyridine | Aniline | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | DMF | 140 | 24 | 70-80 (Typical) |
| 2 | 2,6-Diiodopyridine | Aniline | Cu₂O (5) | L-Proline (20) | Cs₂CO₃ | Dioxane | 110 | 36 | 65-75 (Typical) |
| 3 | 2,6-Dibromopyridine | 4-Methoxyaniline | CuI (15) | N,N'-Dimethylethylenediamine (30) | K₃PO₄ | Pyridine | 120 | 24 | ~75 |
| 4 | 2,6-Diiodopyridine | Diphenylamine | Cu powder (stoichiometric) | None | K₂CO₃ | Nitrobenzene | 180 | 12 | ~60 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination
Materials:
-
2,6-Dibromopyridine
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system
Procedure:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol), BINAP (0.03 mmol), and sodium tert-butoxide (2.8 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous toluene (10 mL) to the flask.
-
Add 2,6-dibromopyridine (1.0 mmol) and aniline (2.2 mmol) to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the desired this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of this compound via Ullmann Condensation
Materials:
-
2,6-Dibromopyridine
-
Aniline
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Aqueous ammonia solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system
Procedure:
-
In a round-bottom flask, combine 2,6-dibromopyridine (1.0 mmol), aniline (2.5 mmol), CuI (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and K₂CO₃ (2.5 mmol).
-
Add anhydrous DMF (10 mL) to the flask.
-
Heat the reaction mixture to 140 °C and stir for 24 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature and pour it into an aqueous ammonia solution (50 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield this compound.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathway Diagram
The p38 MAPK signaling pathway is a key target for N,N'-diarylpyridine-2,6-diamine derivatives. This pathway is activated by various cellular stresses and inflammatory cytokines, leading to a cascade of phosphorylation events that culminate in diverse cellular responses, including inflammation, apoptosis, and cell cycle regulation.[6][7][15]
p38 MAPK Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 6. researchgate.net [researchgate.net]
- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 14. Ullmann Reaction [organic-chemistry.org]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: N,N'-diphenylpyridine-2,6-diamine in Photoredox Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential use of N,N'-diphenylpyridine-2,6-diamine and its derivatives in photoredox catalysis. While direct experimental evidence for the catalytic activity of this compound itself is limited in publicly available literature, this document extrapolates its potential based on the photophysical properties of a closely related derivative, 2,6-diphenyl-N,N,N',N'-tetraphenylpyridine-2,6-diamine, and the broader context of diaminopyridine derivatives in photocatalysis.
Introduction
Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the construction of complex molecules under mild conditions. The core of this technology lies in the use of a photocatalyst that can absorb visible light and initiate single-electron transfer (SET) processes. While transition metal complexes, particularly those of iridium and ruthenium, have dominated the field, there is a growing interest in the development of purely organic photocatalysts to offer sustainable and cost-effective alternatives.
This compound and its derivatives represent a class of electron-rich aromatic compounds with tunable photophysical properties. Their pyridine core provides a rigid scaffold, while the diarylamino substituents can significantly influence their electronic structure and redox potentials. These characteristics make them intriguing candidates for applications in photoredox catalysis, either as primary photocatalysts or as ligands to modulate the properties of transition metal-based catalysts.
Photophysical Properties and Potential as a Photocatalyst
Table 1: Photophysical and Electrochemical Data of a 2,6-Diphenylpyridine Derivative with NPh2 Substituents [1]
| Property | Value |
| Maximum Absorption (λmax) | 412 nm |
| Maximum Emission (λem) | 518 nm |
| Stokes Shift | 106 nm |
| HOMO Energy Level | -5.25 eV |
| LUMO Energy Level | -2.48 eV |
| Electrochemical Band Gap | 2.77 eV |
Data obtained for a 2,6-diphenylpyridine derivative with N,N'-bis(diphenylamino) substituents.[1]
The absorption of this derivative in the visible light region (412 nm) is a prerequisite for its function as a visible-light photocatalyst. Upon excitation, the molecule can reach an excited state with altered redox potentials, enabling it to participate in SET processes. The relatively large Stokes shift suggests a significant change in geometry upon excitation, which can be beneficial for photocatalytic activity. The HOMO and LUMO energy levels provide an indication of its ground-state redox potentials.
Proposed Photoredox Catalytic Cycle
Based on the photophysical data, a plausible photoredox catalytic cycle for a hypothetical reaction using an N,N'-diarylpyridine-2,6-diamine derivative as the photocatalyst can be proposed. This example illustrates a reductive quenching cycle.
References
Application Notes and Protocols for the Analytical Detection of N,N'-diphenylpyridine-2,6-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-diphenylpyridine-2,6-diamine is a substituted aromatic diamine with potential applications in medicinal chemistry and materials science. Accurate and sensitive analytical methods are crucial for its quantification in various matrices during research and development. Due to the limited availability of direct analytical methods for this specific compound, this document provides detailed protocols for three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Detection—based on established methods for structurally similar aromatic amines, such as p-phenylenediamines and their N-substituted derivatives. These protocols are intended to serve as a robust starting point for method development and validation.
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC with UV detection is a widely used technique for the analysis of aromatic amines due to its simplicity, robustness, and wide applicability. The following proposed method is adapted from established procedures for p-phenylenediamine and its derivatives.[1][2][3][4][5]
Experimental Protocol
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 25 mM Ammonium acetate in water (pH 6.5).[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 10% B
-
13-15 min: 10% B (re-equilibration)
-
-
Column Temperature: 35°C.[3]
-
Injection Volume: 10 µL.[3]
-
Detection Wavelength: Given the structural similarity to p-phenylenediamine, a primary absorption maximum is expected in the range of 240-300 nm.[1][2][3][6] A wavelength of 290 nm is recommended as a starting point.[3] A DAD can be used to determine the optimal wavelength.
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol or acetonitrile. Further dilute with the mobile phase to prepare working standards for calibration.
-
Sample Matrix: For drug formulation analysis, dissolve the sample in the initial mobile phase composition, filter through a 0.45 µm syringe filter, and inject. For biological samples, a protein precipitation step followed by liquid-liquid or solid-phase extraction may be necessary.
Quantitative Data (Based on Structurally Similar Compounds)
The following table summarizes typical performance characteristics for the HPLC analysis of related aromatic amines. These values can be used as a benchmark during method validation for this compound.
| Parameter | Expected Range (for related aromatic amines) | References |
| Linearity Range (µg/mL) | 0.1 - 400 | [3] |
| Limit of Detection (LOD) (µg/mL) | 0.05 | [3] |
| Limit of Quantification (LOQ) (µg/mL) | 0.15 | [3] |
| Recovery (%) | 95 ± 8 | [3] |
| Precision (RSD %) | < 7.5 | [2] |
Experimental Workflow: HPLC-UV Analysis
References
- 1. abap.co.in [abap.co.in]
- 2. Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. HPLC Method for Analysis of p-Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of N,N'-diphenylpyridine-2,6-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential methods for the functionalization of N,N'-diphenylpyridine-2,6-diamine. This scaffold is of interest in medicinal chemistry and materials science due to its unique electronic and structural features. The protocols outlined below are based on established synthetic methodologies for analogous aromatic and heterocyclic compounds and are intended to serve as a starting point for further research and development.
Introduction
This compound is a versatile molecule featuring a central pyridine ring flanked by two diphenylamino substituents. Functionalization of this core structure can be targeted at several positions: the pyridine ring, the phenyl rings, or the amino groups. Direct electrophilic substitution on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom. However, the phenyl rings are susceptible to electrophilic aromatic substitution, and the secondary amino groups, while less reactive than primary amines, may undergo certain reactions. Furthermore, palladium-catalyzed cross-coupling reactions offer a powerful tool for introducing a wide array of functional groups after initial halogenation.
This document details protocols for key functionalization reactions, including nitration and halogenation of the phenyl rings, followed by a representative Suzuki-Miyaura cross-coupling reaction. While direct acylation of the secondary amino groups is sterically hindered and electronically disfavored, a general protocol is mentioned for consideration.
Methods for Functionalization
Electrophilic Aromatic Substitution on the Phenyl Rings
The diphenylamino groups are activating and ortho-, para-directing for electrophilic aromatic substitution. Therefore, reactions such as nitration and halogenation are expected to occur primarily at the para-positions of the phenyl rings due to steric hindrance at the ortho-positions.
Objective: To introduce nitro groups onto the phenyl rings, which can serve as versatile handles for further transformations, such as reduction to amino groups.
Protocol:
-
To a stirred solution of this compound (1.0 g, 3.83 mmol) in concentrated sulfuric acid (20 mL) at 0 °C, add a mixture of concentrated nitric acid (0.34 mL, 7.66 mmol) and concentrated sulfuric acid (5 mL) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 4 hours.
-
Carefully pour the reaction mixture onto crushed ice (100 g) with vigorous stirring.
-
Neutralize the resulting suspension with a saturated aqueous solution of sodium bicarbonate until a pH of ~7 is reached.
-
Collect the precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the dinitro-derivative. The primary product is expected to be N,N'-bis(4-nitrophenyl)pyridine-2,6-diamine.
-
Purify the product by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Quantitative Data (Hypothetical):
| Product | Yield (%) | Melting Point (°C) | 1H NMR (DMSO-d6, δ ppm) |
| N,N'-bis(4-nitrophenyl)pyridine-2,6-diamine | 75 | 210-212 | 8.15 (d, 4H), 7.80 (t, 1H), 7.20 (d, 4H), 6.80 (d, 2H) |
Objective: To introduce halogen atoms (e.g., bromine) onto the phenyl rings, which are essential for subsequent cross-coupling reactions.
Protocol:
-
Dissolve this compound (1.0 g, 3.83 mmol) in glacial acetic acid (30 mL) in a flask protected from light.
-
To this solution, add a solution of bromine (0.43 mL, 8.43 mmol) in glacial acetic acid (10 mL) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into a stirred aqueous solution of sodium bisulfite (10%, 100 mL) to quench the excess bromine.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum. The expected product is N,N'-bis(4-bromophenyl)pyridine-2,6-diamine.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol/chloroform.
Quantitative Data (Hypothetical):
| Product | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) |
| N,N'-bis(4-bromophenyl)pyridine-2,6-diamine | 85 | 195-197 | 7.40 (d, 4H), 7.65 (t, 1H), 7.05 (d, 4H), 6.60 (d, 2H) |
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: To introduce new carbon-carbon bonds at the halogenated positions of the phenyl rings, allowing for the synthesis of a diverse library of derivatives.
Protocol (using N,N'-bis(4-bromophenyl)pyridine-2,6-diamine):
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add N,N'-bis(4-bromophenyl)pyridine-2,6-diamine (0.5 g, 1.19 mmol), the desired arylboronic acid (2.62 mmol, 2.2 equivalents), potassium carbonate (0.50 g, 3.57 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.07 g, 0.06 mmol).
-
Add a degassed mixture of toluene (20 mL) and water (5 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired coupled product.
Quantitative Data (Hypothetical, using phenylboronic acid):
| Product | Yield (%) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) |
| N,N'-bis(4-biphenyl)pyridine-2,6-diamine | 80 | 225-227 | 7.60-7.30 (m, 18H), 7.75 (t, 1H), 6.70 (d, 2H) |
Acylation of the Amino Groups
Objective: To introduce acyl groups to the secondary amino nitrogens. This reaction is generally difficult due to steric hindrance and the reduced nucleophilicity of the diarylamine. Forcing conditions may be required.
Protocol (General Consideration):
-
To a solution of this compound (1.0 g, 3.83 mmol) in a dry, aprotic solvent such as dichloromethane or THF (30 mL) under an inert atmosphere, add a base such as triethylamine (1.2 equivalents per amino group).
-
Cool the mixture to 0 °C and add the acylating agent (e.g., acetyl chloride or acetic anhydride, 2.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours. The reaction may require heating.
-
Monitor the reaction by TLC.
-
Upon completion (or cessation of reaction), quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography.
Note: Yields for this reaction are expected to be low, and di-acylation may be challenging to achieve.
Visualizations
Caption: Workflow for Electrophilic Aromatic Substitution.
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Signaling Pathways and Applications
Functionalized derivatives of this compound have potential applications in various fields. For instance, the introduction of polar groups like amines (from the reduction of nitro groups) could enhance solubility and provide sites for further conjugation, which is crucial in drug development. The extended π-systems generated through cross-coupling reactions can lead to materials with interesting photophysical properties, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs).
In drug development, pyridine-based scaffolds are prevalent in a wide range of therapeutic agents.[1] The functionalized derivatives of this compound could be screened for various biological activities, including but not limited to kinase inhibition, antimicrobial, and antiviral activities. The specific signaling pathways targeted would depend on the nature and spatial arrangement of the introduced functional groups.
Caption: Logic Diagram for Drug Development.
References
Application Notes and Protocols for Polymerization Reactions Involving N,N'-diphenylpyridine-2,6-diamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential polymerization reactions involving N,N'-diphenylpyridine-2,6-diamine and the expected properties of the resulting polymers. The protocols detailed below are adapted from established procedures for structurally similar aromatic diamines containing a central pyridine moiety, given the limited direct literature on the polymerization of this compound. These notes are intended to serve as a foundational guide for the synthesis and exploration of novel polymers with potential applications in high-performance materials and drug delivery systems.
The introduction of a rigid and planar pyridine ring into the polymer backbone is known to enhance thermal stability, while the pendant phenyl groups in this compound are expected to improve the solubility of the resulting polymers.[1] Polymers derived from this monomer are anticipated to exhibit excellent thermal, mechanical, and dielectric properties, making them suitable for applications in microelectronics and as advanced composite materials.
I. Polymerization Reactions
This compound can potentially be used as a monomer in various polycondensation reactions to synthesize high-performance polymers such as polyimides and polyamides.
A. Polyimide Synthesis via Two-Step Polycondensation
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The conventional two-step method is the most common approach for synthesizing polyimides from aromatic diamines and dianhydrides.[1][2][3]
B. Polyamide Synthesis via Direct Polycondensation
Aromatic polyamides, or aramids, are another class of high-performance polymers with excellent thermal and mechanical properties. The Yamazaki-Higashi reaction is a well-established method for the direct polycondensation of diamines and dicarboxylic acids.[4]
II. Expected Polymer Properties
Based on studies of polymers synthesized from structurally similar pyridine-containing aromatic diamines, the following properties can be anticipated for polymers derived from this compound.
Table 1: Anticipated Properties of Polymers Derived from this compound (Adapted from Analogous Systems)
| Property | Expected Range/Value (Polyimides) | Expected Range/Value (Polyamides) | Reference for Analogy |
| Thermal Stability | Glass Transition Temperature (Tg): 200-350 °C 5% Weight Loss Temperature (Td5): > 500 °C in N2 | Glass Transition Temperature (Tg): 190-250 °C Decomposition Temperature: > 310 °C in N2 | [1][2][3][4] |
| Mechanical Properties | Tensile Strength: 80-120 MPa Elongation at Break: 5-15% | Tough, transparent, and flexible films are expected. | [1][3][4] |
| Solubility | Soluble in aprotic polar solvents such as N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc), and N,N-Dimethylformamide (DMF). The presence of phenyl side groups is expected to enhance solubility compared to unsubstituted analogs. | Good solubility in aprotic solvents like DMAc, NMP, and DMF is anticipated. | [1][2][4] |
| Dielectric Properties | Low dielectric constant (expected range: 2.5-3.5) and low water uptake. | Not typically a primary focus for this class of polymers, but expected to have good insulating properties. | [1] |
| Inherent Viscosity | 0.5-1.5 dL/g, indicating the formation of high molecular weight polymers. | 0.4-1.1 dL/g, indicative of successful polymerization. | [1][2][3][4] |
Experimental Protocols
Caution: These protocols are adapted for this compound based on established procedures for similar aromatic diamines. Optimization of reaction conditions (temperature, time, concentration) may be necessary. All procedures should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Synthesis of Polyimide via Two-Step Polycondensation
This protocol describes the synthesis of a poly(amic acid) precursor followed by chemical imidization to yield the final polyimide.
Materials:
-
This compound
-
Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet and outlet
-
Dropping funnel
-
Water bath
-
Precipitation beaker
-
Filtration apparatus (Büchner funnel)
-
Vacuum oven
Procedure:
Step 1: Poly(amic acid) Synthesis
-
In a dry three-necked flask under a nitrogen atmosphere, dissolve a stoichiometric amount of this compound in anhydrous NMP. Stir until fully dissolved.
-
Slowly add an equimolar amount of the aromatic dianhydride (e.g., PMDA) in small portions to the diamine solution at room temperature.
-
Continue stirring the reaction mixture at room temperature under nitrogen for 24 hours to form a viscous poly(amic acid) solution.
Step 2: Chemical Imidization
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (e.g., 2:1 volume ratio) as the dehydrating agent and catalyst, respectively. A typical molar ratio is 2 moles of acetic anhydride and 1 mole of pyridine per mole of the repeating unit of the poly(amic acid).
-
Stir the mixture at room temperature for 1 hour, and then heat to 60-80°C for 18 hours to complete the imidization.
-
Cool the resulting polyimide solution to room temperature.
-
Pour the viscous solution slowly into a beaker of methanol with vigorous stirring to precipitate the polyimide.
-
Collect the fibrous precipitate by filtration, wash thoroughly with hot methanol, and dry in a vacuum oven at 80°C overnight.
Diagram 1: Experimental Workflow for Polyimide Synthesis
Caption: Workflow for the two-step synthesis of polyimides.
Protocol 2: Synthesis of Polyamide via Yamazaki-Higashi Polycondensation
This protocol details the direct polycondensation of this compound with a dicarboxylic acid.
Materials:
-
This compound
-
Aromatic dicarboxylic acid (e.g., Terephthalic acid)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Triphenyl phosphite (TPP)
-
Pyridine
-
Lithium chloride (LiCl)
-
Methanol
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Nitrogen inlet and outlet
-
Heating mantle with temperature control
-
Precipitation beaker
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
In a dry three-necked flask under a nitrogen atmosphere, combine equimolar amounts of this compound, the dicarboxylic acid, and lithium chloride.
-
Add anhydrous NMP and pyridine to the flask. Stir the mixture to obtain a homogeneous solution.
-
Add triphenyl phosphite (TPP) as the condensing agent to the solution.
-
Heat the reaction mixture to 100-120°C and maintain this temperature for 3-8 hours under a continuous nitrogen flow.
-
After the reaction is complete, cool the viscous solution to room temperature.
-
Precipitate the polyamide by pouring the solution into methanol with constant stirring.
-
Filter the resulting polymer, wash it thoroughly with hot methanol, and dry it in a vacuum oven at 80°C.
Diagram 2: Logical Relationships in Polyamide Synthesis
Caption: Key components and process for polyamide synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N'-diphenylpyridine-2,6-diamine
Welcome to the technical support center for the synthesis of N,N'-diphenylpyridine-2,6-diamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the synthetic yield and purity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method for synthesizing this compound is the palladium-catalyzed Buchwald-Hartwig amination.[1][2][3] This cross-coupling reaction involves the formation of carbon-nitrogen bonds by reacting an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand.[1] For the synthesis of this compound, this typically involves the reaction of a 2,6-dihalo- or 2,6-bis(triflyloxy)pyridine with aniline.
Q2: What are the typical starting materials for this synthesis?
A2: The common starting materials are:
-
Pyridine core: 2,6-dibromopyridine or 2,6-dichloropyridine. Aryl triflates can also be used.[4]
-
Amine source: Aniline.
-
Catalyst: A palladium source, such as Pd(OAc)₂ (palladium(II) acetate) or Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)).[2][5]
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for high yields. Common examples include BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene).[2][4]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are frequently used.[2][4]
-
Solvent: Anhydrous, inert solvents such as toluene or dioxane are typical choices.[2]
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved through column chromatography on silica gel. A mixture of ethyl acetate and hexane is a commonly used eluent system. Recrystallization from a suitable solvent system like pentane/diethyl ether can also be employed to obtain a highly pure product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: The Pd(0) active species may not have formed or has decomposed. 2. Poor Ligand Choice: The ligand may not be suitable for the specific substrate combination. 3. Inappropriate Base: The base may not be strong enough to deprotonate the amine or may be sterically hindered. 4. Presence of Oxygen or Water: The reaction is sensitive to air and moisture, which can deactivate the catalyst. | 1. Use a pre-catalyst or ensure proper in-situ reduction of the Pd(II) source. 2. Screen different ligands. For di-arylations, bulky biarylphosphine ligands like Xantphos or Josiphos are often effective.[2][4] 3. Switch to a stronger base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS). 4. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Formation of Mono-aminated Byproduct (N-phenyl-6-halopyridin-2-amine) | 1. Insufficient Amine: The stoichiometric ratio of aniline to the dihalopyridine may be too low. 2. Short Reaction Time: The reaction may not have gone to completion. 3. Low Reaction Temperature: The temperature may not be sufficient to drive the second amination. | 1. Use a slight excess of aniline (e.g., 2.2-2.5 equivalents). 2. Increase the reaction time and monitor the progress by TLC or GC-MS. 3. Gradually increase the reaction temperature, for example, from 80°C to 100°C. |
| Formation of Dehalogenated Byproduct (Pyridine) | 1. Presence of Water: Traces of water can lead to hydrodehalogenation. 2. Side reaction of the catalyst: Beta-hydride elimination from the palladium-amide intermediate can occur.[1] | 1. Use rigorously dried solvents and reagents. 2. Optimize the ligand and base combination to favor reductive elimination over beta-hydride elimination. |
| Difficult Purification | 1. Complex mixture of byproducts. 2. Product co-elutes with starting materials or byproducts. | 1. Optimize the reaction conditions to minimize byproduct formation. 2. Try different solvent systems for column chromatography. A gradient elution might be necessary. Consider recrystallization as an alternative or additional purification step. |
Experimental Protocols
Key Experiment: Buchwald-Hartwig Synthesis of this compound
This protocol is a general guideline based on established Buchwald-Hartwig amination procedures and should be optimized for specific laboratory conditions.
Materials:
-
2,6-Dibromopyridine
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (e.g., 2 mol%), Xantphos (e.g., 4 mol%), and sodium tert-butoxide (e.g., 2.4 equivalents).
-
Add 2,6-dibromopyridine (1 equivalent) and aniline (2.2 equivalents) to the flask.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at a specified temperature (e.g., 100-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Quantitative Data Summary
The following table summarizes typical yields for Buchwald-Hartwig amination reactions under different conditions, drawn from analogous syntheses. These values should serve as a baseline for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | Moderate to Good | [2] |
| Pd₂(dba)₃ (1) | BINAP (2) | Cs₂CO₃ | Dioxane | 100 | Moderate | [4] |
| Pd(OAc)₂ (5) | XPhos (7.5) | Cs₂CO₃ | Toluene | 100 | Good | [4] |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for the synthesis of this compound.
References
- 1. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude N,N'-diphenylpyridine-2,6-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude N,N'-diphenylpyridine-2,6-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 2,6-dihalopyridine and aniline, mono-substituted intermediates (e.g., N-phenyl-2-amino-6-halopyridine), byproducts from side reactions like hydrolysis or over-alkylation, and residual catalysts (e.g., palladium or copper catalysts) and ligands used in the synthesis.
Q2: My crude product is a dark, oily residue. How can I solidify it for further purification?
A2: An oily product often indicates the presence of residual solvent or low-molecular-weight impurities. Try triturating the crude material with a non-polar solvent like hexanes or pentane. This can often induce precipitation or crystallization of the desired product, which can then be collected by filtration. If this fails, a preliminary purification by flash column chromatography may be necessary to remove the bulk of the impurities.
Q3: I am having difficulty separating my product from a closely-related impurity by column chromatography. What can I do?
A3: If co-elution is an issue, several strategies can be employed. You can try a different solvent system with varying polarity, or switch to a different stationary phase (e.g., alumina instead of silica gel). Employing a gradient elution with a very shallow polarity increase can also improve separation. For closely related aromatic compounds, a stationary phase with pi-stacking capabilities, such as silver nitrate-impregnated silica, could be beneficial.
Q4: Can I use recrystallization to purify this compound?
A4: Yes, recrystallization can be an effective technique. The choice of solvent is critical. A good starting point is to test a range of solvents with varying polarities, such as ethanol, methanol, ethyl acetate, or toluene, and solvent mixtures. The ideal solvent will dissolve the crude product at an elevated temperature but show limited solubility at room temperature or below, allowing for the crystallization of the pure compound upon cooling.
Q5: After purification, I still see baseline activity in my biological assays. What could be the cause?
A5: Residual metal catalysts, particularly palladium, can interfere with many biological assays. If you used a palladium-catalyzed cross-coupling reaction to synthesize your compound, it is crucial to remove all traces of the metal. This can be achieved by treating a solution of your compound with a metal scavenger resin or by performing an aqueous wash with a chelating agent like EDTA.
Troubleshooting Guides
Problem 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Product is highly polar and sticking to the silica gel. | Add a small percentage of a more polar solvent like methanol or a few drops of triethylamine to the eluent to improve recovery. |
| Product is unstable on silica gel. | Deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent. Alternatively, use a less acidic stationary phase like alumina. |
| Incorrect solvent system. | Perform small-scale TLC experiments with a wide range of solvent systems to identify the optimal eluent for separation and recovery. |
Problem 2: Product Fails to Crystallize
| Possible Cause | Troubleshooting Step |
| Solution is supersaturated. | Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. |
| Presence of impurities inhibiting crystallization. | Attempt to "salt out" the product by adding a non-polar co-solvent. If this fails, an initial purification by column chromatography may be required before attempting recrystallization. |
| Incorrect solvent choice. | Systematically screen a variety of solvents and solvent pairs to find a system where the product has high solubility at high temperatures and low solubility at low temperatures. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Preparation of the Column: A glass column is slurry-packed with silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is then removed under reduced pressure to yield a dry, free-flowing powder. This dry-loaded sample is then carefully added to the top of the prepared column.
-
Elution: The column is eluted with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: If crystals form, collect them by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
| Purification Technique | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Flash Column Chromatography | >98% | 50-80% | High resolution, applicable to a wide range of impurities. | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | >99% | 40-70% | Can provide very pure material, scalable. | Finding a suitable solvent can be challenging; lower yields if the product has some solubility in the cold solvent. |
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for achieving high purity of this compound.
Identification of common impurities in N,N'-diphenylpyridine-2,6-diamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during the synthesis of N,N'-diphenylpyridine-2,6-diamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods are palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, and the copper-catalyzed Ullmann condensation. The Buchwald-Hartwig amination is often preferred due to its milder reaction conditions and broader substrate scope.
Q2: What are the primary impurities I should expect in my crude product?
A2: The most common impurities include unreacted starting materials such as 2,6-diaminopyridine and the phenyl halide (e.g., bromobenzene or iodobenzene), and the mono-phenylated intermediate, N-phenylpyridine-2,6-diamine. Side products from the catalyst, such as biphenyl, may also be present in trace amounts.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product and intermediates. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify the components in the reaction mixture.
Q4: What are the recommended purification methods for this compound?
A4: Column chromatography on silica gel is the most effective method for purifying the crude product and separating it from the common impurities. Recrystallization from a suitable solvent system can also be employed for further purification of the isolated product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on impurity identification.
| Issue ID | Question | Possible Cause(s) | Suggested Solution(s) |
| IMP-01 | My final product shows a significant amount of a lower molecular weight impurity by GC-MS. The 1H NMR spectrum shows a complex aromatic region and a broad singlet that integrates to two protons. | Incomplete reaction, leading to the presence of the mono-phenylated intermediate (N-phenylpyridine-2,6-diamine) . | - Increase the reaction time or temperature. - Ensure the correct stoichiometry of reagents, particularly the phenyl halide and base. - Verify the activity of the catalyst and ligand. |
| IMP-02 | I observe unreacted 2,6-diaminopyridine in my crude product after the reaction. | - Insufficient amount of phenyl halide or base. - Deactivation of the catalyst. - Low reaction temperature or insufficient reaction time. | - Use a slight excess of the phenyl halide. - Ensure the base is freshly opened or properly stored. - Add a fresh portion of the catalyst and ligand if the reaction has stalled. |
| IMP-03 | My purified product has a satisfactory 1H NMR, but the yield is low, and I isolated a significant apolar fraction during column chromatography. | A potential side reaction is the homocoupling of the phenyl halide to form biphenyl , especially at higher temperatures or with certain catalyst systems. | - Lower the reaction temperature. - Screen different phosphine ligands for the Buchwald-Hartwig amination. - Ensure slow addition of the phenyl halide. |
| PUR-01 | I am having difficulty separating the product from the mono-phenylated intermediate by column chromatography. | The polarity of the product and the mono-phenylated intermediate may be very similar. | - Use a shallow solvent gradient during column chromatography. - Try a different solvent system (e.g., dichloromethane/methanol instead of hexane/ethyl acetate). - Consider derivatization of the remaining amino group on the intermediate to alter its polarity before a final purification step. |
Experimental Protocols
Key Experiment: Buchwald-Hartwig Amination for this compound Synthesis
Materials:
-
2,6-Diaminopyridine
-
Bromobenzene (or Iodobenzene)
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-diaminopyridine (1.0 eq), sodium tert-butoxide (2.5 eq), Pd(OAc)2 (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Add bromobenzene (2.2 eq) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Data on Common Impurities
| Compound | Structure | Molecular Weight ( g/mol ) | Expected 1H NMR Chemical Shifts (δ, ppm) in CDCl3 |
| This compound (Product) | 261.33 | 7.20-7.40 (m, 10H, Ar-H), 7.50 (t, 1H, pyridine H4), 6.50 (d, 2H, pyridine H3, H5), ~6.8 (s, 2H, NH) | |
| N-phenylpyridine-2,6-diamine (Impurity) | 185.23 | 7.10-7.30 (m, 5H, Ar-H), 7.40 (t, 1H, pyridine H4), 6.30 (d, 1H, pyridine H3), 6.10 (d, 1H, pyridine H5), ~6.5 (s, 1H, NH-Ph), ~4.5 (br s, 2H, NH2) | |
| 2,6-Diaminopyridine (Starting Material) | 109.13 | 7.25 (t, 1H, pyridine H4), 6.20 (d, 2H, pyridine H3, H5), ~4.3 (br s, 4H, NH2) | |
| Biphenyl (Side Product) | 154.21 | 7.60 (d, 4H, Ar-H), 7.45 (t, 4H, Ar-H), 7.35 (t, 2H, Ar-H) |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Stability and degradation pathways of N,N'-diphenylpyridine-2,6-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N,N'-diphenylpyridine-2,6-diamine. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including exposure to light (photostability), heat (thermal stability), moisture (hydrolytic stability), and oxidizing agents. As an aromatic amine, it is particularly susceptible to oxidative degradation. The pyridine ring also influences its electronic properties and potential degradation pathways.
Q2: How should I properly store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The container should be tightly sealed to protect it from moisture and light. For long-term storage, refrigeration (2-8 °C) is recommended.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the chemical structure, the most probable degradation pathways involve oxidation of the amino groups and potential reactions involving the pyridine ring. Oxidative degradation can lead to the formation of colored impurities, such as quinone-imine structures. Hydrolysis is less likely under neutral conditions due to the stability of the N-phenyl bond, but it could be a factor under strong acidic or basic conditions. Photodegradation may also occur, leading to radical-mediated reactions and the formation of complex polymeric materials.
Q4: Are there any known incompatibilities with common solvents or excipients?
A4: this compound may be incompatible with strong oxidizing agents, strong acids, and certain metal ions that can catalyze oxidation. When formulating, it is crucial to assess its compatibility with all excipients. For instance, excipients containing peroxides or other oxidizing impurities could accelerate its degradation.
Troubleshooting Guides
Issue 1: Discoloration of the solid compound or solutions.
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Possible Cause 1: Oxidation.
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Troubleshooting: The appearance of a yellow, brown, or dark coloration is a common indicator of oxidation. This is often accelerated by exposure to air and light. To confirm, you can analyze the sample using HPLC with a photodiode array (PDA) detector to look for new impurity peaks with different UV-Vis spectra.
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Prevention: Always handle the compound under an inert atmosphere. Store in amber vials or containers wrapped in aluminum foil to protect from light. Use deoxygenated solvents for preparing solutions.
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Possible Cause 2: Photodegradation.
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Troubleshooting: If discoloration is more pronounced in samples exposed to light, photodegradation is a likely cause. A comparative study of samples stored in the dark versus those exposed to a light source (as per ICH Q1B guidelines) can confirm this.
-
Prevention: Minimize exposure to light at all stages of handling and experimentation. Use low-actinic glassware.
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Issue 2: Appearance of unexpected peaks in HPLC analysis.
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Possible Cause 1: On-column degradation.
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Troubleshooting: If new peaks appear inconsistently or their area percentage changes with analysis time, on-column degradation might be occurring. This can be due to an active stationary phase or interactions with metal components in the HPLC system. Try using a different column with a more inert stationary phase (e.g., end-capped C18) or a metal-free HPLC system.
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Prevention: Use well-maintained columns and an appropriate mobile phase pH to ensure the stability of the analyte during analysis.
-
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Possible Cause 2: Degradation in the sample solution.
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Troubleshooting: Prepare a fresh solution and analyze it immediately. Compare the chromatogram with that of an aged solution. If new peaks are present or larger in the aged solution, degradation is occurring in the vial.
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Prevention: Analyze samples as quickly as possible after preparation. If necessary, store sample solutions at a lower temperature (e.g., 4 °C) in the autosampler. Ensure the solvent used for the sample is of high purity and free of contaminants.
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Issue 3: Poor peak shape (tailing or fronting) in HPLC analysis.
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Possible Cause 1: Interaction with residual silanols on the column.
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Troubleshooting: The basic nitrogen atoms in the pyridine ring and the amino groups can interact with acidic silanol groups on the silica-based stationary phase, leading to peak tailing. Try adding a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). Alternatively, use a column specifically designed for the analysis of basic compounds.
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Prevention: Select an appropriate HPLC column and mobile phase for the analysis of aromatic amines.
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Possible Cause 2: Sample overload.
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Troubleshooting: Dilute the sample and re-inject. If the peak shape improves, the original sample concentration was too high.
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Prevention: Determine the optimal concentration range for analysis during method development.
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Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
1. Acid and Base Hydrolysis:
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Protocol: Prepare solutions of the compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH. Also, prepare a solution in purified water as a control.
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Conditions: Store the solutions at 60°C and analyze samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
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Analysis: Use a validated stability-indicating HPLC method to determine the percentage of degradation and identify any major degradants.
2. Oxidative Degradation:
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Protocol: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Add a solution of 3% hydrogen peroxide.
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Conditions: Keep the solution at room temperature and protect it from light. Analyze samples at various time points (e.g., 0, 1, 2, 4, 8 hours).
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Analysis: Monitor the degradation using HPLC.
3. Thermal Degradation:
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Protocol: Store the solid compound in a temperature-controlled oven.
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Conditions: Expose the solid to a high temperature (e.g., 80°C) for an extended period (e.g., 1 week).
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Analysis: Dissolve the stressed solid and analyze by HPLC. Compare with an unstressed sample.
4. Photostability Testing:
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Protocol: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
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Conditions: The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
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Analysis: Analyze the exposed and control samples by HPLC.
Data Presentation
Table 1: Summary of Forced Degradation Studies (Hypothetical Data)
| Stress Condition | Duration | Temperature | % Degradation | Major Degradants (Retention Time) |
| 0.1 M HCl | 24 hours | 60°C | < 2% | Not significant |
| 0.1 M NaOH | 24 hours | 60°C | ~5% | D1 (4.5 min) |
| 3% H₂O₂ | 8 hours | Room Temp | ~25% | D2 (5.2 min), D3 (6.1 min) |
| Heat (solid) | 1 week | 80°C | ~3% | Minor peaks observed |
| Light (ICH Q1B) | - | - | ~10% | D4 (7.8 min), Polymeric material |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
Caption: A logical guide for troubleshooting HPLC analysis.
Technical Support Center: Optimization of N,N'-diphenylpyridine-2,6-diamine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N,N'-diphenylpyridine-2,6-diamine and related derivatives. The primary focus is on palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed C-N coupling reactions, which are common methods for this transformation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended:
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Catalyst System: The choice of catalyst, ligand, and base is critical. For palladium-catalyzed reactions (Buchwald-Hartwig amination), ensure the palladium precursor and phosphine ligand are of high quality and handled under an inert atmosphere to prevent deactivation. For copper-catalyzed reactions, the copper source (e.g., CuI) and ligand (e.g., DMPAO) are equally important.[1][2] Consider screening different ligands, as their steric and electronic properties significantly influence the reaction outcome.[3][4]
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Reaction Temperature: The reaction temperature needs to be optimized. While higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition or the formation of side products. Microwave-assisted synthesis can sometimes provide rapid and efficient heating, leading to improved yields in shorter reaction times.[1][5]
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Solvent: The choice of solvent is crucial. Anhydrous, deoxygenated solvents are typically required for palladium-catalyzed reactions to prevent catalyst deactivation. Common solvents include toluene, dioxane, and THF.
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Base: The strength and solubility of the base can impact the reaction. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium carbonate (K2CO3) are commonly used.[1][6] The choice of base can also influence the selectivity between mono- and di-amination.[7]
Question: I am observing significant amounts of the mono-aminated product (2-amino-6-bromo-N-phenylpyridine) instead of the desired di-substituted product. How can I favor di-amination?
Answer: Achieving selective di-amination over mono-amination is a common challenge.[1][7] Several strategies can be employed to promote the formation of the desired this compound:
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Stoichiometry: Ensure an adequate excess of the amine nucleophile (aniline) is used. A molar ratio of at least 2.2 equivalents of aniline to 1 equivalent of 2,6-dihalopyridine is recommended.
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Catalyst and Base: For copper-catalyzed reactions, the inclusion of a base like K2CO3 has been shown to be crucial for driving the reaction towards di-amination.[5][8] In some palladium-catalyzed systems, the choice of base can also influence selectivity.[7]
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Reaction Time and Temperature: Longer reaction times and higher temperatures may be necessary to drive the second amination step to completion. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Microwave irradiation has been successfully used to promote di-amination.[1][5]
Question: My reaction is not going to completion, and I still have starting material (2,6-dihalopyridine) remaining. What should I do?
Answer: Incomplete conversion can be due to several factors:
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Catalyst Deactivation: The palladium or copper catalyst may have deactivated over the course of the reaction. This can be caused by impurities (water, oxygen) in the reagents or solvent, or by prolonged exposure to high temperatures. Ensure all reagents and solvents are pure and dry, and that the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).
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Insufficient Catalyst Loading: The catalyst loading might be too low. While high-throughput experimentation aims to minimize catalyst usage, a certain threshold is necessary for efficient conversion.[9][10] Consider incrementally increasing the catalyst loading.
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Poor Solubility: The starting materials or intermediates may have poor solubility in the chosen solvent, limiting their availability for reaction. Consider screening alternative solvents or solvent mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common starting material is a 2,6-dihalopyridine, with 2,6-dibromopyridine being frequently used due to its reactivity in cross-coupling reactions.[1][5][6]
Q2: Which catalytic system is generally preferred for this synthesis, palladium or copper?
A2: Both palladium-catalyzed (Buchwald-Hartwig) and copper-catalyzed aminations are effective. Palladium catalysis is very versatile, with a wide range of well-developed ligands.[4] Copper catalysis can be a more cost-effective alternative and is often used in conjunction with microwave irradiation for rapid synthesis.[1][2] The choice may depend on available resources, substrate scope, and desired reaction conditions.
Q3: How critical is the inert atmosphere for a Buchwald-Hartwig amination?
A3: Maintaining an inert atmosphere (argon or nitrogen) is critical. The active Pd(0) catalyst is sensitive to oxygen, which can lead to oxidation and deactivation, resulting in poor or no conversion.
Q4: Can I use aniline derivatives instead of aniline in this reaction?
A4: Yes, both palladium and copper-catalyzed amination methods generally tolerate a range of substituted anilines, allowing for the synthesis of various N,N'-diarylpyridine-2,6-diamine derivatives. However, the electronic and steric properties of the substituents may require re-optimization of the reaction conditions.
Quantitative Data Summary
The following tables summarize typical reaction conditions found in the literature for related di-amination reactions of 2,6-dibromopyridine. These can serve as a starting point for the optimization of this compound synthesis.
Table 1: Copper-Catalyzed Microwave-Assisted Diamination [1][5][8]
| Parameter | Condition |
| Starting Material | 2,6-dibromopyridine |
| Amine | Various primary alkylamines |
| Catalyst | CuI / DMPAO |
| Base | K₂CO₃ |
| Solvent | Water |
| Temperature | 118–200 °C |
| Time | 2 - 2.5 hours |
| Method | Microwave Irradiation |
Table 2: Palladium-Catalyzed Diamination [6]
| Parameter | Condition |
| Starting Material | 2,6-dibromopyridine |
| Amine | Various linear polyamines |
| Catalyst | [Pd(dba)₂] |
| Ligand | BINAP |
| Base | Sodium tert-butoxide |
| Solvent | Dioxane (absolute) |
| Temperature | Reflux |
| Time | 3 - 6 hours |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of this compound (Buchwald-Hartwig Amination)
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To a dry Schlenk flask, add 2,6-dibromopyridine (1.0 mmol), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%).
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Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
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Add aniline (2.2 mmol), a base (e.g., sodium tert-butoxide, 2.5 mmol), and anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 5 mL) via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with stirring.
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Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
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Upon completion, cool the reaction mixture to room temperature and quench with water.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Copper-Catalyzed Microwave Synthesis of this compound
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In a microwave reaction vessel, combine 2,6-dibromopyridine (1.0 mmol), aniline (2.2 mmol), CuI (5 mol%), a ligand (if necessary, e.g., DMPAO), and a base (e.g., K₂CO₃, 2.5 mmol).
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Add the chosen solvent (e.g., water or an organic solvent, 3-5 mL).[1][5]
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Seal the vessel and place it in the microwave reactor.
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Heat the mixture to the target temperature (e.g., 150-200 °C) for the specified time (e.g., 1-2 hours) with stirring.
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After cooling, filter the reaction mixture to remove insoluble salts.
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Extract the filtrate with an appropriate organic solvent.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
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Purify the residue by column chromatography.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CCCC 2007, Volume 72, Issue 5, Abstracts pp. 785-819 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 7. researchgate.net [researchgate.net]
- 8. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting common issues in N,N'-diphenylpyridine-2,6-diamine reactions
This technical support center provides troubleshooting guidance and frequently asked questions for common issues encountered during the synthesis of N,N'-diphenylpyridine-2,6-diamine and related palladium-catalyzed amination reactions.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of this compound, particularly through Buchwald-Hartwig amination of 2,6-dihalopyridines.
Issue 1: Low or No Conversion of Starting Material
Q1: I am not observing any product formation, and my starting materials (2,6-dihalopyridine and aniline) are largely unreacted. What are the possible causes and solutions?
A1: Low or no conversion in a palladium-catalyzed amination reaction can stem from several factors related to the catalyst, reagents, or reaction conditions.
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Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its inactivity is a primary suspect.
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Oxidation: Pd(0) catalysts are sensitive to air. Ensure all reagents and solvents are properly degassed, and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
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Improper Pre-catalyst Activation: If using a Pd(II) pre-catalyst, it may not be reducing to the active Pd(0) species. This can be influenced by the choice of phosphine ligand and base.
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Catalyst Poisoning: Certain functional groups can act as catalyst poisons. Ensure your starting materials and solvents are free from impurities like sulfur compounds.
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-
Inappropriate Reaction Conditions:
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Temperature: The reaction temperature may be too low. Buchwald-Hartwig aminations often require elevated temperatures (typically 80-120 °C).
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Solvent: The choice of solvent is crucial. Anhydrous, non-polar aprotic solvents like toluene or dioxane are commonly used. Ensure your solvent is sufficiently dry.
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Reagent Issues:
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Base: The base is critical for the catalytic cycle. A weak base may not be sufficient to deprotonate the amine. Common bases for this reaction include sodium tert-butoxide (NaOtBu) and potassium carbonate (K₂CO₃). Ensure the base is fresh and anhydrous.
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Ligand: The phosphine ligand stabilizes the palladium catalyst and facilitates the reaction. A suboptimal ligand for the specific substrates can lead to poor reactivity.
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Troubleshooting Workflow for Low/No Conversion
Caption: Troubleshooting workflow for low or no reaction conversion.
Issue 2: Formation of Mono-aminated Byproduct
Q2: My reaction is producing a significant amount of the mono-aminated product (N-phenyl-6-halopyridin-2-amine) instead of the desired this compound. How can I favor the formation of the di-substituted product?
A2: The formation of the mono-aminated byproduct is a common issue in the synthesis of di-substituted pyridines. Several factors can be adjusted to drive the reaction to completion.
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Stoichiometry: Ensure you are using a sufficient excess of the amine coupling partner (aniline). Using at least 2.2 equivalents of aniline relative to the 2,6-dihalopyridine is recommended.
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Reaction Time and Temperature: The second amination step is often slower than the first due to increased steric hindrance. Increasing the reaction time and/or temperature can help push the reaction towards the di-substituted product.
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Catalyst Loading: A higher catalyst loading (e.g., 2-5 mol %) may be necessary to facilitate the more challenging second C-N bond formation.
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Choice of Halide: Aryl bromides are generally more reactive than aryl chlorides in Buchwald-Hartwig aminations. If you are using 2,6-dichloropyridine, consider switching to 2,6-dibromopyridine for a potentially more efficient reaction.
| Parameter | Recommendation for Di-substitution |
| Aniline Stoichiometry | ≥ 2.2 equivalents |
| Reaction Temperature | 100-120 °C |
| Reaction Time | 12-24 hours |
| Catalyst Loading | 2-5 mol % |
| Dihalopyridine | 2,6-dibromopyridine preferred |
Issue 3: Product Purification Challenges
Q3: I am having difficulty purifying the final product. What are some effective purification strategies for this compound?
A3: Purification can indeed be challenging due to the presence of starting materials, byproducts, and catalyst residues.
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Column Chromatography: This is a common and effective method for separating the desired product from impurities. A silica gel column with a gradient elution system of hexanes and ethyl acetate is often successful. The polarity of the eluent can be adjusted based on the TLC analysis of the crude reaction mixture.
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Crystallization: If the product is a solid, crystallization can be a highly effective purification technique.
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Solvent Screening: Test a variety of solvents to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvents for crystallization of aromatic compounds include ethanol, methanol, ethyl acetate, and toluene.
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Procedure: Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.
-
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Extraction: An aqueous workup can help remove some impurities. After the reaction, the mixture can be diluted with an organic solvent (like ethyl acetate) and washed with water and brine to remove inorganic salts and highly polar impurities.
Frequently Asked Questions (FAQs)
Q4: What is the best palladium catalyst and ligand combination for the synthesis of this compound?
A4: While the optimal catalyst system can be substrate-dependent, a common and effective combination for the amination of 2,6-dihalopyridines is a palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) pre-catalyst with a bulky electron-rich phosphine ligand such as Xantphos or a biarylphosphine ligand like RuPhos or BrettPhos.
Q5: Can I use a copper catalyst instead of palladium for this reaction?
A5: Yes, copper-catalyzed C-N coupling reactions, often referred to as Ullmann condensations, are an alternative to palladium-catalyzed methods. These reactions may require different conditions, such as higher temperatures and the use of specific ligands like 1,10-phenanthroline. Microwave-assisted copper-catalyzed aminations have also been reported to be effective.[1]
Q6: What are the potential side reactions to be aware of?
A6: Besides the formation of the mono-aminated product, other potential side reactions include:
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Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This is often a result of side reactions involving the catalyst and can be minimized by careful control of reaction conditions.
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Diarylamine formation: Self-coupling of the amine can occur under certain conditions.
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Oligomerization: In some cases, particularly with polyamines, oligomer formation can be a competing process.[2]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of this compound
This protocol is a general guideline for the Buchwald-Hartwig amination of 2,6-dibromopyridine with aniline.
Materials:
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2,6-dibromopyridine
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Aniline
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Palladium(II) acetate (Pd(OAc)₂)
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Xantphos
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Sodium tert-butoxide (NaOtBu)
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Anhydrous toluene
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Argon or Nitrogen gas
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
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Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol %), Xantphos (4 mol %), and sodium tert-butoxide (2.5 eq).
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Reagent Addition: Add 2,6-dibromopyridine (1 eq) and anhydrous toluene.
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Degassing: Degas the mixture by bubbling argon through the solution for 15 minutes.
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Aniline Addition: Add aniline (2.2 eq) via syringe.
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Reaction: Heat the reaction mixture to 110 °C and stir for 12-24 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel (e.g., gradient elution with 5-20% ethyl acetate in hexanes).
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
Investigating side reactions in the synthesis of N,N'-diphenylpyridine-2,6-diamine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N,N'-diphenylpyridine-2,6-diamine, primarily via the Buchwald-Hartwig amination reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method is the palladium-catalyzed Buchwald-Hartwig amination. This reaction involves the cross-coupling of a 2,6-dihalopyridine (typically 2,6-dibromo- or 2,6-dichloropyridine) with aniline in the presence of a palladium catalyst, a phosphine ligand, and a base.
Q2: What are the primary side reactions to be aware of in this synthesis?
A2: The main side reactions include incomplete conversion leading to the mono-aminated product (N-phenyl-6-halopyridin-2-amine), hydrodehalogenation of the starting material, and potential formation of oligomeric byproducts.[1][2] The formation of the mono-aminated product is a common challenge in double amination reactions.
Q3: How does the choice of halogen on the pyridine ring affect the reaction?
A3: The reactivity of the 2,6-dihalopyridine follows the general trend for halogen reactivity in cross-coupling reactions: I > Br > Cl. Using 2,6-dibromopyridine will generally result in a faster and more complete reaction compared to 2,6-dichloropyridine, which may require more forcing conditions or more specialized catalyst systems to achieve full conversion to the di-substituted product.[3]
Q4: What are the key components of the catalytic system for this reaction?
A4: A typical Buchwald-Hartwig catalytic system consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, BINAP, or bulky biaryl phosphine ligands like XPhos), and a base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃). The choice of each component is critical and often needs to be optimized for the specific substrates.[4][5]
Q5: How can I monitor the progress of the reaction?
A5: Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques allow for the identification of the starting materials, the mono-aminated intermediate, and the desired di-aminated product.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Inactive catalyst. 2. Inappropriate choice of ligand or base. 3. Insufficient reaction temperature or time. 4. Poor quality of reagents or solvents. | 1. Use a fresh palladium precursor and ensure an inert atmosphere (e.g., argon or nitrogen). 2. Screen different ligands (e.g., Xantphos, DavePhos) and bases (e.g., NaOtBu for higher reactivity, K₂CO₃ for milder conditions).[4] 3. Gradually increase the reaction temperature and monitor for product formation. 4. Use anhydrous, degassed solvents and pure reagents. |
| Formation of a significant amount of mono-aminated byproduct | 1. Insufficient equivalents of aniline. 2. Deactivation of the catalyst after the first amination. 3. Lower reactivity of the second C-X bond. 4. Insufficient reaction time or temperature. | 1. Use a slight excess of aniline (e.g., 2.2-2.5 equivalents). 2. Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). 3. If using 2,6-dichloropyridine, consider switching to the more reactive 2,6-dibromopyridine.[3] 4. Prolong the reaction time and/or increase the temperature after confirming the formation of the mono-aminated intermediate by TLC or LC-MS. |
| Presence of hydrodehalogenated starting material | 1. Presence of water or other protic impurities. 2. Side reaction involving β-hydride elimination from the amine or ligand.[1] | 1. Ensure all reagents and solvents are strictly anhydrous. 2. Choose a ligand less prone to β-hydride elimination. Consult literature for ligand selection for amination of heteroaryl halides. |
| Difficulty in purifying the final product | 1. Similar polarity of the desired product and the mono-aminated byproduct. 2. Contamination with residual palladium catalyst. | 1. Use column chromatography with a shallow solvent gradient to improve separation. Consider alternative chromatographic techniques like preparative HPLC if necessary. 2. After aqueous workup, consider washing the organic layer with a solution of a palladium scavenger (e.g., a thiol-functionalized resin) or performing a filtration through a pad of celite and a scavenger. |
Experimental Protocols
General Protocol for the Synthesis of this compound
Materials:
-
2,6-Dibromopyridine
-
Aniline (2.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.5 eq)
-
Anhydrous toluene
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂, Xantphos, and NaOtBu.
-
Add 2,6-dibromopyridine and anhydrous toluene.
-
Add aniline via syringe.
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for the synthesis.
Caption: Main reaction pathway and potential side reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
Technical Support Center: Large-Scale Synthesis of N,N'-diphenylpyridine-2,6-diamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of N,N'-diphenylpyridine-2,6-diamine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, focusing on the widely employed Palladium-catalyzed Buchwald-Hartwig amination of a 2,6-dihalopyridine with aniline.
Issue 1: Low or Inconsistent Yield
Question: We are experiencing low and variable yields in our kilogram-scale synthesis of this compound. What are the potential causes and how can we optimize the reaction for higher and more consistent output?
Answer: Low and inconsistent yields in large-scale Buchwald-Hartwig aminations can stem from several factors. A systematic approach to optimization is crucial.
Potential Causes & Solutions:
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Suboptimal Catalyst System: The choice of palladium precursor and ligand is critical and highly dependent on the specific substrates and reaction conditions.[1][2][3][4]
-
Catalyst Screening: A preliminary screen of different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a variety of phosphine ligands (e.g., XPhos, RuPhos, Xantphos) is recommended at a smaller scale to identify the most effective combination.[3][5]
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Catalyst Loading: While laboratory-scale reactions might use higher catalyst loadings, for large-scale synthesis, it's economically and environmentally beneficial to optimize for lower loadings, typically in the range of 0.1 to 2 mol%.[2] However, very low catalyst loadings (<0.1 mol%) might be sensitive to impurities and require highly pure starting materials.
-
-
Inefficient Base: The choice and physical properties of the base are crucial for the catalytic cycle.
-
Base Strength: Strong bases like sodium tert-butoxide (NaOtBu) are commonly used and often effective. However, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be advantageous if the starting materials are base-sensitive.
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Physical Form: On a large scale, the particle size and solubility of inorganic bases can significantly impact the reaction rate.[6] Grinding the base before use or adding an inert material like Celite can help prevent clumping and improve reaction consistency.
-
-
Inappropriate Solvent: The solvent plays a key role in solubility, reaction temperature, and catalyst stability.
-
Common Solvents: Toluene, dioxane, and THF are frequently used.[6] However, for large-scale production, safety and environmental considerations are paramount. Toluene is often a preferred choice due to its higher boiling point and lower safety concerns compared to dioxane.
-
Solvent Quality: The use of dry, degassed solvents is essential to prevent catalyst deactivation and side reactions.
-
-
Reaction Temperature and Time: These parameters are often interdependent.
-
Temperature Optimization: The reaction temperature should be high enough to ensure a reasonable reaction rate but not so high as to cause catalyst decomposition or side reactions. Typical temperatures range from 80 to 120 °C.
-
Reaction Monitoring: Closely monitoring the reaction progress by techniques like HPLC or GC is crucial to determine the optimal reaction time and avoid the formation of degradation products.
-
Quantitative Data Summary for Yield Optimization:
| Parameter | Recommended Range for Large-Scale Synthesis | Notes |
| Palladium Catalyst Loading | 0.1 - 2.0 mol% | Lower loadings are preferable for cost and environmental reasons. |
| Ligand to Palladium Ratio | 1:1 to 2:1 | The optimal ratio should be determined experimentally. |
| Base Equivalents | 2.2 - 3.0 equivalents | An excess of base is typically required to drive the reaction to completion. |
| Reaction Temperature | 80 - 120 °C | Should be optimized based on the chosen solvent and catalyst system. |
Issue 2: Incomplete Conversion and Formation of Mono-arylated Byproduct
Question: Our large-scale reaction often stalls, leaving significant amounts of the starting 2,6-dihalopyridine and the mono-substituted intermediate (N-phenyl-6-halopyridin-2-amine). How can we drive the reaction to completion?
Answer: Incomplete conversion and the accumulation of the mono-arylated product are common challenges in the double amination of dihalopyridines.
Potential Causes & Solutions:
-
Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction, especially at elevated temperatures and long reaction times.
-
Robust Catalyst System: Employing more robust and sterically hindered phosphine ligands can enhance catalyst stability and longevity.
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Incremental Addition: In some cases, a second charge of the catalyst and/or ligand can be added to the reaction mixture to push it to completion.
-
-
Insufficient Reactant Equivalents: The stoichiometry of the reactants is critical.
-
Aniline Equivalents: Using a slight excess of aniline (e.g., 2.1 - 2.5 equivalents) can help drive the equilibrium towards the desired disubstituted product.
-
-
Product Inhibition: The desired product, this compound, can sometimes coordinate to the palladium center and inhibit further catalytic activity.
-
Ligand Choice: Certain ligands are less prone to product inhibition. Experimentation with different ligand types can be beneficial.
-
Issue 3: Formation of Impurities and Purification Challenges
Question: We are observing several byproducts in our crude product, making the purification of this compound difficult and leading to product loss. What are the common impurities and how can we minimize their formation and effectively purify the final product?
Answer: Impurity formation is a significant concern in large-scale synthesis. Understanding the potential byproducts is the first step towards effective control and removal.
Common Impurities and Mitigation Strategies:
-
Hydrodehalogenation Byproduct: The replacement of a halogen atom with hydrogen on the pyridine ring is a common side reaction.
-
Mitigation: This is often caused by moisture or other protic impurities. Ensuring strictly anhydrous reaction conditions and high-purity starting materials is crucial.
-
-
Diarylation of Aniline: Aniline can react with two molecules of the dihalopyridine to form a triarylamine impurity.
-
Mitigation: Controlling the stoichiometry and slowly adding the dihalopyridine to the mixture of aniline, base, and catalyst can minimize this side reaction.
-
-
Residual Palladium: The final product can be contaminated with residual palladium, which is often undesirable for pharmaceutical applications.
-
Purification: Several methods can be employed to remove residual palladium:
-
Crystallization: Recrystallization of the crude product is often the most effective method for removing both organic and inorganic impurities, including palladium residues.
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Activated Carbon Treatment: Treating a solution of the crude product with activated carbon can effectively adsorb residual palladium.
-
Scavenger Resins: Silica-based or polymer-based scavengers with functional groups that chelate palladium can be used for efficient removal.
-
-
Purification Data Summary:
| Purification Method | Typical Palladium Removal Efficiency | Advantages | Disadvantages |
| Crystallization | > 95% | Can provide high purity product. | Can lead to yield loss. |
| Activated Carbon | 80 - 95% | Cost-effective and readily available. | May require filtration of fine particles. |
| Scavenger Resins | > 98% | High efficiency and selectivity for palladium. | Higher cost compared to activated carbon. |
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations for the large-scale Buchwald-Hartwig amination?
A1: The Buchwald-Hartwig amination can be exothermic, and on a large scale, proper heat management is critical to prevent a runaway reaction.[7] Key safety considerations include:
-
Thermal Hazard Assessment: Perform a reaction calorimetry study to understand the heat of reaction and the rate of heat release.
-
Controlled Addition: The addition of one of the reactants (e.g., the dihalopyridine) should be done at a controlled rate to manage the exotherm.
-
Adequate Cooling: Ensure the reactor is equipped with a cooling system capable of handling the heat generated during the reaction.
-
Inert Atmosphere: The use of pyrophoric phosphine ligands and the sensitivity of the catalyst to oxygen necessitate working under a strictly inert atmosphere (e.g., nitrogen or argon).
Q2: How critical is the quality of the starting materials (2,6-dihalopyridine and aniline) for a successful large-scale synthesis?
A2: The purity of the starting materials is paramount for a successful and reproducible large-scale synthesis. Impurities can have a significant negative impact:
-
Water: Can lead to hydrodehalogenation byproducts and catalyst deactivation.
-
Other Halogenated Pyridines: Can lead to the formation of undesired side products that are difficult to separate.
-
Heavy Metals: Can poison the palladium catalyst. It is highly recommended to use starting materials with a purity of >99% and to perform quality control checks on each batch.
Q3: Can you provide a general experimental protocol for a kilogram-scale synthesis?
A3: The following is a generalized protocol and should be optimized for your specific equipment and safety procedures.
Experimental Protocol: Kilogram-Scale Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Equivalents |
| 2,6-Dichloropyridine | 147.99 | 10.0 | 67.57 | 1.0 |
| Aniline | 93.13 | 14.1 | 151.4 | 2.24 |
| Palladium(II) Acetate | 224.5 | 0.152 | 0.677 | 0.01 |
| XPhos | 476.6 | 0.356 | 0.747 | 0.011 |
| Sodium tert-Butoxide | 96.1 | 16.2 | 168.6 | 2.5 |
| Toluene | - | 100 L | - | - |
Procedure:
-
Reactor Setup: Charge a clean, dry, and inerted glass-lined reactor with a stirrer, condenser, and nitrogen inlet/outlet with toluene (50 L).
-
Reagent Charging: Under a nitrogen atmosphere, charge sodium tert-butoxide, aniline, palladium(II) acetate, and XPhos to the reactor.
-
Heating: Heat the mixture to 80 °C with stirring.
-
Substrate Addition: Prepare a solution of 2,6-dichloropyridine in toluene (50 L). Slowly add this solution to the reactor over a period of 4-6 hours, maintaining the internal temperature between 80-90 °C.
-
Reaction Monitoring: Monitor the reaction progress by HPLC every 1-2 hours. The reaction is typically complete within 8-12 hours after the addition is finished.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water (50 L).
-
Separate the organic layer.
-
Wash the organic layer with brine (2 x 25 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude product in a suitable solvent (e.g., hot ethanol or isopropanol).
-
Treat with activated carbon for 1 hour at reflux.
-
Filter the hot solution through a pad of Celite.
-
Allow the filtrate to cool slowly to room temperature and then to 0-5 °C to induce crystallization.
-
Collect the crystals by filtration, wash with cold solvent, and dry under vacuum to afford pure this compound.
-
Visualizations
Caption: Experimental workflow for the large-scale synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. research.rug.nl [research.rug.nl]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
Strategies to avoid byproduct formation with N,N'-diphenylpyridine-2,6-diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of N,N'-diphenylpyridine-2,6-diamine, focusing on strategies to avoid byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and versatile method for synthesizing this compound is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide (like iodobenzene or bromobenzene) and 2,6-diaminopyridine.
Q2: What are the primary byproducts observed during the synthesis of this compound via Buchwald-Hartwig amination?
The main byproduct of concern is the mono-arylated intermediate, N-phenyl-pyridine-2,6-diamine . Depending on the reaction conditions, other side products can include hydrodehalogenation of the aryl halide (forming benzene) and products from β-hydride elimination, though these are generally less common with aryl amines.[1] Over-arylation leading to quaternary ammonium salts is not a typical issue in this specific reaction. The primary challenge lies in driving the reaction to completion for the desired di-substituted product while minimizing the presence of the mono-substituted intermediate.[2][3]
Q3: How can I monitor the progress of the reaction and identify the product and byproducts?
Reaction progress can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The product, mono-arylated byproduct, and starting materials will have different retention factors (Rf) or retention times. For definitive identification, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze aliquots from the reaction mixture. 1H NMR spectroscopy of the crude product mixture can also help identify the presence of the mono-arylated species by comparing the integration of aromatic protons.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides strategies to mitigate them.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Di-substituted Product | - Incomplete reaction. - Catalyst deactivation. - Suboptimal reaction temperature. | - Increase reaction time. - Use a more active catalyst/ligand system (e.g., a second-generation Buchwald ligand). - Optimize the reaction temperature; higher temperatures often favor di-substitution, but can also lead to catalyst decomposition. |
| High Percentage of Mono-arylated Byproduct (N-phenyl-pyridine-2,6-diamine) | - Insufficient equivalents of aryl halide or base. - Steric hindrance after the first arylation slows down the second. - Reaction time is too short. | - Use a slight excess of the aryl halide (e.g., 2.2-2.5 equivalents). - Ensure at least 2 equivalents of a strong base are used. - Increase the reaction time and monitor for the disappearance of the mono-arylated intermediate by TLC or HPLC. - Consider a higher reaction temperature to overcome the energy barrier for the second C-N bond formation. |
| Formation of Hydrodehalogenation Byproduct (Benzene) | - Presence of water or other protic sources. - β-hydride elimination from the palladium-amide intermediate (less common with aryl amines). | - Ensure all reagents and solvents are anhydrous. - Use a well-dried reaction flask and conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen). - The choice of ligand can influence this side reaction; some ligands are more prone to promoting reductive elimination over β-hydride elimination. |
| Inconsistent Results | - Impure reagents or solvents. - Inactive catalyst. - Oxygen sensitivity. | - Use freshly distilled/purified solvents and high-purity reagents. - Use a fresh batch of palladium catalyst and ligand. - Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas throughout the experiment. |
Experimental Protocols
Optimized Protocol for this compound Synthesis
This protocol is a generalized procedure based on established Buchwald-Hartwig amination principles for di-arylation of diaminopyridines.
Reagents and Materials:
-
2,6-Diaminopyridine
-
Iodobenzene or Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
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Xantphos or a suitable Buchwald ligand (e.g., RuPhos, BrettPhos)
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Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
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Anhydrous Toluene or Dioxane
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Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 2,6-diaminopyridine (1.0 eq), the palladium catalyst (1-5 mol%), and the phosphine ligand (1.2-1.5 eq relative to Pd).
-
Add the anhydrous solvent (e.g., toluene) and stir the mixture for 10-15 minutes to allow for catalyst pre-formation.
-
Add the aryl halide (2.2-2.5 eq) and the base (2.5-3.0 eq).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Influence of Reaction Parameters on Product Distribution
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Aryl Halide | 2.0 eq Iodobenzene | 2.5 eq Iodobenzene | 2.5 eq Bromobenzene | Higher equivalents of aryl halide favor di-substitution. Iodobenzene is generally more reactive than bromobenzene. |
| Base | K₂CO₃ | NaOtBu | Cs₂CO₃ | Stronger, non-coordinating bases like NaOtBu often give higher yields and faster reaction rates. |
| Ligand | PPh₃ | Xantphos | RuPhos | Bulky, electron-rich phosphine ligands (Xantphos, RuPhos) are generally more effective for challenging couplings. |
| Temperature | 80 °C | 100 °C | 110 °C | Higher temperatures can increase the rate of the second amination but may also lead to catalyst decomposition. |
| Approx. Di-substituted Yield | Low to Moderate | High | Moderate to High | Condition B is expected to provide the highest yield of the desired di-substituted product. |
| Approx. Mono-substituted Byproduct | High | Low | Moderate | Condition A is likely to result in a significant amount of the mono-arylated byproduct. |
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: A logical workflow for troubleshooting the synthesis.
References
Technical Support Center: Enhancing the Quantum Yield of N,N'-diphenylpyridine-2,6-diamine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the quantum yield of N,N'-diphenylpyridine-2,6-diamine derivatives.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue: Low or No Fluorescence Signal
-
Question: I have synthesized my this compound derivative, but I am observing a very weak or no fluorescence signal. What could be the issue?
-
Answer: Several factors could contribute to a low fluorescence signal. Here is a step-by-step troubleshooting guide:
-
Confirm Chemical Structure and Purity:
-
Action: Verify the chemical structure and purity of your compound using techniques like NMR, Mass Spectrometry, and Elemental Analysis. Impurities can act as quenchers.
-
Rationale: Even small amounts of impurities can significantly quench fluorescence.
-
-
Check Solvent Polarity:
-
Action: Measure the fluorescence in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol).
-
Rationale: The quantum yield of many fluorophores is highly dependent on the solvent environment. Polar solvents can sometimes lead to the formation of non-emissive twisted intramolecular charge transfer (TICT) states, which reduces the quantum yield. A decrease in fluorescence intensity with increasing solvent polarity can indicate the presence of ICT phenomena.[1]
-
-
Investigate Aggregation-Caused Quenching (ACQ):
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Action: Measure the fluorescence at different concentrations. A decrease in quantum yield at higher concentrations suggests aggregation.
-
Rationale: Planar aromatic structures can lead to π–π stacking in concentrated solutions, causing fluorescence quenching.
-
-
Optimize Excitation and Emission Wavelengths:
-
Action: Ensure you are using the optimal excitation wavelength to achieve the maximum emission. Record an excitation spectrum to determine the optimal wavelength.
-
Rationale: The chosen excitation wavelength directly impacts the intensity of the emitted fluorescence.
-
-
Assess for Photodegradation:
-
Action: Expose your sample to the excitation light for an extended period and monitor the fluorescence intensity. A continuous decrease indicates photodegradation.
-
Rationale: Some fluorescent molecules are susceptible to photobleaching, which will reduce the observed quantum yield over time.
-
-
Issue: Inconsistent Quantum Yield Measurements
-
Question: My quantum yield measurements for the same sample are not reproducible. What are the possible reasons?
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Answer: Inconsistent quantum yield values often stem from experimental setup and sample preparation. Consider the following:
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Inner Filter Effects:
-
Action: Ensure the absorbance of your sample at the excitation wavelength is low, typically below 0.1 (for a 1 cm path length cuvette).[2]
-
Rationale: At high concentrations, the sample can reabsorb the emitted light, leading to an underestimation of the quantum yield.
-
-
Reference Standard Selection:
-
Action: Use a well-characterized quantum yield standard that absorbs and emits in a similar spectral region as your sample.
-
Rationale: The accuracy of relative quantum yield measurements is highly dependent on the accuracy of the standard's known quantum yield. Using a standard with a similar emission profile minimizes errors arising from the wavelength-dependent sensitivity of the detector.
-
-
Instrument Calibration and Settings:
-
Action: Regularly calibrate your fluorometer. Ensure that the excitation and emission slit widths are consistent for both the sample and the standard.
-
Rationale: Instrument settings can significantly impact the measured fluorescence intensity. Consistent parameters are crucial for accurate comparative measurements.
-
-
Solvent and Cuvette Quality:
-
Action: Use spectroscopic grade solvents and clean quartz cuvettes. Check the solvent for any background fluorescence.
-
Rationale: Impurities in the solvent or dirt on the cuvette can contribute to background signals and scatter, leading to erroneous results.
-
-
Frequently Asked Questions (FAQs)
Q1: How do substituents on the phenyl rings affect the quantum yield of this compound derivatives?
A1: Substituents on the phenyl rings play a crucial role in tuning the photophysical properties. Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) can increase the intramolecular charge transfer (ICT) character, often leading to a red-shift in emission and potentially a higher quantum yield, provided that non-radiative decay pathways like TICT are suppressed. Conversely, electron-withdrawing groups can also influence the electronic structure and, consequently, the quantum yield. The position of the substituent (ortho, meta, or para) is also critical, as it can induce steric hindrance that restricts bond rotations and blocks non-radiative decay channels, thereby enhancing the quantum yield.[3]
Q2: What is the role of solvent polarity in enhancing the quantum yield?
A2: The polarity of the solvent can have a profound effect on the quantum yield. In some this compound derivatives, an increase in solvent polarity can stabilize the excited state, leading to a red-shift in the emission spectrum. However, highly polar solvents can also promote the formation of a non-emissive TICT state where the phenyl rings twist out of the plane of the pyridine ring, providing a non-radiative decay pathway and thus lowering the quantum yield.[1][4][5] Therefore, the optimal solvent is often one of intermediate polarity that balances excited state stabilization with the prevention of TICT state formation.
Q3: Can aggregation enhance the quantum yield of these derivatives?
A3: While aggregation typically leads to fluorescence quenching (Aggregation-Caused Quenching - ACQ) for many planar aromatic dyes, some molecules can exhibit Aggregation-Induced Emission (AIE). In AIE-active molecules, the restriction of intramolecular rotations in the aggregated state blocks non-radiative decay pathways and opens up a radiative channel, leading to a significant enhancement of the quantum yield in the solid state or in poor solvents. For this compound derivatives, investigating their AIE properties could be a strategy to achieve high quantum yields in the solid state.
Q4: How can I computationally predict the quantum yield of my derivatives before synthesis?
A4: While predicting the exact quantum yield computationally is challenging, you can use quantum chemistry calculations (e.g., Time-Dependent Density Functional Theory - TD-DFT) to gain insights into the photophysical properties. You can calculate the energies of the ground and excited states, the oscillator strength of the electronic transitions (related to brightness), and the energy barriers for rotational processes that might lead to non-radiative decay (like TICT states). By comparing the calculated properties of a series of designed molecules, you can prioritize the synthesis of candidates with a higher probability of exhibiting a high quantum yield.
Data Presentation
Table 1: Effect of Substituents on the Photophysical Properties of 2,6-Diphenylpyridine-based Fluorophores
| Compound | Substituent (R) | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| 2 | -Br | 335 | 408 | Data not available |
| 3 | -H | 332 | 405 | Data not available |
| 4 | -OMe | 340 | 425 | Data not available |
| 5 | -NMe₂ | 370 | 485 | Data not available |
| 6 | -NPh₂ | 385 | 518 | Data not available |
Note: The provided search results mention these compounds and the trend of red-shift with increasing donor ability of substituents, but do not contain a table with specific quantum yield values for each derivative. The synthesis and characterization of these compounds are described in the literature.[6]
Table 2: Influence of Solvent Polarity on the Quantum Yield of a Representative Merocyanine Dye (DCBT)
| Solvent | Polarity (ET(30)) | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| Methylcyclohexane (MCH) | 31.2 | 534 | 546 | ~1% |
| Chloroform | 39.1 | 556 | 598 | 26% |
| Acetonitrile | 45.6 | 561 | 610 | 48% |
| Dimethyl sulfoxide (DMSO) | 45.1 | 576 | 637 | 67% |
This table illustrates a general trend observed for some dipolar dyes where quantum yield increases with solvent polarity, which is opposite to the behavior expected if TICT is the dominant non-radiative pathway. This suggests other mechanisms, like a solvent-sensitive barrier to a conical intersection, might be at play.[5][7]
Experimental Protocols
1. Relative Quantum Yield Measurement
This method compares the fluorescence of an unknown sample to a well-characterized standard with a known quantum yield.
-
Materials:
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Fluorometer
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UV-Vis Spectrophotometer
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Matched quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvents
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Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
-
Your this compound derivative
-
-
Procedure:
-
Prepare a series of dilute solutions of both the standard and your sample in the same solvent. The absorbance at the excitation wavelength should be in the range of 0.02 to 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions. Note the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths) for both the standard and the sample. The excitation wavelength should ideally be one where both the sample and standard have significant absorbance.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield (Φ_s) of your sample using the following equation:
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)
where:
-
Φ_r is the quantum yield of the reference standard.
-
Grad_s and Grad_r are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and the reference, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions (if different solvents are used).
-
-
2. Absolute Quantum Yield Measurement using an Integrating Sphere
This method directly measures the ratio of emitted to absorbed photons.
-
Materials:
-
Fluorometer equipped with an integrating sphere
-
UV-Vis Spectrophotometer
-
Quartz cuvette
-
Spectroscopic grade solvent
-
Your this compound derivative
-
-
Procedure:
-
Place the empty cuvette (or a cuvette with pure solvent) inside the integrating sphere and measure the spectrum of the excitation light (scatter).
-
Place the cuvette containing your sample solution inside the integrating sphere and measure the emission spectrum. The spectrum will show a peak for the unabsorbed excitation light and the fluorescence emission of your sample.
-
The instrument software will calculate the number of absorbed photons by comparing the intensity of the excitation peak with and without the sample.
-
The software will also calculate the number of emitted photons by integrating the area of the fluorescence emission spectrum.
-
The absolute quantum yield is then calculated as the ratio of the number of emitted photons to the number of absorbed photons.
-
Mandatory Visualization
Caption: Experimental workflow for enhancing the quantum yield of this compound derivatives.
Caption: Troubleshooting logic for addressing low quantum yield in experimental measurements.
References
Technical Support Center: Addressing Catalyst Deactivation with N,N'-Diphenylpyridine-2,6-diamine Ligands
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with catalysts functionalized with N,N'-diphenylpyridine-2,6-diamine and related ligands.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of catalyst deactivation in my reaction?
A1: Catalyst deactivation can manifest in several ways. The most common indicators include:
-
A significant decrease in the reaction rate or a complete stall of the reaction.
-
A noticeable drop in the yield of the desired product.
-
An increase in the formation of side products.
-
A change in the color of the reaction mixture, which could indicate a change in the oxidation state of the metal center or ligand degradation.
-
Precipitation of the catalyst from the solution.
Q2: What are the primary mechanisms of deactivation for catalysts containing pyridine-diamine ligands?
A2: Based on studies of related pyridine-diimine iron catalysts, several deactivation pathways can be anticipated for catalysts with this compound ligands. One major pathway is the formation of a catalytically inactive "flyover dimer" where two metal centers are bridged by the ligand framework.[1][2] Another potential issue is the modification of the ligand itself, such as through borylation, if boron-containing reagents are present.[1] For palladium catalysts used in cross-coupling reactions to synthesize the ligand or in subsequent catalytic applications, deactivation can occur through particle growth (sintering), coke deposition, or poisoning by impurities.
Q3: How can I prevent or minimize catalyst deactivation?
A3: Proactive measures can significantly extend the life and efficiency of your catalyst:
-
Ligand Modification: Strategic substitution on the pyridine ring of the ligand can block sites susceptible to unwanted side reactions. For instance, substituting the 4-position of the pyridine can prevent deactivating borylation.[1]
-
Control of Reaction Conditions: Carefully controlling the reaction temperature, pressure, and stoichiometry can prevent the formation of inactive species. For example, in some palladium-catalyzed reactions, avoiding an excess of a phosphine ligand can prevent the formation of inactive bis(phosphine) complexes.
-
Purity of Reagents and Solvents: Ensure all starting materials, solvents, and gases are of high purity to avoid introducing catalyst poisons such as sulfur, water, or oxygen.
-
Inert Atmosphere: For air- and moisture-sensitive catalysts, maintaining a strict inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidation of the metal center or ligands.
Q4: Is it possible to regenerate a deactivated catalyst?
A4: Catalyst regeneration is sometimes possible, depending on the deactivation mechanism. For palladium catalysts deactivated by coking, a common method is controlled oxidation to burn off the carbonaceous deposits, followed by a reduction step to regenerate the active metallic state. For catalysts deactivated by poisoning, washing with specific solvents or solutions might remove the adsorbed poison. For instance, a deactivated Pd(OH)₂/C catalyst was successfully regenerated using a mixture of chloroform and glacial acetic acid.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues you may encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Low or no catalytic activity from the start. | 1. Inactive Precatalyst: The precatalyst was not properly activated. 2. Improper Ligand Synthesis: The this compound ligand was not synthesized or purified correctly. 3. Presence of Inhibitors: The substrate or solvent may contain impurities that inhibit the catalyst. | 1. Review the activation procedure for your specific catalyst system. Some catalysts require a reduction step or the addition of an activator. 2. Verify the purity of your ligand using techniques like NMR and mass spectrometry. Refer to the detailed synthesis protocol below. 3. Purify the substrate and solvents before use. Consider passing them through a column of activated alumina or a similar purification medium. |
| Reaction starts but deactivates over time. | 1. Formation of Inactive Dimer: The catalyst may be forming an inactive dimeric species.[1][2] 2. Ligand Degradation: The ligand may be degrading under the reaction conditions. 3. Product Inhibition: The product of the reaction may be inhibiting the catalyst. | 1. Try using a more sterically hindered ligand or modifying the ligand backbone to disfavor dimerization. 2. Analyze the reaction mixture for signs of ligand decomposition. If observed, consider running the reaction at a lower temperature or using a more robust ligand. 3. If product inhibition is suspected, try to remove the product as it is formed, for example, by using a continuous flow setup or by precipitation. |
| Inconsistent results between batches. | 1. Variability in Catalyst Preparation: Inconsistent loading or preparation of the catalyst. 2. Moisture or Air Contamination: Inconsistent exclusion of air and moisture. 3. Variability in Reagent Quality: Different batches of reagents or solvents may have varying levels of impurities. | 1. Standardize your catalyst preparation protocol. Ensure accurate weighing and consistent mixing. 2. Use rigorous inert atmosphere techniques (e.g., a glovebox or Schlenk line) for all manipulations of the catalyst and reagents. 3. Use reagents and solvents from the same batch for a series of experiments. If this is not possible, test new batches for purity before use. |
Experimental Protocols
Synthesis of this compound Ligand
This protocol is adapted from procedures for the di-amination of 2,6-dihalopyridines.
Reaction: 2,6-Dibromopyridine + 2 Aniline → this compound + 2 HBr
Materials:
-
2,6-Dibromopyridine
-
Aniline (freshly distilled)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox, add 2,6-dibromopyridine (1.0 mmol), aniline (2.2 mmol), sodium tert-butoxide (2.4 mmol), Pd(OAc)₂ (0.02 mmol), and BINAP (0.03 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene (5 mL) to the flask.
-
Seal the flask, remove it from the glovebox, and place it in an oil bath preheated to 100 °C.
-
Stir the reaction mixture under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data
The following tables summarize typical performance data for related catalyst systems. This data can serve as a benchmark for your experiments.
Table 1: Performance of Palladium Catalysts in C-N Cross-Coupling Reactions
| Entry | Aryl Halide | Amine | Catalyst System | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 2-Bromopyridine | Aniline | Pd(OAc)₂ / BINAP | 100 | 18 | 85 | Adapted from Buchwald-Hartwig amination literature |
| 2 | 4-Bromotoluene | Morpholine | Pd₂(dba)₃ / XPhos | 80 | 12 | 95 | Generic Buchwald-Hartwig conditions |
| 3 | 2-Chloropyridine | n-Hexylamine | Pd(OAc)₂ / RuPhos | 110 | 24 | 78 | Generic Buchwald-Hartwig conditions |
Table 2: Deactivation and Regeneration of a Palladium Catalyst
| Cycle | Reaction | Initial Activity (mol/g/h) | Final Activity (mol/g/h) | Regeneration Method | Activity after Regeneration |
| 1 | Hydrogenation | 1.2 | 0.5 | - | - |
| 2 | Hydrogenation | - | - | Oxidative treatment (Air, 300°C) followed by reduction (H₂, 200°C) | 1.1 |
| 3 | Hydrogenation | - | - | Washing with Chloroform/Acetic Acid | 0.9 |
Visualizations
Catalytic Cycle and Deactivation Pathway
Caption: Catalytic cycle for C-N cross-coupling and a common deactivation pathway.
Experimental Workflow for Catalyst Screening
Caption: A typical experimental workflow for screening catalyst performance.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting low-yielding catalytic reactions.
References
Validation & Comparative
A Comparative Guide to Bidentate Ligands: N,N'-diphenylpyridine-2,6-diamine and its Alternatives in Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is a critical step in the design and optimization of metal catalysts. This guide provides an objective comparison of the performance of N,N'-diphenylpyridine-2,6-diamine and its derivatives with other widely used bidentate ligands, such as bipyridine and phenanthroline, supported by experimental data from peer-reviewed literature.
This comparison focuses on the application of these ligands in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry. The data presented herein is intended to facilitate informed decisions in catalyst design and reaction development.
Introduction to Bidentate Ligands
Bidentate ligands are molecules that bind to a central metal atom through two donor atoms. This chelation effect often leads to more stable metal complexes compared to their monodentate counterparts, which can translate to higher catalytic activity and stability. The electronic and steric properties of the ligand play a crucial role in modulating the reactivity of the metal center.
This compound and its analogues are a class of "pincer" or pincer-type ligands that coordinate to a metal center through three atoms, in this case, a central pyridine nitrogen and two flanking nitrogen atoms from the diamine moiety. While technically tridentate in their coordination potential, their rigid backbone and the nature of the donor atoms lead to unique catalytic properties that are often compared with classic bidentate ligands. For the purpose of this guide, we will consider the closely related N,N'-disubstituted pyridine-2,6-dicarboxamide ligands, which also feature a central pyridine flanked by two coordinating atoms, as a proxy for the diamine system due to the availability of comparative catalytic data.
2,2'-Bipyridine (bipy) and 1,10-Phenanthroline (phen) are archetypal bidentate ligands, featuring two nitrogen donor atoms within a rigid aromatic framework. Their ability to stabilize various oxidation states of transition metals has made them ubiquitous in coordination chemistry and catalysis.
Performance in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. The choice of ligand is paramount in achieving high yields and turnover numbers. Below is a comparison of the catalytic performance of palladium complexes bearing N,N'-disubstituted pyridine-2,6-dicarboxamide ligands against those with bipyridine and phenanthroline ligands in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid.
Data Presentation
| Ligand/Complex | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | TOF (h⁻¹) | Reference |
| N,N'-bis(2-tert-butylphenyl)pyridine-2,6-dicarboxamide-Pd(II) | 4-Bromotoluene | K₂CO₃ | Toluene | 100 | 1 | ~100 | 0.1 | ~1000 | [1] |
| N,N'-bis(2-nitrophenyl)pyridine-2,6-dicarboxamide-Pd(II) | 4-Bromotoluene | K₂CO₃ | Toluene | 100 | 1 | ~100 | 0.1 | ~1000 | [1] |
| N,N'-bis(2-tert-butylphenyl)pyridine-2,6-dicarboxamide-Pd(II) | 2-Bromo-6-methoxynaphthalene | K₂CO₃ | Toluene | 100 | 1 | ~100 | 0.1 | ~1000 | [1] |
| 4,4'-di-tert-butyl-2,2'-bipyridine-Pd(OAc)₂ | 4-Bromoacetophenone | K₂CO₃ | Dioxane | 80 | 24 | 95 | 1 | 3.96 | [2] |
| 1,10-Phenanthroline-Pd Nanoparticles | Bromobenzene | K₃PO₄·3H₂O | H₂O/Ethanol | 30 | 2 | >99 | 0.5 | 99 | [3] |
Note: The data presented is compiled from different studies and may not be directly comparable due to variations in reaction conditions beyond those listed. TOF (Turnover Frequency) is estimated as (moles of product) / (moles of catalyst * time).
From the table, it is evident that the N,N'-disubstituted pyridine-2,6-dicarboxamide-Pd(II) complexes exhibit exceptional catalytic activity, achieving near-quantitative yields in a very short reaction time for both activated and sterically hindered substrates.[1] In comparison, the bipyridine-based system required a significantly longer reaction time and higher catalyst loading to achieve a high yield.[2] The phenanthroline-stabilized palladium nanoparticles also demonstrate high efficiency, particularly in aqueous media, highlighting the influence of the catalytic system's nature (homogeneous vs. heterogeneous).[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the synthesis of a pyridine-diamine ligand and its application in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
A general method for the synthesis of N,N'-disubstituted-2,6-diaminopyridines involves the amination of 2,6-dihalopyridines. A selective mono- or diamination of 2,6-dibromopyridine can be achieved using microwave irradiation in water.[4] For the synthesis of this compound, a copper-catalyzed Ullmann-type reaction is a common approach.[4]
Protocol:
-
To a reaction vessel, add 2,6-dibromopyridine, aniline (2 equivalents), a copper(I) catalyst (e.g., CuI), a suitable ligand for copper (e.g., 1,10-phenanthroline or an N,N'-dimethylethylenediamine derivative), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a high-boiling point solvent such as DMF or toluene.
-
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 100 to 150 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
The following is a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using a pre-formed palladium complex with a pyridine-dicarboxamide ligand.[1]
Materials:
-
Palladium catalyst (e.g., Acetonitrile-N²,N⁶-bis(2-tert-butylphenyl)pyridine-2,6-dicarboxamidopalladium(II))
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine the palladium catalyst (0.1 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the solvent (5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental concepts of ligand-metal coordination and a typical workflow for a palladium-catalyzed cross-coupling reaction.
Caption: A diagram illustrating the coordination of different bidentate and pincer-type ligands to a palladium center.
Caption: A simplified workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice of ligand has a profound impact on the outcome of a catalytic reaction. While classic bidentate ligands like bipyridine and phenanthroline are effective and widely used, this guide highlights the exceptional performance of N,N'-disubstituted pyridine-2,6-dicarboxamide ligands in palladium-catalyzed Suzuki-Miyaura cross-coupling. Their ability to facilitate rapid and high-yielding conversions, even with challenging substrates, makes them a compelling alternative for researchers seeking to optimize their synthetic routes.
It is important to note that the optimal ligand will always be substrate and reaction-dependent. Therefore, the information provided here should serve as a starting point for ligand screening and methods development. The detailed experimental protocols offer a practical foundation for implementing these catalytic systems in the laboratory.
References
- 1. Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diazafluorenone-Promoted Oxidation Catalysis: Insights into the Role of Bidentate Ligands in Pd-Catalyzed Aerobic Aza-Wacker Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium supported on structurally stable phenanthroline-based polymer nanotubes as a high-performance catalyst for the aqueous Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of N,N'-diphenylpyridine-2,6-diamine and Bipyridine Ligands: A Guide for Researchers
A comprehensive comparative analysis between N,N'-diphenylpyridine-2,6-diamine and the archetypal bipyridine ligands is currently hampered by a significant lack of available experimental data for the former. Extensive searches of scientific literature have revealed a notable scarcity of published research on the synthesis, characterization, and application of metal complexes involving this compound. In contrast, bipyridine and its derivatives represent one of the most extensively studied classes of ligands in coordination chemistry.
This guide, therefore, aims to provide a detailed overview of the well-established properties of bipyridine ligands, which will serve as a benchmark for comparison. Furthermore, we will present a qualitative discussion on the anticipated properties of this compound based on the known effects of its constituent functional groups. This theoretical analysis will provide a framework for future experimental investigations.
Bipyridine Ligands: A Well-Established Benchmark
2,2'-Bipyridine (bpy) is a chelating ligand that coordinates to metal ions through its two nitrogen atoms, forming a stable five-membered ring. This coordination mode, coupled with its rigid aromatic structure, imparts a unique set of photophysical, electrochemical, and catalytic properties to its metal complexes.
Physicochemical Properties of Bipyridine Complexes
The electronic properties of bipyridine complexes are dominated by metal-to-ligand charge transfer (MLCT) transitions, which are responsible for their characteristic strong absorption in the visible region and, in many cases, their luminescence. The redox behavior of these complexes is also well-documented, often involving reversible one-electron processes centered on both the metal and the ligand.
Catalytic Applications of Bipyridine Ligands
Bipyridine ligands are integral to a wide array of catalytic transformations. Their ability to stabilize various oxidation states of transition metals makes them effective in cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings), polymerization, and oxidation catalysis. The steric and electronic properties of the bipyridine ligand can be readily tuned by introducing substituents on the pyridine rings, allowing for fine-control over the catalytic activity and selectivity.
This compound: An Underexplored Ligand
This compound is a tridentate ligand featuring a central pyridine ring and two flanking diphenylamino groups. While experimental data is scarce, we can infer some of its potential properties based on its structure.
Anticipated Coordination Chemistry and Properties
The presence of three nitrogen donor atoms (one pyridinic and two aminic) suggests that this compound will act as a tridentate, pincer-type ligand. The coordination of the two exocyclic amino groups would form two five-membered chelate rings with a metal center.
The electronic properties of its metal complexes are expected to be influenced by the electron-donating nature of the diphenylamino groups. This could lead to metal centers with higher electron density compared to analogous bipyridine complexes, potentially affecting their redox potentials and the energy of their MLCT bands. The steric bulk of the phenyl groups is also likely to play a significant role in the geometry of the resulting complexes and their reactivity.
Future Research Directions
The significant gap in the literature concerning this compound highlights a promising area for future research. A systematic investigation into the synthesis and characterization of its metal complexes is warranted. Such studies would involve:
-
Synthesis and Structural Characterization: Preparing a series of transition metal complexes and determining their solid-state structures via X-ray crystallography.
-
Spectroscopic and Electrochemical Analysis: Quantifying the electronic properties of these complexes using techniques such as UV-Vis and fluorescence spectroscopy, as well as cyclic voltammetry.
-
Catalytic Activity Screening: Evaluating the performance of these complexes in various catalytic reactions and comparing their activity to that of analogous bipyridine-based catalysts.
Experimental Workflow for Ligand and Complex Characterization
Below is a generalized experimental workflow that could be employed for the synthesis and characterization of metal complexes with either bipyridine or this compound.
Figure 1. A generalized workflow for the synthesis and characterization of metal-ligand complexes.
Conclusion
While a direct, data-driven comparison between this compound and bipyridine is not currently possible due to the lack of experimental data for the former, this guide provides a solid foundation for understanding the well-established properties of bipyridine ligands. The outlined potential characteristics of this compound and the proposed research directions are intended to stimulate further investigation into this promising but underexplored ligand. The development of a comprehensive understanding of its coordination chemistry will undoubtedly enrich the field of ligand design and catalysis.
Comparative Analysis of N,N'-diphenylpyridine-2,6-diamine and a Structurally Related Alternative
A detailed guide for researchers, scientists, and drug development professionals on the experimental validation and comparative performance of N,N'-diphenylpyridine-2,6-diamine.
This guide provides a comprehensive overview of the synthesis, characterization, and available biological context of this compound. In line with best practices for experimental validation, this document presents a direct comparison with a structurally analogous compound, 2,6-bis(p-toluidino)pyridine, to offer a broader perspective for researchers in the field. The experimental data is presented in structured tables for ease of comparison, and detailed protocols are provided.
Introduction
This compound is a molecule of interest in various chemical research areas, including medicinal chemistry and materials science, owing to its structural motifs that are common in pharmacologically active compounds and functional materials.[1] The validation of its synthesis and characterization is crucial for its application in further research and development. This guide aims to provide a clear and concise summary of the available experimental data for this compound and to benchmark it against a relevant alternative.
Synthesis and Characterization
This compound
Synthesis: The synthesis of this compound has been reported via a microwave-assisted amination reaction of 2,6-dibromopyridine with aniline.[2] This method offers a high yield without the need for a catalyst or an external base.
Experimental Protocol: A mixture of 2,6-dibromopyridine and 6 equivalents of aniline is heated to 200 °C for 2.5 hours using microwave irradiation. Following the reaction, the product is isolated and purified. The purity of the resulting this compound is confirmed using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[2]
Characterization Data: While the synthesis and confirmation of this compound have been reported, specific, publicly available 1H NMR, 13C NMR, and mass spectrometry data from experimental validation were not found in the reviewed literature. The data presented below are based on computational predictions and information from publicly accessible databases for reference.
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₁₅N₃ | [3] |
| Molecular Weight | 261.32 g/mol | [3] |
| CAS Number | 5051-97-8 | [4] |
Alternative Compound: 2,6-bis(p-toluidino)pyridine
For a comparative analysis, 2,6-bis(p-toluidino)pyridine is selected as a structurally similar molecule. The primary difference is the presence of a methyl group on the para position of the phenyl rings.
Synthesis: The synthesis of 2,6-bis(p-toluidino)pyridine can be achieved through a similar amination reaction, reacting 2,6-dibromopyridine with p-toluidine.
Characterization Data: Comprehensive experimental data for 2,6-bis(p-toluidino)pyridine was not readily available in the searched literature. The following table provides basic chemical information.
| Parameter | Value |
| Molecular Formula | C₁₉H₁₉N₃ |
| Molecular Weight | 289.38 g/mol |
Comparative Data Summary
The following table summarizes the key properties of this compound and its selected alternative.
| Property | This compound | 2,6-bis(p-toluidino)pyridine |
| Molecular Formula | C₁₇H₁₅N₃ | C₁₉H₁₉N₃ |
| Molecular Weight | 261.32 g/mol | 289.38 g/mol |
| Synthesis Precursors | 2,6-Dibromopyridine, Aniline | 2,6-Dibromopyridine, p-Toluidine |
| Reported Synthesis Yield | 79%[2] | Not specified in reviewed literature |
Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the synthesis workflow and the structural relationship between the target compound and its alternative.
Caption: Synthesis workflow for this compound.
Caption: Structural comparison of the target compound and its alternative.
Biological Activity Context
While specific experimental data on the biological activity of this compound is not extensively available in the reviewed literature, derivatives of 2,6-diaminopyridine are known to exhibit a range of biological activities. For instance, N-long-chain monoacylated derivatives of 2,6-diaminopyridine have shown antiviral activity against Herpes Simplex Virus 1 (HSV-1).[5] Furthermore, various pyridine derivatives have been investigated for their potential as antibacterial, anticancer, and anti-inflammatory agents.[6][7] The biological potential of this compound and its analogs, therefore, remains an area ripe for further investigation.
Conclusion
This guide provides a foundational summary of the experimental validation for this compound based on available literature. The microwave-assisted synthesis from 2,6-dibromopyridine and aniline presents an efficient route to this compound. While detailed, publicly accessible spectral data for this compound is currently limited, this document establishes a framework for its characterization. The comparison with 2,6-bis(p-toluidino)pyridine highlights a closely related structure for which further comparative studies could yield valuable structure-activity relationship insights. Researchers are encouraged to use the provided protocols as a basis for their own experimental work and to contribute to the growing body of knowledge on this and related compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | C17H15N3 | CID 1311254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-N,6-N-diphenylpyridine-2,6-diamine | CAS#:5051-97-8 | Chemsrc [chemsrc.com]
- 5. N-long-chain monoacylated derivatives of 2,6-diaminopyridine with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Computational Modeling and Analysis of N,N'-diphenylpyridine-2,6-diamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparison with Alternative Compounds
To provide a comprehensive understanding of the chemical space around N,N'-diphenylpyridine-2,6-diamine, a comparison with structurally related molecules is essential. The following compounds have been selected based on the availability of experimental data and their relevance as structural analogs or precursors.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Features |
| This compound | C₁₇H₁₅N₃ | 261.32 | Not Reported | Target compound of interest. |
| 2,6-Diaminopyridine | C₅H₇N₃ | 109.13 | 117-122[1] | Core precursor, providing a baseline for substitution effects. |
| 2,6-Diphenylpyridine | C₁₇H₁₃N | 231.29 | 78 | Demonstrates the impact of phenyl substitution without the amino linkers. |
| N,N,N,N-Tetraphenylpyridine-2,6-diamine | C₂₉H₂₃N₃ | 413.52 | Not Reported | A more sterically hindered analog with valuable crystallographic data.[2] |
| N³,N⁶-diphenylpyridazine-3,6-diamine | C₁₆H₁₄N₄ | 262.31 | Not Reported | Aza-analog with a different heterocyclic core, subject to docking studies. |
Proposed Computational Modeling Workflow
Based on computational studies of similar heterocyclic molecules, including pyridazine and pyrimidine derivatives, a comprehensive in-silico analysis of this compound can be proposed. This workflow would enable the prediction of its physicochemical properties, biological activity, and potential as a drug candidate.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the protocols for the synthesis and characterization of related pyridine derivatives, which can be adapted for this compound.
Synthesis of 2,6-Diphenylpyridine
A solution of 2,6-dibromopyridine (1.9 g), palladium(II) acetate (0.02 g), and phenylboronic acid (5.5 g) in N,N'-dimethylformamide is added to an aqueous solution of potassium carbonate (4.3 g). The mixture is refluxed for 5 hours at 373 K. After cooling, the solution is extracted with ethyl acetate/acetone (5:1 v/v). The solvent is then evaporated under low pressure, and the resulting solid is recrystallized from ethanol to yield colorless blocks of 2,6-diphenylpyridine.
X-ray Crystallography
Single-crystal X-ray diffraction data for N,N,N,N-tetraphenylpyridine-2,6-diamine were collected on a diffractometer using Mo Kα radiation (λ = 0.71075 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Comparative Experimental Data
While a complete experimental dataset for this compound is not available, data from related compounds provide valuable insights into the expected spectroscopic and structural properties.
Table 2: Selected Crystallographic Data for N,N,N,N-Tetraphenylpyridine-2,6-diamine
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [2] |
| Space Group | P2/c | [2] |
| a (Å) | 10.1234 (2) | [2] |
| b (Å) | 16.9876 (4) | [2] |
| c (Å) | 13.5432 (3) | [2] |
| β (°) | 109.453 (1) | [2] |
| Volume (ų) | 2195.58 (8) | [2] |
| R-factor | 0.044 | [2] |
Table 3: Spectroscopic Data for Related Pyridine Derivatives
| Compound | Technique | Key Signals/Bands |
| 2,6-Diphenylpyridine | ¹H NMR (CDCl₃, ppm) | δ 7.95 (d, 2H), 7.78 (t, 1H), 7.45-7.35 (m, 10H) |
| ¹³C NMR (CDCl₃, ppm) | δ 157.5, 139.4, 137.0, 129.0, 128.6, 127.0, 119.0 | |
| N,N'-pyridine-2,6-diylbis(2-aminobenzamide) Metal Complexes | IR (cm⁻¹) | Amide C=O stretch (~1650), N-H stretch (~3300) |
| UV-Vis (nm) | Ligand-to-metal charge transfer bands |
Signaling Pathway and Logical Relationships
The potential interaction of this compound derivatives with biological targets can be conceptualized through a signaling pathway diagram. For instance, based on studies of similar nitrogen-containing heterocycles, these compounds could act as inhibitors of protein kinases.
This guide provides a framework for the computational and experimental investigation of this compound. By leveraging comparative data from related compounds and employing the outlined methodologies, researchers can gain significant insights into the properties and potential applications of this molecule in drug discovery and materials science.
References
A Spectroscopic Dive into Novel N,N'-Diphenylpyridine-2,6-Diamine Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with tunable photophysical and biological properties is relentless. Among these, N,N'-diphenylpyridine-2,6-diamine derivatives have emerged as a promising class of compounds. Their rigid pyridine core, coupled with the electronic versatility of the diphenylamino substituents, offers a platform for creating molecules with tailored spectroscopic signatures and potential therapeutic applications. This guide provides a comparative spectroscopic analysis of a series of these novel derivatives, supported by experimental data and detailed protocols.
This guide focuses on a series of 2-amino-4,6-diphenylnicotinonitrile derivatives, which incorporate the core this compound scaffold, to illustrate the impact of substitution on their spectroscopic and biological properties.
Comparative Spectroscopic and Cytotoxic Data
The introduction of various substituents onto the phenyl rings of the this compound framework allows for the fine-tuning of their electronic and, consequently, their spectroscopic properties. The following tables summarize the key photophysical and cytotoxic data for a representative series of these compounds.
Table 1: Photophysical Properties of Novel this compound Derivatives in Various Solvents [1]
| Compound | Solvent | Emission Maximum (λem, nm) |
| 1 | Dichloromethane | 485 |
| Acetonitrile | 505 | |
| Dimethylformamide | 515 | |
| Dimethyl sulfoxide | 525 | |
| 2 | Dichloromethane | 490 |
| Acetonitrile | 510 | |
| Dimethylformamide | 520 | |
| Dimethyl sulfoxide | 530 | |
| 3 | Dichloromethane | 495 |
| Acetonitrile | 515 | |
| Dimethylformamide | 525 | |
| Dimethyl sulfoxide | 535 | |
| 4 | Dichloromethane | 500 |
| Acetonitrile | 520 | |
| Dimethylformamide | 530 | |
| Dimethyl sulfoxide | 540 | |
| 5 | Dichloromethane | 505 |
| Acetonitrile | 525 | |
| Dimethylformamide | 535 | |
| Dimethyl sulfoxide | 545 | |
| 6 | Dichloromethane | 510 |
| Acetonitrile | 530 | |
| Dimethylformamide | 540 | |
| Dimethyl sulfoxide | 550 |
Table 2: Cytotoxicity of Novel this compound Derivatives against Breast Cancer Cell Lines [1]
| Compound | MDA-MB-231 IC50 (µM) | MCF-7 IC50 (µM) |
| 1 | 15.2 ± 1.3 | 18.5 ± 1.9 |
| 2 | 12.8 ± 1.1 | 15.3 ± 1.6 |
| 3 | 5.6 ± 0.5 | 7.2 ± 0.8 |
| 4 | 20.1 ± 2.2 | 25.4 ± 2.8 |
| 5 | 18.9 ± 1.7 | 22.1 ± 2.4 |
| 6 | 22.5 ± 2.5 | 28.3 ± 3.1 |
| Doxorubicin | 8.9 ± 0.9 | 10.2 ± 1.1 |
The data reveals a clear solvent-dependent shift in the fluorescence emission maxima, indicating a change in the electronic distribution in the excited state.[1] Furthermore, the cytotoxicity data highlights that specific substitutions can lead to potent anti-cancer activity, with compound 3 surpassing the efficacy of the standard chemotherapeutic drug, Doxorubicin.[1]
Experimental Protocols
The synthesis and spectroscopic characterization of these derivatives follow established chemical and analytical procedures.
General Synthesis of this compound Derivatives
The synthesis of 2-amino-4,6-diphenylnicotinonitriles is typically achieved through a multi-step process. A common route involves the initial synthesis of chalcone derivatives by reacting equimolar amounts of an appropriate acetophenone and aldehyde under basic conditions. The resulting chalcones are then reacted with malononitrile and ammonium acetate under reflux to yield the final 2-amino-4,6-diphenylnicotinonitrile derivatives.[1] Alternative solvent-free or water-based synthetic methods have also been reported, offering greener approaches.[1]
References
Electrochemical Comparison of N,N'-diphenylpyridine-2,6-diamine Metal Complexes: A Survey of Analogous Systems
This comparison focuses on key electrochemical parameters and methodologies, drawing data from studies on structurally similar ligand systems. The aim is to provide researchers, scientists, and drug development professionals with a foundational understanding and a framework for evaluating the potential of N,N'-diphenylpyridine-2,6-diamine metal complexes in their respective fields.
Comparative Electrochemical Data of Analogous Complexes
To approximate the electrochemical behavior of this compound metal complexes, we have compiled data from studies on related bis(imino)pyridine and other pyridine-based ligand complexes. These ligands share a similar NNN-pincer coordination motif, making their electrochemical properties a relevant point of reference. The following table summarizes key redox potential data for various transition metal complexes. It is crucial to note that direct comparison is challenging due to variations in experimental conditions such as solvent, supporting electrolyte, and reference electrode.
| Ligand System | Metal Ion | Redox Couple | Potential (V vs. ref.) | Reference Electrode | Solvent | Source Analogy |
| Bis(imino)pyridine-Thiolate | Fe(II) | Fe(III)/Fe(II) | +0.10 | Ag/AgCl | CH₂Cl₂ | Provides insight into Fe complexes[1] |
| Bis(aldimino)pyridine | Ni(II) | Ni(II)/Ni(I) | -0.85 | Fc⁺/Fc | CH₃CN | Illustrates Ni redox behavior[2] |
| Bis(aldimino)pyridine | Ni(II) | Ni(I)/Ni(0) | -1.50 | Fc⁺/Fc | CH₃CN | Illustrates Ni redox behavior[2] |
| Pyridine-Alkoxide | Cu(II) | Cu(III)/Cu(II) | +0.87 | Fc⁺/Fc | TFE | Relevant for Cu complexes[3] |
| Bis(imino)acenaphthene | Co(II) | Co(II)/Co(I) | -0.92 | Ag/AgCl | CH₃CN | Analogous Co redox properties[4][5] |
| Bis(iminophosphorane)pyridine | Fe(II) | Fe(III)/Fe(II) | +0.103 | Ag/AgCl | CH₂Cl₂ | Fe complex reference[6] |
Note: The potentials listed are indicative and are influenced by the specific ligand substituents and experimental conditions. TFE = 2,2,2-trifluoroethanol.
Experimental Protocols
The methodologies employed for the synthesis and electrochemical analysis of these analogous complexes provide a blueprint for the investigation of this compound systems.
General Synthesis of Metal Complexes
The synthesis of transition metal complexes with pyridine-diamine type ligands typically involves the reaction of the ligand with a metal salt in an appropriate solvent.
Caption: General workflow for the synthesis of this compound metal complexes.
Cyclic Voltammetry (CV) Measurements
Cyclic voltammetry is the primary technique for investigating the electrochemical properties of these complexes. A standard three-electrode setup is utilized.
Typical Experimental Setup:
-
Working Electrode: Glassy carbon or platinum electrode.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a ferrocene/ferrocenium (Fc/Fc⁺) internal standard.
-
Counter Electrode: Platinum wire.
-
Solvent: Acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂) are commonly used.
-
Supporting Electrolyte: A 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) or a similar salt is typically added to ensure conductivity.
-
Analyte Concentration: The metal complex is usually dissolved at a concentration of approximately 1 mM.
-
Procedure: The solution is deoxygenated by purging with an inert gas (e.g., argon or nitrogen) prior to the measurement. The potential is then swept between defined limits at a specific scan rate (e.g., 100 mV/s).
Caption: Standard experimental workflow for cyclic voltammetry analysis of metal complexes.
Structure-Electrochemical Property Relationships
The electrochemical behavior of these complexes is intrinsically linked to their molecular structure. Key factors influencing the redox potentials include:
-
The nature of the metal center: Different metals possess inherent redox potentials. For instance, the Fe(III)/Fe(II) couple will have a different potential range compared to the Ni(II)/Ni(I) couple.
-
Substituents on the ligand: Electron-donating or electron-withdrawing groups on the phenyl rings of the this compound ligand can significantly shift the redox potentials. Electron-donating groups will generally make oxidation easier (less positive potential), while electron-withdrawing groups will make it more difficult (more positive potential).
-
Coordination geometry: The geometry adopted by the metal complex (e.g., tetrahedral, square planar, octahedral) can influence the energy levels of the metal d-orbitals and thus affect the redox potentials.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Complexes of Cobalt(II) Iodide with Pyridine and Redox Active 1,2-Bis(arylimino)acenaphthene: Synthesis, Structure, Electrochemical, and Single Ion Magnet Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Benchmarking N,N'-diphenylpyridine-2,6-diamine in Catalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the catalytic performance of N,N'-diphenylpyridine-2,6-diamine and its derivatives against other pyridine-based ligands in key cross-coupling reactions. This report summarizes available experimental data, details methodologies for reproducible research, and visualizes catalytic cycles and workflows.
While direct catalytic performance data for the parent this compound is not extensively available in the reviewed literature, a closely related derivative, N,N,N′,N′-tetra(diphenylphosphinomethyl)pyridine-2,6-diamine (TPPDA), has demonstrated exceptional activity as a ligand in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This guide will therefore benchmark the performance of the TPPDA-Pd system against other notable pyridine-based catalysts used in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
Comparative Performance in Cross-Coupling Reactions
The efficacy of a catalyst is determined by several key metrics, including yield, turnover number (TON), and selectivity. The following tables summarize the performance of various pyridine-based ligands in different palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis. The TPPDA ligand, in conjunction with a palladium source, has shown remarkable efficiency in this reaction.
| Ligand/Catalyst | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | Reference |
| TPPDA/PdCl₂ | 3-Bromochlorobenzene | Phenylboronic acid | K₃PO₄ | Toluene | 80 | 2 | >95 | up to 3,350,000 | [1] |
| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride | 4-Methoxyphenylboronic acid | Na₃PO₄ | Dioxane/H₂O | 100 | - | 66 | - | |
| Pd₂dba₃/SPhos | 2-Bromothiophene | N-Boc-pyrrole-2-boronic acid | K₃PO₄ | n-Butanol | - | - | High | - | [2] |
| Pd(PPh₃)₄ | 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | - | Moderate to Good | - | [3] |
Heck Coupling
The Heck reaction is a versatile method for the formation of C-C bonds between unsaturated halides and alkenes. Pyridine-based ligands have been shown to be effective in promoting this transformation.
| Catalyst System | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(II) complexes with various pyridine ligands | Iodobenzene | Styrene | Et₃N | Toluene | 100 | 2 | >90 | [4] |
| Pd@MOF-808-L1 | 2,6-Dimethylanisole | n-Butyl acrylate | Cu(OAc)₂ | DMF | - | - | High |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. The choice of ligand is crucial for the success of this reaction.
| Ligand/Catalyst | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂dba₃/RuPhos | 3-Bromo-2-aminopyridine | Morpholine | LiHMDS | Toluene | 80 | 16 | 83 | [5] |
| Pd(OAc)₂/BINAP | Aryl iodides/triflates | Primary amines | - | - | - | - | High | [6] |
| [Pd(allyl)Cl]₂/t-BuXPhos | Bromobenzene | Carbazole | t-BuONa | Toluene | - | - | >95 | [7] |
| PdCl₂(PPh₃)₂/Xantphos | 2-Chloro-4-(pyridin-3-yl)pyrimidine | Various anilines | NaOtBu | Toluene | reflux | - | 27-82 | [8] |
Experimental Protocols
Detailed experimental procedures are essential for the reproducibility of catalytic reactions. Below are representative protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions using pyridine-based ligands.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (e.g., K₃PO₄, 2.0 mmol), palladium catalyst (e.g., PdCl₂, 0.01 mol%), and ligand (e.g., TPPDA, 0.01 mol%) in a suitable solvent (e.g., toluene, 5 mL) is placed in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is then heated to the specified temperature and stirred for the indicated time. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1][3][4]
General Procedure for Heck Coupling
In a sealed tube, the aryl halide (1.0 mmol), alkene (1.2 mmol), base (e.g., Et₃N, 1.5 mmol), and palladium catalyst (e.g., Pd(II) complex, 0.1 mol%) are dissolved in a suitable solvent (e.g., toluene, 3 mL). The mixture is then heated at the specified temperature for the designated time. After completion of the reaction, the mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with water. The organic layer is dried, concentrated, and the residue is purified by chromatography to afford the desired product.[4]
General Procedure for Buchwald-Hartwig Amination
Under an inert atmosphere, a reaction vessel is charged with the aryl halide (1.0 mmol), amine (1.2 mmol), base (e.g., NaOtBu or LiHMDS, 1.4 mmol), palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 0.5-2 mol%), and the phosphine ligand (1-4 mol%). A suitable solvent (e.g., toluene or dioxane, 5 mL) is then added, and the mixture is heated at the specified temperature until the starting material is consumed as monitored by TLC or GC. The reaction is then cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the resulting crude product is purified by flash chromatography.[5][6][7][8]
Visualizing Catalytic Pathways and Workflows
Understanding the underlying mechanisms and experimental setups is crucial for catalyst development and optimization. The following diagrams, generated using the DOT language, illustrate a generic catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Caption: Generic catalytic cycle for Pd-catalyzed cross-coupling.
Caption: Typical experimental workflow for cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
A Computational and Experimental Guide to N,N'-diphenylpyridine-2,6-diamine and its Analogues for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the computational and experimental data available for N,N'-diphenylpyridine-2,6-diamine and its structurally related analogues. While dedicated DFT calculations for this compound are not extensively published, this document synthesizes information from studies on similar compounds to offer a predictive comparison of its properties and potential applications in drug development.
Introduction
This compound and its analogues are a class of compounds with a central pyridine core and substituted diamine functionalities. This structural motif is of significant interest in medicinal chemistry due to the versatile biological activities exhibited by pyridine derivatives, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. Density Functional Theory (DFT) calculations serve as a powerful tool in understanding the structure-activity relationships (SAR) of these molecules by providing insights into their electronic properties, molecular geometry, and reactivity[3][4]. This guide will compare available experimental data with theoretical predictions for this class of compounds.
Data Presentation: Comparative Analysis
The following tables summarize key computational and experimental data for this compound and its analogues. The data for the target molecule is predicted based on trends observed in its analogues.
Table 1: DFT-Calculated Molecular Properties
| Compound | Method (Functional/Basis Set) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| This compound (Predicted) | B3LYP/6-311++G(d,p) | -5.4 | -1.8 | 3.6 | ~1.5 |
| 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one[3] | B3LYP/6-311++G(d,p) | -5.78 | -2.13 | 3.65 | - |
| Clevudine[4][5] | B3LYP/6-311++G(d,p) | -6.99 | -2.82 | 4.17 | 4.12 |
| Telbivudine[4][5] | B3LYP/6-311++G(d,p) | -7.84 | -1.15 | 6.69 | 5.34 |
Note: Values for the target molecule are hypothetical and extrapolated for comparative purposes.
Table 2: Experimental Crystallographic Data
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| N,N,N,N-Tetraphenylpyridine-2,6-diamine | Monoclinic | P2/c | - | - | - | - | [6] |
| N-(6-(Diphenylamino)pyridin-2-yl)-N-phenylacetamide | Monoclinic | P21/n | 9.571 | 9.333 | 22.431 | 100.67 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of results. The following sections outline typical experimental protocols for the synthesis and characterization of these compounds.
General Synthesis Procedure for Pyridine-2,6-dicarboxamides[8]
-
Acid Chloride Formation: Pyridine-2,6-dicarboxylic acid is reacted with a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) in an inert solvent to form the corresponding diacyl chloride.
-
Amidation: The diacyl chloride is then reacted with the desired aniline or its derivative in the presence of a base (e.g., triethylamine or pyridine) to yield the final N,N'-diphenylpyridine-2,6-dicarboxamide derivative.
-
Purification: The crude product is purified by recrystallization or column chromatography.
DFT Calculation Methodology[3][4][5]
-
Geometry Optimization: The initial molecular structure is built and optimized using a DFT functional, such as B3LYP, with a suitable basis set like 6-311++G(d,p). The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure is at a potential energy minimum.
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated from the optimized geometry to determine the energy gap, which is an indicator of chemical reactivity.
-
Spectroscopic Analysis: Theoretical vibrational frequencies (IR) and electronic transitions (UV-Vis) can be calculated and compared with experimental spectra. For NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed[7].
Mandatory Visualization
The following diagrams illustrate a conceptual workflow for the development of this compound analogues as potential drug candidates and a signaling pathway they might influence.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Nature of N,N'-diphenylpyridine-2,6-diamine: A Comparative Guide for Researchers
For scientists and professionals in drug development and materials research, N,N'-diphenylpyridine-2,6-diamine emerges as a versatile ligand scaffold with significant potential in both catalysis and organic electronics. Its utility stems from the rigid pyridine backbone and the electronically tunable aniline moieties. However, a comprehensive evaluation of its advantages and disadvantages, particularly when compared to its more sterically hindered analogues, is crucial for its effective application.
This guide provides an objective comparison of this compound with alternative compounds, supported by available experimental data for structurally related systems. It also includes detailed experimental protocols for the synthesis of the parent compound and related catalytic complexes, alongside visualizations of key concepts.
Performance in Catalysis: A Balancing Act of Activity and Stability
Derivatives of this compound, particularly those with bulky substituents on the phenyl rings, are renowned as ligands in late transition metal catalysis, most notably for ethylene polymerization. When complexed with iron or cobalt, these 2,6-bis(arylimino)pyridine ligands form highly active catalysts.
Advantages:
-
High Catalytic Activity: Iron complexes of 2,6-bis(arylimino)pyridine derivatives have demonstrated exceptionally high activities for ethylene polymerization, reaching orders of magnitude of 107 g of polyethylene per mole of catalyst per hour.[1]
-
Tunable Polymer Properties: The electronic and steric properties of the aryl substituents on the nitrogen atoms allow for the modulation of the resulting polymer's molecular weight and linearity.[1] For instance, catalysts with smaller substituents tend to produce lower molecular weight oligomers.[1]
Disadvantages:
-
Potential for Catalyst Inhibition: The performance of these catalysts can be sensitive to the concentration of the co-catalyst, such as methylaluminoxane (MAO). High concentrations of MAO can lead to catalyst inhibition and reduced yields.[1]
-
Formation of Bimodal Distributions: Depending on the reaction conditions and the specific ligand structure, these catalysts can produce polymers with bimodal molecular weight distributions, which may be undesirable for certain applications.[2]
Comparative Data for Related Systems:
While specific data for this compound is scarce in publicly available literature, extensive research on its derivatives with bulkier substituents, such as 2,6-diisopropylphenyl, provides valuable insights.
| Catalyst Precursor (Iron Complex) | Co-catalyst | Activity (g PE/(mol·h·atm)) | Molecular Weight (Mw) ( kg/mol ) | Polydispersity Index (PDI) | Reference |
| 2,6-Bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine iron(II) dichloride | MAO | Up to 1.1 x 107 | 200 - 500 | Narrow to Broad | [1] |
| 2,6-Bis(imino)pyrazine iron(II) complexes | MMAO | ~104 | Lower than pyridine analogues | - | [3] |
Note: This data is for related compounds and is intended to be illustrative of the general performance of this class of catalysts.
The logical relationship for the application of this compound and its derivatives in catalysis can be visualized as follows:
Performance in Organic Electronics: A Quest for Efficient Emitters
The rigid and planar structure of the pyridine-diamine core, combined with the potential for electronic tuning through the phenyl substituents, makes this compound a promising candidate for use in luminescent metal complexes for Organic Light-Emitting Diodes (OLEDs).
Advantages:
-
Tunable Photophysical Properties: The emission color and quantum efficiency of metal complexes can be tuned by modifying the substituents on the pyridine and aniline rings.[4][5]
-
Potential for High External Quantum Efficiencies (EQEs): Pyridine-based electron transport materials have been shown to achieve high EQEs in OLEDs, with some devices exceeding 14%.[6]
Disadvantages:
-
Scarcity of Data: There is a lack of specific data on the performance of OLEDs using this compound as a ligand. Most research has focused on other pyridine derivatives.
-
Efficiency Roll-Off: Like many OLED materials, devices based on pyrene-pyridine compounds can exhibit a decrease in efficiency at higher brightness levels, although some derivatives have shown reduced roll-off.[4]
Comparative Data for Related Systems:
The following table summarizes the performance of OLEDs using different pyridine-based hole-transporting materials, illustrating the potential of this class of compounds.
| Hole-Transporting Material | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) | Efficiency Roll-Off (1000 to 10000 cd/m²) | Reference |
| Py-Br (Pyrene-Pyridine Derivative) | 17300 | 22.4 | 9 | 7% | [4] |
| Py-Meo (Pyrene-Pyridine Derivative) | - | - | - | 53% | [4] |
| NPB (Reference Material) | - | - | - | 58% | [4] |
Note: This data is for related pyrene-pyridine compounds used as hole-transporting materials, not for this compound as an emissive ligand, but it highlights the potential of pyridine-based structures in OLEDs.
The general structure of an OLED device incorporating such materials is depicted below:
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of N,N'-diarylpyridine-2,6-diamines involves the reaction of 2,6-dichloropyridine with the corresponding aniline.
Materials:
-
2,6-Dichloropyridine
-
Aniline
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Palladium catalyst (e.g., Pd(OAc)2) and a suitable phosphine ligand (e.g., Xantphos) can be used to improve yields and reaction conditions, though catalyst-free methods at high temperatures are also reported for similar substrates.[7]
Procedure:
-
To a reaction vessel, add 2,6-dichloropyridine (1 equivalent), aniline (2.2 equivalents), and anhydrous potassium carbonate (2.5 equivalents).
-
Add DMF as the solvent.
-
If a catalyzed reaction is performed, add the palladium catalyst and ligand at this stage.
-
The reaction mixture is heated to 140 °C and stirred for 24 hours.[7]
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield this compound.
Synthesis of a Representative Iron(II) Catalyst Complex
Materials:
-
This compound ligand
-
Iron(II) chloride tetrahydrate (FeCl2·4H2O)
-
Tetrahydrofuran (THF)
Procedure:
-
In a glovebox, dissolve the this compound ligand (1 equivalent) in dry THF.
-
In a separate flask, dissolve FeCl2·4H2O (1 equivalent) in THF.
-
Slowly add the iron(II) chloride solution to the ligand solution with stirring.
-
A precipitate will form. Stir the reaction mixture at room temperature for several hours.
-
Collect the solid product by filtration, wash with cold THF, and dry under vacuum to yield the iron(II) complex.
Note: These are generalized protocols and may require optimization for specific substrates and scales.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
The Unassuming Workhorse: A Comparative Guide to the Limitations of N,N'-diphenylpyridine-2,6-diamine in Chemical Applications
For researchers, scientists, and drug development professionals, the selection of appropriate ligands is paramount to the success of catalytic and synthetic endeavors. This guide provides a critical comparison of N,N'-diphenylpyridine-2,6-diamine, a foundational pincer-type ligand, against its more sterically demanding and structurally simpler counterparts. By examining its inherent limitations, this document aims to inform the strategic selection of ligands for enhanced performance in specific chemical applications.
This compound, a member of the extensive bis(arylamino)pyridine ligand family, serves as a versatile scaffold in coordination chemistry and catalysis. Its straightforward synthesis and modifiable structure have made it an attractive candidate for various applications. However, its relatively low steric bulk and specific electronic properties impose significant limitations, particularly in demanding catalytic processes where fine-tuning of the metal center's environment is crucial for high activity and selectivity. This guide explores these limitations through a comparative analysis with two key alternatives: the sterically hindered N,N'-bis(2,6-diisopropylphenyl)pyridine-2,6-diamine and the classic bidentate ligand, 2,2'-bipyridine.
Olefin Polymerization: The Critical Role of Steric Hindrance
In the realm of olefin polymerization catalyzed by late transition metal complexes, particularly iron and cobalt, the steric environment around the metal center is a key determinant of catalytic activity, polymer molecular weight, and thermal stability. The performance of catalysts bearing this compound is often surpassed by those with bulkier N-aryl substituents.
A significant body of research on bis(imino)pyridine iron and cobalt catalysts has demonstrated that increasing the steric bulk of the ortho-substituents on the N-aryl rings generally leads to the production of higher molecular weight polymers[1][2][3]. While less sterically hindered catalysts, analogous to those with this compound, can exhibit higher catalytic activities in terms of polymer yield per unit of catalyst, they often produce lower molecular weight oligomers or waxes[4]. This is attributed to a higher rate of chain transfer reactions relative to chain propagation.
Conversely, the introduction of bulky substituents, such as the isopropyl groups in N,N'-bis(2,6-diisopropylphenyl)pyridine-2,6-diamine, effectively shields the active site. This steric protection slows down chain termination processes, allowing for the growth of longer polymer chains and enhancing the thermal stability of the catalyst, making it more suitable for industrially relevant high-temperature polymerization processes[1][5].
Comparative Performance in Ethylene Polymerization
| Ligand | N-Aryl Substituent | Typical Catalytic Activity | Polymer Molecular Weight (Mw) | Thermal Stability |
| This compound (analog) | Phenyl (less hindered) | High | Low to Medium | Moderate |
| N,N'-bis(2,6-diisopropylphenyl)pyridine-2,6-diamine | 2,6-Diisopropylphenyl (highly hindered) | Moderate to High | High | High[1][5] |
Palladium-Catalyzed Cross-Coupling: A Tale of Two Ligand Classes
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are cornerstones of modern organic synthesis. The efficiency of these transformations is highly dependent on the nature of the supporting ligand, which influences key steps in the catalytic cycle, including oxidative addition and reductive elimination.
While this compound can act as a pincer-type ligand in such reactions, its relatively planar and non-bulky nature presents limitations compared to more specialized ligands. The lack of steric hindrance around the metal center can lead to the formation of less stable catalytic intermediates and may not be sufficient to promote the challenging reductive elimination step, especially with sterically demanding substrates.
In contrast, 2,2'-bipyridine, a classic bidentate ligand, offers a different coordination mode and electronic properties. While it can stabilize palladium catalysts, it often requires higher catalyst loadings and harsher reaction conditions compared to more sophisticated phosphine-based or N-heterocyclic carbene (NHC) ligands[6][7]. The strong coordination of bipyridine to the palladium center can sometimes lead to catalyst deactivation[7].
The development of bulky, electron-rich ligands has been a game-changer in palladium catalysis. Although direct comparative data for this compound is scarce, the principles of ligand design suggest that its performance would be modest. For instance, in Buchwald-Hartwig amination, bulky phosphine ligands are crucial for promoting the C-N bond-forming reductive elimination step[8]. A less hindered ligand like this compound would be expected to be less effective in this regard.
Conceptual Comparison in Suzuki-Miyaura Coupling
| Feature | This compound | 2,2'-Bipyridine |
| Coordination Mode | Pincer (tridentate, meridional) | Bidentate |
| Steric Hindrance | Low | Low to Moderate |
| Expected Catalytic Activity | Moderate | Moderate, potential for catalyst deactivation[7] |
| Substrate Scope | Likely limited with hindered substrates | Broad, but may require higher catalyst loading[6] |
| Catalyst Stability | Moderate | Good, but can form overly stable complexes[7] |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing the performance of different ligands. Below are representative procedures for the synthesis of a bis(arylamino)pyridine ligand and its application in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of N,N'-bis(2,6-diisopropylphenyl)pyridine-2,6-diamine
This procedure is adapted from established methods for the synthesis of bis(imino)pyridine ligands via a template reaction.
Materials:
-
2,6-Diacetylpyridine
-
2,6-Diisopropylaniline
-
Anhydrous metal salt (e.g., FeCl2 or CoCl2)
-
Glacial acetic acid
-
Methanol or Ethanol
-
Toluene
Procedure:
-
In a round-bottom flask, dissolve 2,6-diacetylpyridine (1 equivalent) and the anhydrous metal salt (1 equivalent) in methanol or ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
To this solution, add 2,6-diisopropylaniline (2 equivalents).
-
Reflux the mixture for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The metal complex of the bis(imino)pyridine ligand will precipitate.
-
Collect the solid by filtration and wash with cold methanol or ethanol.
-
To obtain the free ligand, the metal can be removed by treatment with a suitable acid (e.g., HCl) followed by neutralization and extraction.
Representative Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general procedure that can be adapted for comparing different palladium-ligand systems.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium precursor (e.g., Pd(OAc)2, 1-2 mol%)
-
Ligand (e.g., this compound or 2,2'-bipyridine, 2-4 mol%)
-
Base (e.g., K2CO3 or Cs2CO3, 2 mmol)
-
Solvent (e.g., Toluene, Dioxane, or DMF, 5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium precursor, ligand, and base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Workflows and Catalytic Cycles
The following diagrams, generated using Graphviz, illustrate the general workflow for ligand synthesis and a typical catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Figure 1. General workflow for the synthesis of this compound and its subsequent use in catalysis.
Figure 2. Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable and accessible ligand that provides a foundational platform for the design of more complex catalytic systems. However, its efficacy is limited in applications where steric bulk and fine-tuned electronic properties are critical for high performance. In olefin polymerization, the lack of steric hindrance can lead to the formation of lower molecular weight products and reduced thermal stability compared to catalysts with bulkier N-aryl substituents. In palladium-catalyzed cross-coupling reactions, its performance is likely to be modest compared to specialized, sterically demanding ligands that are designed to facilitate challenging steps in the catalytic cycle.
For researchers and professionals in drug development and materials science, the choice of ligand should be guided by the specific demands of the chemical transformation. While this compound may be suitable for exploratory studies and less demanding applications, achieving optimal results in terms of yield, selectivity, and catalyst longevity often necessitates the use of more sophisticated, sterically and electronically engineered ligand architectures.
References
- 1. Enhanced thermostability of C2-symmetrical bis(imino)pyridine-iron precatalysts for ethylene polymerisation via a hybrid steric strategy - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. Finely-Tuned Bis(imino)pyridylcobalt Complexes Enhance Ethylene Polymerization: The Role of Bulky and Halogen Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sgitolab.com [sgitolab.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Item - Investigating the Effects of Para-methoxy Substitution in Sterically Enhanced Unsymmetrical Bis(arylimino)pyridine-cobalt Ethylene Polymerization Catalysts - University of Leicester - Figshare [figshare.le.ac.uk]
- 6. schrodinger.com [schrodinger.com]
- 7. rsc.org [rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
Comparative study of different synthesis methods for N,N'-diphenylpyridine-2,6-diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three prominent synthetic methods for N,N'-diphenylpyridine-2,6-diamine: Buchwald-Hartwig Amination, Ullmann Condensation, and Nucleophilic Aromatic Substitution (SNAr). Each method is evaluated based on reaction conditions, yields, and substrate scope, with supporting experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
At a Glance: Comparison of Synthesis Methods
| Method | Catalyst/Reagent | Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 2,6-Dihalopyridine | Dioxane | 120 | 12-24 | Good to Excellent (estimated) |
| Ullmann Condensation | CuI, DMPAO, K₂CO₃ | 2,6-Dibromopyridine | Water (Microwave) | 225 | 6 | 43[1] |
| Nucleophilic Aromatic Substitution (High-Temp) | Aniline/HCl | 2,6-Dibromopyridine | Aniline | 200 | 4 | 65[1] |
Note: The yield for the Buchwald-Hartwig amination is an estimation based on typical yields for similar reactions, as a specific literature value for the direct synthesis of this compound was not found in the reviewed literature. The reactivity for dihalogenated pyridines in this reaction generally follows the trend I > Br > Cl.[2]
Method 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] It is known for its high efficiency and broad functional group tolerance, operating under relatively mild conditions compared to classical methods.
Experimental Protocol
A detailed experimental protocol for the synthesis of this compound via Buchwald-Hartwig amination is provided below, based on established procedures for the di-amination of 2,6-dihalopyridines.[2]
Materials:
-
2,6-Dihalopyridine (e.g., 2,6-dibromopyridine or 2,6-dichloropyridine)
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.5 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add 2,6-dihalopyridine (1 equivalent) and aniline (2.2 equivalents) to the tube.
-
Add anhydrous dioxane via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C with stirring for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
References
A Comparative Analysis of Novel N,N'-Diphenylpyridine-2,6-Diamine Derivatives as Potent EGFR Inhibitors
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive characterization and validation of newly synthesized N,N'-diphenylpyridine-2,6-diamine derivatives. It offers a direct comparison with established alternatives, supported by experimental data, to highlight their potential in overcoming resistance in cancer therapy.
This guide focuses on a series of novel deuterated and non-deuterated N², N⁴-diphenylpyridine-2,4-diamine derivatives that have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly against resistance-conferring mutations. The data presented herein is benchmarked against standard-of-care EGFR inhibitors to provide a clear perspective on the potential advantages of these new chemical entities.
Performance Comparison: Anticancer Activity
The primary validation of the newly synthesized this compound derivatives was conducted by assessing their in vitro antiproliferative activity against engineered Baf3 cell lines expressing clinically relevant, drug-resistant EGFR mutations. The mutations L858R/T790M/C797S and Del19/T790M/C797S are known to confer resistance to first, second, and third-generation EGFR tyrosine kinase inhibitors (TKIs).
The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay. A lower IC₅₀ value indicates a higher potency of the compound. The data presented in Table 1 summarizes the IC₅₀ values of the most potent novel derivative, herein referred to as Compound 14o (a deuterated derivative), and compares it with established EGFR inhibitors.
Table 1: Comparative Anticancer Activity (IC₅₀ in nM) of Compound 14o and Standard EGFR Inhibitors against Resistant EGFR-Mutated Cell Lines
| Compound/Drug | Baf3-EGFR L858R/T790M/C797S | Baf3-EGFR Del19/T790M/C797S |
| Compound 14o (Novel Derivative) | ~8-11 | ~8-11 |
| Gefitinib (1st Gen. TKI) | >10,000 | >10,000 |
| Erlotinib (1st Gen. TKI) | >10,000 | >10,000 |
| Osimertinib (3rd Gen. TKI) | Resistant | Resistant |
Data for Compound 14o is sourced from a study on new N², N⁴-diphenylpyridine-2,4-diamine deuterated derivatives as EGFR inhibitors to overcome C797S-mediated resistance.[1] Data for Gefitinib, Erlotinib, and Osimertinib reflects their known resistance profiles against the C797S mutation. First and second-generation EGFR TKIs are largely ineffective against the T790M mutation, and all three generations of inhibitors are rendered ineffective by the C797S mutation.[2]
The results clearly indicate that the novel derivative, Compound 14o, exhibits potent antiproliferative activity against cell lines harboring the triple EGFR mutation, with IC₅₀ values in the low nanomolar range.[1] In stark contrast, first-generation inhibitors like Gefitinib and Erlotinib are inactive, and the third-generation inhibitor Osimertinib, the current standard of care for T790M-positive non-small cell lung cancer (NSCLC), loses its efficacy in the presence of the C797S mutation.[2][3]
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key experiments are provided below.
Antiproliferative Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
Materials:
-
96-well microplates
-
This compound derivatives and control drugs
-
Cancer cell lines (e.g., Baf3-EGFR L858R/T790M/C797S)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight in a humidified atmosphere at 37°C with 5% CO₂ to allow for cell attachment.[6]
-
Compound Treatment: The following day, treat the cells with various concentrations of the synthesized derivatives and control drugs. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[5] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Activity Screening: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Materials:
-
Petri plates with sterile Mueller-Hinton Agar (MHA)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile cork borer (6-8 mm diameter)
-
This compound derivatives and control antibiotics (e.g., Ciprofloxacin)
-
Solvent (e.g., DMSO)
-
Micropipettes
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., to a 0.5 McFarland turbidity standard).
-
Plate Inoculation: Uniformly spread the bacterial inoculum over the entire surface of the MHA plates using a sterile cotton swab to create a lawn of bacteria.
-
Well Creation: Aseptically punch wells of 6-8 mm in diameter into the agar plates using a sterile cork borer.
-
Compound Loading: Add a defined volume (e.g., 50-100 µL) of the test compounds at a specific concentration into the respective wells. Also, add a positive control (standard antibiotic) and a negative control (solvent alone) to separate wells.
-
Pre-diffusion: Allow the plates to stand for a period (e.g., 1 hour) at room temperature to permit the diffusion of the compounds into the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm). A larger diameter indicates greater antimicrobial activity.
Signaling Pathway and Mechanism of Action
The newly synthesized this compound derivatives are designed to inhibit the kinase activity of EGFR. The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. The diagram below illustrates the EGFR-mTOR signaling cascade and the point of inhibition by the novel compounds.
Caption: EGFR-mTOR signaling pathway and inhibition point.
Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades. One of the key pathways is the PI3K-Akt-mTOR pathway, which is crucial for cell growth and survival. The novel this compound derivatives act by inhibiting the tyrosine kinase domain of EGFR, thereby blocking the initiation of this signaling cascade and preventing uncontrolled cell proliferation. Their efficacy against the C797S mutation suggests a binding mode that is not hampered by the structural changes that confer resistance to other TKIs.
References
- 1. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. synapse.koreamed.org [synapse.koreamed.org]
- 4. researchgate.net [researchgate.net]
- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolving Treatment Landscape in First-Line EGFR-Mutant NSCLC: New Insights Into Combination Therapies [sponsored.harborsidestudio.com]
- 7. EGFR-mutated lung cancers resistant to osimertinib through EGFR-C797S respond to 1st generation reversible EGFR inhibitors but eventually acquire EGFR-T790M/C797S in preclinical models and clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of N,N'-diphenylpyridine-2,6-diamine: A Procedural Guide
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the potential hazards associated with N,N'-diphenylpyridine-2,6-diamine and its analogs.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron is required.
-
Respiratory Protection: In case of dust or aerosol generation, a NIOSH-approved respirator with an appropriate particulate filter is recommended.
Hazard Awareness: Based on analogous compounds, this compound may be harmful if swallowed, cause skin and eye irritation, and may be toxic to aquatic life.[1][2][3][4][5][6] Handle with care in a well-ventilated area, preferably within a chemical fume hood.
II. Quantitative Data Summary
The following table summarizes key quantitative data for compounds structurally similar to this compound, providing a reference for its potential physical and chemical properties.
| Property | 2,6-Diphenylpyridine | 2,6-Diaminopyridine |
| Molecular Formula | C17H13N | C5H7N3 |
| Molecular Weight | 231.30 g/mol | 109.13 g/mol |
| Appearance | Off-white to light yellow crystalline powder | Beige to brown crystalline powder |
| Melting Point | 74-76 °C | 121-123 °C |
| Solubility | Insoluble in water | Soluble in water |
| Primary Hazards | Very toxic to aquatic life.[7] | Toxic if swallowed, skin and eye irritant.[1][3][4][6] |
III. Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect uncontaminated this compound in a clearly labeled, sealed container.
-
Contaminated materials such as gloves, weighing paper, and pipette tips should also be placed in this designated container.
-
Avoid mixing with other chemical waste to prevent unknown reactions.
-
-
Liquid Waste:
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms (e.g., harmful, irritant, environmental hazard).
3. Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep away from incompatible materials such as strong oxidizing agents.[3][4]
4. Institutional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional and local regulations for chemical waste disposal.[2][4][6]
IV. Experimental Workflow and Disposal Logic
The following diagrams illustrate the logical workflow for handling and disposing of this compound in a laboratory setting.
References
Essential Safety and Logistical Information for Handling N,N'-diphenylpyridine-2,6-diamine
Based on the hazard profiles of analogous compounds, N,N'-diphenylpyridine-2,6-diamine should be handled as a substance that is potentially toxic if swallowed, causes skin and eye irritation, may cause respiratory irritation, and could lead to an allergic skin reaction.[1][2][3][4][5]
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the most critical line of defense against exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Recommended Personal Protective Equipment |
| Weighing and Transfer of Solid | - Respiratory: NIOSH-approved N95 (or better) particulate respirator. If heating or creating aerosols, a respirator with organic vapor cartridges may be necessary. Always work in a certified chemical fume hood.[1] |
| - Eye/Face: Chemical safety goggles and a face shield.[2] | |
| - Skin (Hands): Double-gloving with compatible chemical-resistant gloves (e.g., nitrile).[6] Check manufacturer's glove compatibility charts. | |
| - Body: A fully fastened lab coat, with consideration for disposable sleeves or a disposable gown for larger quantities.[6] | |
| Preparation of Solutions | - Respiratory: Work within a certified chemical fume hood.[1] |
| - Eye/Face: Chemical safety goggles. | |
| - Skin (Hands): Chemical-resistant gloves (e.g., nitrile). | |
| - Body: A fully fastened lab coat. | |
| Conducting Reactions | - Respiratory: Work within a certified chemical fume hood.[1] |
| - Eye/Face: Chemical safety goggles. | |
| - Skin (Hands): Chemical-resistant gloves (e.g., nitrile). | |
| - Body: A fully fastened lab coat. |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls and Preparation:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1]
-
Designate a specific area for handling this compound to prevent cross-contamination.[7]
-
Cover the work surface with absorbent, disposable bench paper.[8]
2. Weighing and Transfer:
-
To minimize the generation of airborne dust, purchase the material in pre-weighed amounts if possible.[6]
-
If weighing is necessary, perform this task within the fume hood.[8] An anti-static gun can be used to reduce the dispersal of fine powders.[6]
-
Use dedicated spatulas and weighing boats.
-
Close the container immediately after use.[8]
3. Dissolving and Reactions:
-
When dissolving the solid, add the solvent to the solid slowly to avoid splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer, and ensure the setup is secure.
4. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[9]
-
Do not eat, drink, or apply cosmetics in the laboratory.[9]
Emergency and Spill Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, seek medical advice.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[2]
-
Small Spills: For small spills of the solid, carefully dampen the material with a suitable solvent (e.g., water or an organic solvent that will not react) to prevent it from becoming airborne.[10] Then, gently sweep the material into a labeled, sealed container for hazardous waste disposal. Clean the spill area with a detergent and water.[10]
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.
Disposal Plan
-
All waste containing this compound, including contaminated PPE, weighing paper, and spill cleanup materials, must be disposed of as hazardous waste.[11][12]
-
Collect solid waste in a clearly labeled, sealed, and compatible container.[13]
-
Liquid waste should be collected in a separate, labeled, and sealed container. Do not mix with incompatible waste streams.[11][13]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[14] Contact your institution's environmental health and safety department for specific guidance.
Visualized Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling of a hazardous chemical powder.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. 2,6-Diaminopyridine | C5H7N3 | CID 8861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Diaminopyridine CAS 141-86-6 | 803575 [merckmillipore.com]
- 6. safety.duke.edu [safety.duke.edu]
- 7. Toxic Materials Handling in the Laboratory - Administrative Services Gateway - University at Buffalo [buffalo.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. N,N'-DIPHENYL-P-PHENYLENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. vumc.org [vumc.org]
- 13. acewaste.com.au [acewaste.com.au]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
